L-Isoleucine-13C6,15N
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clave InChI |
AGPKZVBTJJNPAG-JZHNXQILSA-N |
SMILES isomérico |
[13CH3][13CH2][13C@H]([13CH3])[13C@H]([13C](=O)O)[15NH2] |
SMILES canónico |
CCC(C)C(C(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
What is L-Isoleucine-13C6,15N and its chemical properties
An In-depth Technical Guide to L-Isoleucine-¹³C₆,¹⁵N for Researchers and Drug Development Professionals
Introduction
L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled form of the essential amino-acid L-isoleucine. In this isotopologue, all six carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling strategy results in a molecule with a precisely defined mass shift compared to its unlabeled counterpart, making it an invaluable tool in various research and development applications, particularly in the fields of proteomics, metabolomics, and drug discovery.
This guide provides a comprehensive overview of the chemical properties, common experimental applications, and protocols involving L-Isoleucine-¹³C₆,¹⁵N.
Chemical Properties
L-Isoleucine-¹³C₆,¹⁵N is a nonpolar, hydrophobic amino acid.[1] Its physical and chemical properties are summarized in the table below. The incorporation of stable isotopes does not significantly alter the chemical behavior of the molecule in biological systems, allowing it to be used as a tracer for the natural amino acid.
| Property | Value | References |
| Synonyms | SILAC Amino Acid, (2S,3S)-2-Amino-3-methylpentanoic acid-¹³C₆,¹⁵N | [2] |
| Molecular Formula | ¹³C₆H₁₃¹⁵NO₂ | [1] |
| Linear Formula | ¹³C₂H₅¹³CH(¹³CH₃)¹³CH(¹⁵NH₂)¹³CO₂H | [2] |
| Molecular Weight | 138.12 g/mol | [2][3] |
| CAS Number | 202468-35-7 | [1][2][3] |
| Mass Shift | M+7 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 168-170 °C | [2] |
| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl | [2] |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [2][4] |
| Chemical Purity | ≥95% (CP) | [2][4] |
Key Applications
The primary utility of L-Isoleucine-¹³C₆,¹⁵N stems from its use as a tracer and an internal standard in analytical techniques.
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics.[5] Cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart. This leads to the incorporation of the heavy amino acid into all newly synthesized proteins. By comparing the mass spectra of labeled and unlabeled samples, the relative abundance of proteins can be accurately determined. L-Isoleucine-¹³C₆,¹⁵N is one of the amino acids used for this purpose.
-
Metabolic Flux Analysis: As a stable isotope-labeled metabolite, L-Isoleucine-¹³C₆,¹⁵N is used to trace the metabolic fate of isoleucine through various biochemical pathways.[6] This allows researchers to study amino acid metabolism, protein synthesis, and energy production in living systems.[6]
-
Internal Standard for Mass Spectrometry: In quantitative analysis using mass spectrometry (MS), such as LC-MS or GC-MS, L-Isoleucine-¹³C₆,¹⁵N serves as an ideal internal standard.[1] It is chemically identical to the analyte (unlabeled L-isoleucine) but has a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
-
Biomolecular NMR: Isotope labeling with ¹³C and ¹⁵N is crucial for nuclear magnetic resonance (NMR) spectroscopy studies of proteins and other biomolecules.[6][7] These isotopes provide the necessary nuclear spin for NMR experiments, enabling the determination of three-dimensional structures and the study of molecular dynamics.[3]
-
Vaccine Quantification: L-Isoleucine-¹³C₆,¹⁵N is utilized in immunocapture isotope dilution mass spectrometry (IC-IDMS) to assess the suitability of monoclonal and polyclonal antibodies for the quantification of new vaccines.[4]
Experimental Protocols
SILAC-based Quantitative Proteomics Workflow
This protocol outlines the general steps for a SILAC experiment using L-Isoleucine-¹³C₆,¹⁵N.
-
Cell Culture Preparation:
-
Select a cell line that is auxotrophic for isoleucine.
-
Prepare two types of culture media: "light" medium containing standard L-isoleucine and "heavy" medium where L-isoleucine is completely replaced with L-Isoleucine-¹³C₆,¹⁵N. All other components of the media should be identical.
-
-
Metabolic Labeling:
-
Culture the cells in the "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the respective isoleucine isotopes into the proteome.
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.
-
-
Sample Harvesting and Lysis:
-
Harvest the cells from both populations.
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell count or protein concentration.
-
Lyse the combined cell mixture to extract the proteins.
-
-
Protein Digestion:
-
Digest the protein mixture into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides. The mass difference between the "light" and "heavy" peptide pairs (containing unlabeled and labeled isoleucine, respectively) will be a multiple of 7 Da.
-
The ratio of the signal intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.
-
SILAC Experimental Workflow.
Use as an Internal Standard in Quantitative Mass Spectrometry
This protocol describes the use of L-Isoleucine-¹³C₆,¹⁵N as an internal standard for the quantification of L-isoleucine in a biological sample.
-
Sample Preparation:
-
Prepare the biological sample (e.g., plasma, cell extract) that contains the analyte (unlabeled L-isoleucine).
-
-
Internal Standard Spiking:
-
Add a known amount of L-Isoleucine-¹³C₆,¹⁵N to the sample at the earliest stage of sample preparation.
-
-
Extraction and Derivatization (if necessary):
-
Perform any necessary extraction or chemical derivatization steps to prepare the sample for MS analysis. The internal standard will undergo the same processing as the analyte, correcting for any sample loss.
-
-
LC-MS or GC-MS Analysis:
-
Inject the prepared sample into the LC-MS or GC-MS system.
-
Develop a method that allows for the separation and detection of both the analyte and the internal standard.
-
-
Data Acquisition:
-
Acquire the mass spectral data. The analyte and the internal standard will have different mass-to-charge (m/z) ratios.
-
-
Quantification:
-
Create a calibration curve using known concentrations of the unlabeled L-isoleucine spiked with the same fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the unknown sample.
-
Determine the concentration of L-isoleucine in the original sample by interpolating from the calibration curve.
-
Quantitative Analysis using an Internal Standard.
Conclusion
L-Isoleucine-¹³C₆,¹⁵N is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its ability to act as a tracer and internal standard, make it indispensable for a wide range of applications, from fundamental metabolic research to the development of new therapeutics and diagnostics. The experimental workflows outlined in this guide provide a foundation for the application of this stable isotope-labeled amino acid in quantitative and structural studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L -Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]
- 3. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 6. L-Isoleucine-13C6,d10,15N | Benchchem [benchchem.com]
- 7. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.1 [isotope.com]
A Technical Guide to the Synthesis and Purification of L-Isoleucine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, protein structure determination by nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry (MS).[1][2][3][4][5] This document outlines the primary production method, detailed purification protocols, and analytical techniques for quality control.
Introduction to L-Isoleucine-¹³C₆,¹⁵N
L-Isoleucine (B559529) is an essential branched-chain amino acid with two chiral centers. The isotopically labeled form, L-Isoleucine-¹³C₆,¹⁵N, contains a heavy isotope of carbon (¹³C) at all six carbon positions and a heavy isotope of nitrogen (¹⁵N) at the amino group. This labeling results in a mass shift of +7 Da compared to the unlabeled molecule, enabling its differentiation and quantification in complex biological matrices.[6] Commercially available L-Isoleucine-¹³C₆,¹⁵N typically has an isotopic purity of ≥98 atom % for both ¹³C and ¹⁵N and a chemical purity of ≥95%.[3][6]
Table 1: General Properties of L-Isoleucine-¹³C₆,¹⁵N
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ | [6] |
| Molecular Weight | 138.12 g/mol | [6][7] |
| CAS Number | 202468-35-7 | [6][7] |
| Appearance | White solid | [6] |
| Melting Point | 168-170 °C | [3][6] |
| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl | [6] |
Synthesis of L-Isoleucine-¹³C₆,¹⁵N
The most common and cost-effective method for producing uniformly labeled L-amino acids is through microbial fermentation.[8] By providing ¹³C-labeled glucose as the sole carbon source and ¹⁵N-labeled ammonium (B1175870) salts as the sole nitrogen source to an L-isoleucine overproducing bacterial strain, high yields of L-Isoleucine-¹³C₆,¹⁵N can be achieved.
Microbial Production using Corynebacterium glutamicum
Corynebacterium glutamicum is a gram-positive bacterium widely used for the industrial production of amino acids, including L-isoleucine.[9][10][11] Metabolic engineering strategies have been employed to develop strains that overproduce L-isoleucine by modifying the biosynthetic pathways to increase precursor supply and eliminate feedback inhibition.[9][10][12]
The biosynthetic pathway for L-isoleucine starts from L-threonine. For uniform labeling, the microorganism is cultured in a minimal medium where ¹³C-glucose and ¹⁵NH₄Cl are the sole carbon and nitrogen sources, respectively.
Experimental Protocol: Microbial Fermentation
-
Strain Selection: Utilize a metabolically engineered strain of Corynebacterium glutamicum known for high-yield L-isoleucine production.[9][10]
-
Pre-culture: Inoculate a single colony of the selected strain into a seed medium containing standard glucose and ammonium salts and incubate until the mid-logarithmic growth phase.
-
Fermentation Medium: Prepare a minimal fermentation medium containing:
-
Inoculation and Fermentation: Inoculate the fermentation medium with the pre-culture. Maintain optimal fermentation conditions (pH, temperature, aeration) for L-isoleucine production.
-
Monitoring: Monitor cell growth (OD₆₀₀) and L-isoleucine concentration in the fermentation broth periodically using methods like HPLC.
-
Harvesting: Once the maximum concentration of L-isoleucine is reached, harvest the fermentation broth. The cells are removed by centrifugation or microfiltration, and the supernatant containing the labeled L-isoleucine is collected for purification.
Table 2: Typical Fermentation Parameters and Expected Yield
| Parameter | Value | Reference |
| Bacterial Strain | Corynebacterium glutamicum (overproducing strain) | [9][10] |
| Carbon Source | ¹³C-Glucose (20-40 g/L) | [13] |
| Nitrogen Source | ¹⁵NH₄Cl (5-10 g/L) | [13] |
| Temperature | 30-33 °C | |
| pH | 6.5-7.5 (controlled) | |
| Fermentation Time | 48-72 hours | [9] |
| Expected Yield | 10-30 g/L | [9] |
Purification of L-Isoleucine-¹³C₆,¹⁵N
Purification of the labeled L-isoleucine from the fermentation broth is a multi-step process designed to remove biomass, salts, other amino acids, and impurities to achieve high chemical and chiral purity.
Experimental Protocols: Purification Steps
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells. The resulting supernatant is carefully collected.
-
Ion-Exchange Chromatography (IEC):
-
Resin: Use a strong cation exchange resin.
-
Loading: Adjust the pH of the supernatant to a low value (e.g., pH 2-3) and load it onto the equilibrated IEC column. L-isoleucine will bind to the resin.
-
Washing: Wash the column with a low pH buffer to remove unbound impurities.
-
Elution: Elute the bound L-isoleucine using a buffer with a higher pH or an increasing salt gradient (e.g., NH₄OH solution). Collect fractions and analyze for L-isoleucine content.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Optional): For very high purity requirements, an additional preparative HPLC step can be performed.[14][15][16][17]
-
Crystallization:
-
Concentration: Concentrate the pooled, isoleucine-rich fractions under vacuum.
-
pH Adjustment: Adjust the pH of the concentrated solution to the isoelectric point of isoleucine (around 5.5-6.5) to induce crystallization.
-
Cooling: Slowly cool the solution to promote the formation of well-defined crystals.
-
Isolation: Collect the crystals by filtration and wash with cold ethanol (B145695) or water.
-
-
Lyophilization (Freeze-Drying): The final purified crystals are lyophilized to remove residual solvent and obtain a stable, dry powder.[18][19][20][21]
Table 3: Purification Step Performance
| Purification Step | Key Parameters | Expected Purity Improvement | Expected Recovery |
| Ion-Exchange Chromatography | Strong cation exchange resin, pH gradient elution | Removes bulk of impurities (salts, other amino acids) | > 90% |
| Preparative HPLC | C18 column, isocratic or gradient elution | Increases chemical purity to >98% | 80-90% |
| Crystallization | pH adjustment to isoelectric point, controlled cooling | Removes soluble impurities, enhances chiral purity | > 95% |
| Lyophilization | Low temperature and pressure | Final drying, no significant purity change | > 99% |
Quality Control and Analysis
Rigorous analytical testing is essential to confirm the identity, purity (chemical and chiral), and isotopic enrichment of the final L-Isoleucine-¹³C₆,¹⁵N product.
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product.
-
Chiral HPLC/GC: To ensure the enantiomeric purity of the L-isoleucine and quantify any D-isoleucine contamination.
Isotopic Enrichment Analysis
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the isotopic enrichment of ¹³C and ¹⁵N. The mass spectrum will show a shift of +7 mass units for the fully labeled isoleucine compared to its natural counterpart.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR can be used to confirm the structure and assess the level and position of isotopic labeling.
Table 4: Analytical Methods for Quality Control
| Analysis | Method | Purpose | Typical Specification |
| Chemical Purity | HPLC | Quantify impurities | ≥ 95% |
| Chiral Purity | Chiral HPLC or GC | Determine enantiomeric excess of L-isoleucine | ≥ 99% L-isomer |
| Isotopic Enrichment | Mass Spectrometry | Determine the atom % of ¹³C and ¹⁵N | ≥ 98 atom % ¹³C, ≥ 98 atom % ¹⁵N |
| Identity Confirmation | NMR Spectroscopy | Confirm chemical structure and labeling pattern | Consistent with L-Isoleucine-¹³C₆,¹⁵N structure |
Conclusion
The synthesis and purification of L-Isoleucine-¹³C₆,¹⁵N is a well-established process that relies on microbial fermentation for efficient and stereospecific production, followed by a multi-step purification protocol to achieve high chemical and isotopic purity. The detailed methodologies and quality control measures outlined in this guide are critical for producing a high-quality product suitable for demanding research applications in the fields of life sciences and drug development.
References
- 1. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. L -Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]
- 7. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 8. Fermentation and Cost-Effective 13C/15N Labeling of the Nonribosomal Peptide Gramicidin S for Nuclear Magnetic Resonance Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Corynebacterium glutamicum WM001 to improve l-isoleucine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Metabolic engineering of Corynebacterium glutamicum to enhance L-leucine production | Semantic Scholar [semanticscholar.org]
- 13. 15N/13C labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 14. Preparative HPLC separation of underivatized amino acids for isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. iris.polito.it [iris.polito.it]
- 20. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lyophilization of Proteins | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to L-Isoleucine-¹³C₆,¹⁵N: Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid, and its critical applications in advanced scientific research and drug development. This document details its physicochemical properties, and explores its use in quantitative proteomics, metabolic studies, and as an internal standard for mass spectrometry-based quantification.
Core Properties of L-Isoleucine-¹³C₆,¹⁵N
L-Isoleucine-¹³C₆,¹⁵N is a form of the essential amino acid L-isoleucine where all six carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling strategy results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass, which allows for its differentiation and quantification in mass spectrometry analysis.
| Property | Value | Reference |
| CAS Number | 202468-35-7 | [1][2][3][4] |
| Molecular Formula | ¹³C₆H₁₃¹⁵NO₂ | [3] |
| Molecular Weight | 138.12 g/mol | [1][2][3][4][5] |
| Synonyms | SILAC Amino Acid, (2S,3S)-2-Amino-3-methylpentanoic acid-¹³C₆,¹⁵N, ¹³C and ¹⁵N Labeled L-isoleucine | [1] |
Key Applications in Research and Drug Development
The unique properties of L-Isoleucine-¹³C₆,¹⁵N make it an invaluable tool in several advanced research applications.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique used for the accurate quantification of proteins in proteomics studies.[6] It enables the comparison of protein abundance between different cell populations under various experimental conditions.[6]
Principle of SILAC:
The fundamental principle of SILAC involves growing two or more cell populations in culture media that are identical except for the isotopic form of a specific essential amino acid.[6] One population is cultured in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium containing the stable isotope-labeled amino acid, such as L-Isoleucine-¹³C₆,¹⁵N. After a sufficient number of cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell lysates are combined, and the proteins are digested into peptides. The relative abundance of a given peptide from the "light" and "heavy" samples can be determined by the ratio of their corresponding peak intensities in the mass spectrum.
Experimental Workflow for a SILAC Experiment:
Use as an Internal Standard in Mass Spectrometry
L-Isoleucine-¹³C₆,¹⁵N is frequently used as an internal standard in quantitative mass spectrometry assays.[3][6] An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.
Principle:
Since a stable isotope-labeled internal standard is chemically identical to the analyte of interest, it experiences the same variations throughout the analytical process.[7] Quantification is based on the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, rather than the absolute signal of the analyte, which can fluctuate.[7] This approach significantly improves the accuracy and precision of quantification.
Immunocapture Isotope Dilution Mass Spectrometry (IC-IDMS)
L-Isoleucine-¹³C₆,¹⁵N has been utilized in immunocapture isotope dilution mass spectrometry (IC-IDMS) to quantify viral proteins in vaccines. This method combines the specificity of antibody-based capture with the accuracy of isotope dilution mass spectrometry.
Application in Vaccine Quantification:
In the context of influenza vaccines, an IC-IDMS method was developed to quantify antibody-bound hemagglutinins (HA).[1] In this technique, antibodies specific to the viral protein of interest are used to capture the protein from the vaccine preparation. The captured proteins are then digested, and specific peptides are quantified using isotope-dilution liquid chromatography-tandem mass spectrometry, with stable isotope-labeled peptides serving as internal standards.[1][2]
Tracing Metabolic Pathways
Stable isotope-labeled compounds like L-Isoleucine-¹³C₆,¹⁵N are instrumental in metabolic tracing experiments to elucidate metabolic pathways. By providing cells with a labeled substrate, researchers can track the incorporation of the labeled atoms into various downstream metabolites.
Isoleucine Catabolism Pathway:
The catabolism of isoleucine is a key metabolic pathway that provides the cell with energy and biosynthetic precursors. Tracing studies using labeled isoleucine can help to quantify the flux through this pathway and understand its regulation in different physiological and pathological states.
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the particular experimental setup (e.g., cell line, instrumentation, and research question), the following provides a general framework for common applications of L-Isoleucine-¹³C₆,¹⁵N.
General Protocol for SILAC Labeling
-
Cell Culture Preparation: Two populations of the same cell line are cultured. One is grown in "light" SILAC medium containing natural L-isoleucine, while the other is cultured in "heavy" SILAC medium where natural L-isoleucine is replaced with L-Isoleucine-¹³C₆,¹⁵N.
-
Achieving Full Incorporation: Cells should be cultured for at least five to six doublings to ensure complete (>97%) incorporation of the labeled amino acid. This can be verified by a preliminary mass spectrometry analysis.
-
Experimental Treatment: The desired experimental treatment is applied to one cell population (typically the "heavy" labeled cells), while the other population serves as a control.
-
Cell Lysis and Protein Extraction: Both cell populations are harvested separately, and proteins are extracted using a suitable lysis buffer.
-
Protein Quantification and Mixing: The protein concentration of each lysate is determined, and the "light" and "heavy" lysates are combined in a 1:1 protein ratio.
-
Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The relative quantification of proteins is determined by calculating the ratio of the peak intensities of the "heavy" and "light" peptide pairs.
General Protocol for Use as an Internal Standard
-
Preparation of Stock Solutions: Prepare a stock solution of L-Isoleucine-¹³C₆,¹⁵N at a known concentration.
-
Spiking of Samples: A known amount of the internal standard stock solution is added to all samples, calibration standards, and quality controls at the earliest stage of sample preparation.
-
Sample Preparation: The samples are processed according to the specific analytical method (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS, monitoring for both the analyte of interest and the stable isotope-labeled internal standard.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Conclusion
L-Isoleucine-¹³C₆,¹⁵N is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its application in quantitative proteomics, metabolic tracing, and as an internal standard for mass spectrometry provides a high degree of accuracy and reliability in complex biological analyses. The methodologies outlined in this guide serve as a foundation for the implementation of this valuable reagent in a wide range of research and development activities.
References
- 1. Quantification of immunoreactive viral influenza proteins by immunoaffinity capture and isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The expanding role of mass spectrometry in the field of vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 5. Immunocapture isotope dilution mass spectrometry in response to a pandemic influenza threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Enrichment of L-Isoleucine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment levels of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the specifications of commercially available L-Isoleucine-¹³C₆,¹⁵N, outlines the experimental protocols for its analysis, and illustrates its application in studying cellular signaling pathways.
Quantitative Data on L-Isoleucine-¹³C₆,¹⁵N
The isotopic purity and enrichment of L-Isoleucine-¹³C₆,¹⁵N are critical parameters that define its utility in sensitive analytical techniques. The following tables summarize the typical specifications provided by major chemical suppliers.
Table 1: Isotopic Enrichment and Chemical Purity of L-Isoleucine-¹³C₆,¹⁵N
| Parameter | Specification Range | Supplier Example |
| ¹³C Isotopic Enrichment | ≥ 98 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories |
| ¹⁵N Isotopic Enrichment | ≥ 98 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Chemical Purity | ≥ 95% (CP) | Sigma-Aldrich |
| ≥ 98% | Cambridge Isotope Laboratories |
Table 2: Physical and Chemical Properties of L-Isoleucine-¹³C₆,¹⁵N
| Property | Value |
| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ |
| Molecular Weight | ~138.16 g/mol |
| CAS Number | 202468-35-7 |
| Appearance | White to off-white solid |
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic enrichment and purity of L-Isoleucine-¹³C₆,¹⁵N relies on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used method for the quantitative analysis of isotopic enrichment of amino acids. The following protocol provides a general framework.
Objective: To determine the ¹³C and ¹⁵N enrichment of L-Isoleucine.
Materials:
-
L-Isoleucine-¹³C₆,¹⁵N sample
-
Hydrolysis solution (6 M HCl)
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Organic solvent (e.g., acetonitrile)
-
GC-MS instrument with a suitable column (e.g., DB-5ms)
Methodology:
-
Protein Hydrolysis (if applicable): If the labeled isoleucine is incorporated into a protein, the protein sample must first be hydrolyzed to release the individual amino acids. This is typically achieved by heating the sample in 6 M HCl at 110°C for 24 hours.
-
Sample Derivatization: The amino acid sample is dried and then derivatized to increase its volatility for GC analysis. A common method is silylation using MTBSTFA, which converts the amino and carboxyl groups to their tert-butyldimethylsilyl (t-BDMS) derivatives.
-
GC Separation: The derivatized sample is injected into the GC. The instrument is programmed with a temperature gradient to separate the different amino acids based on their boiling points and interactions with the column stationary phase.
-
Mass Spectrometry Analysis: As the derivatized L-Isoleucine elutes from the GC column, it enters the mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect the molecular ions of the unlabeled (m/z) and labeled (m/z+7 for ¹³C₆,¹⁵N) isoleucine.
-
Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled isoleucine ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can confirm the positions of the isotopic labels within the molecule.
Objective: To confirm the specific labeling pattern of L-Isoleucine-¹³C₆,¹⁵N.
Materials:
-
L-Isoleucine-¹³C₆,¹⁵N sample
-
NMR solvent (e.g., D₂O)
-
High-resolution NMR spectrometer
Methodology:
-
Sample Preparation: A small amount of the L-Isoleucine-¹³C₆,¹⁵N is dissolved in a suitable deuterated solvent.
-
¹³C NMR Spectrum Acquisition: A one-dimensional ¹³C NMR spectrum is acquired. The presence of signals corresponding to all six carbon atoms in the isoleucine molecule confirms the ¹³C labeling. The chemical shifts of these signals can be compared to a standard spectrum of unlabeled L-Isoleucine to verify the positions of the labels.
-
¹⁵N NMR Spectrum Acquisition: A one-dimensional ¹⁵N NMR spectrum can also be acquired to confirm the presence of the ¹⁵N label on the amino group. Heteronuclear single quantum coherence (HSQC) or similar 2D NMR experiments can be used to correlate the ¹⁵N nucleus with its attached proton, providing further structural confirmation.
-
Data Analysis: The resulting spectra are analyzed to confirm that the isotopic labels are in the expected positions and to assess the isotopic purity.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using L-Isoleucine-¹³C₆,¹⁵N and its role in the mTOR signaling pathway.
Experimental Workflow
Isoleucine and the mTOR Signaling Pathway
L-Isoleucine, as a branched-chain amino acid, plays a role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1]
This technical guide provides a foundational understanding of the isotopic purity and enrichment of L-Isoleucine-¹³C₆,¹⁵N for professionals in research and drug development. The provided data and protocols serve as a valuable resource for the effective application of this stable isotope-labeled compound in various scientific investigations.
References
Advantages of Dual-Labeled Isoleucine in Research: A Technical Guide
This technical guide provides a comprehensive overview of the applications and advantages of using dual-labeled isoleucine and related stable isotope-labeled amino acids in research. It is intended for researchers, scientists, and drug development professionals engaged in quantitative proteomics, metabolic studies, and pharmacokinetic analyses. The guide details the core principles of this methodology, presents key experimental protocols, summarizes quantitative data, and illustrates relevant workflows and biological pathways.
Introduction to Dual-Labeling with Stable Isotopes
Stable isotope labeling is a powerful technique that replaces one or more atoms in a molecule with their non-radioactive ("stable") heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1] Since the chemical properties of the labeled molecule are nearly identical to its natural counterpart, it can be used as a tracer to follow metabolic processes in living systems without perturbing them.[2][3]
The concept of "dual-labeling" in this context refers to several advanced tracer methodologies:
-
Simultaneous Isotope Labeling: Incorporating two different stable isotopes (e.g., ¹³C and ¹⁵N) into a single amino acid molecule.
-
Dual Tracer Administration: Concurrently using two different isotopically labeled amino acids (e.g., ¹³C-leucine and ¹⁵N-phenylalanine) or using an ingested labeled protein and an intravenously infused labeled amino acid.[4][5]
-
Multiplexing: Employing "light," "medium," and "heavy" versions of an amino acid to compare three or more experimental conditions simultaneously in quantitative proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[6]
Isoleucine, as an essential branched-chain amino acid, is a critical component of most proteins. Using dual-labeled isoleucine or its precursors allows for precise investigation into the dynamics of protein turnover—the balance between protein synthesis and degradation—which is fundamental to cellular health, disease pathology, and the mechanism of action of therapeutic drugs.[7][8]
Core Advantages and Applications
The use of dual-labeled amino acid tracers offers significant advantages over traditional methods for studying protein and amino acid metabolism.
-
Simultaneous Measurement of Synthesis and Breakdown: A key advantage is the ability to measure both muscle protein synthesis (MPS) and muscle protein breakdown (MPB) within the same experiment using a single tracer.[9] This provides a complete, dynamic picture of protein turnover, which is crucial for understanding conditions like muscle atrophy or hypertrophy.
-
Enhanced Accuracy and Precision: Dual-tracer methods can overcome significant limitations of single-tracer techniques. For instance, they can correct for the confounding effect of amino acid reutilization within the cell and avoid assumptions of metabolic "steady state," leading to more accurate calculations of protein turnover.[4][9] In quantitative proteomics, mixing samples at the earliest possible stage minimizes experimental variability, ensuring that observed differences are biological, not technical.[10]
-
Versatile Applications: The methodology is highly versatile and can be applied across a wide range of biological systems.
-
Cell Culture (In Vitro): SILAC is a cornerstone of quantitative proteomics, enabling the precise comparison of proteomes between different cell populations (e.g., treated vs. untreated).[2][11]
-
Whole Organisms (In Vivo): In vivo studies in animals and humans allow for the measurement of protein synthesis rates in various tissues, such as skeletal muscle, in response to stimuli like nutrition, exercise, or drug treatment.[12][13]
-
Drug Development: Stable isotope labeling is instrumental in drug metabolism and pharmacokinetics (DMPK) studies, helping to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][14][15]
-
-
Minimally Invasive Techniques: The dual-tracer approach for measuring protein digestibility requires only blood sampling, making it a minimally invasive option suitable for studies in vulnerable populations, including the elderly or clinical patients.[16][17]
Quantitative Data Presentation
The precise quantitative data generated from dual-labeling experiments is a primary strength of the methodology. The following table summarizes results from a study comparing the effects of ingesting 2 grams of leucine (B10760876) versus 2 grams of dileucine on muscle protein turnover in young men, showcasing the type of data that can be obtained. The experiment used primed continuous infusions of l-[ring-¹³C₆]phenylalanine and l-[¹⁵N]phenylalanine to determine myofibrillar protein synthesis (MPS) and mixed muscle protein breakdown (MPB), respectively.
| Parameter | Leucine (LEU) Ingestion | Dileucine (DILEU) Ingestion | P-value |
| Cumulative MPS (0-180 min) | 0.047 ± 0.029 %·h⁻¹ | 0.075 ± 0.032 %·h⁻¹ | 0.023 |
| MPB (0-180 min) | 0.043 ± 0.030 %·h⁻¹ | 0.051 ± 0.027 %·h⁻¹ | 0.659 |
| Plasma Leucine Net AUC | 10,782 ± 4,374 nmol·L⁻¹·180 min⁻¹ | 12,810 ± 6,709 nmol·L⁻¹·180 min⁻¹ | 0.396 |
| Plasma Dileucine Net AUC | 10 ± 19 nmol·L⁻¹·180 min⁻¹ | 64 ± 65 nmol·L⁻¹·180 min⁻¹ | 0.013 |
| Data adapted from Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial.[5][18] |
This data clearly demonstrates that while both substances increased plasma leucine, only dileucine significantly stimulated muscle protein synthesis, an insight made possible by the precision of the dual-tracer technique.[5]
Experimental Protocols
The following protocols outline the typical methodologies for in vivo and in vitro studies using stable isotope-labeled amino acids.
This protocol is based on the precursor-product model for measuring the fractional synthetic rate (FSR) of muscle protein in humans.[12][19]
Objective: To determine the rate of muscle protein synthesis in response to an intervention (e.g., nutrient ingestion).
Methodology:
-
Subject Preparation: Subjects arrive after an overnight fast. Catheters are inserted into an antecubital vein for tracer infusion and into a heated dorsal hand vein of the opposing arm for arterialized blood sampling.
-
Tracer Preparation: Sterile solutions of the labeled amino acids (e.g., l-[ring-¹³C₆]phenylalanine and l-[¹⁵N]phenylalanine) are prepared in saline.
-
Primed Continuous Infusion: A priming dose (bolus) of the tracers is administered to rapidly raise the isotopic enrichment in the body's free amino acid pool to a level near the expected plateau. This is immediately followed by a continuous intravenous infusion at a steady rate for the duration of the experiment (e.g., 5-6 hours).
-
Baseline Sampling: Before the intervention, baseline blood samples and a muscle biopsy from the vastus lateralis muscle are collected.
-
Intervention: The subject ingests the test substance (e.g., a drink containing dileucine or leucine).
-
Post-Intervention Sampling: Blood samples are collected at regular intervals (e.g., every 15-30 minutes) throughout the postprandial period. A second muscle biopsy is taken from a separate incision on the same leg at the end of the infusion period.
-
Sample Processing:
-
Blood: Plasma is separated by centrifugation and stored at -80°C. The enrichment of the labeled amino acids in the plasma is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This serves as the precursor pool enrichment.
-
Muscle Tissue: Muscle biopsies are immediately frozen in liquid nitrogen. Myofibrillar proteins are extracted and hydrolyzed into their constituent amino acids. The isotopic enrichment of the tracer amino acid incorporated into the protein is measured by GC-MS or GC-Pyrolysis-IRMS. This is the product enrichment.
-
-
Calculation of FSR: The fractional synthetic rate is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
-
E_p2 and E_p1 are the tracer enrichments in the bound muscle protein at two time points.
-
E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular free amino acid) over the time period.
-
t is the time in hours between the biopsies.
-
This protocol describes a standard SILAC experiment to compare the proteomes of two different cell populations.[2][11]
Objective: To identify and quantify relative changes in protein abundance between two different cell states (e.g., control vs. drug-treated).
Methodology:
-
Cell Culture Preparation: Two populations of the same cell line are cultured in specialized media. The media are identical except for the isotopic form of an essential amino acid (e.g., isoleucine, lysine, or arginine).
-
"Light" Condition: Cells are grown in media containing the normal, unlabeled amino acid (e.g., ¹²C₆-Isoleucine).
-
"Heavy" Condition: Cells are grown in media containing the stable isotope-labeled amino acid (e.g., ¹³C₆-Isoleucine).
-
-
Full Label Incorporation: Cells are cultured for a sufficient number of cell divisions (typically >5) to ensure that nearly 100% of the natural amino acid has been replaced by its heavy counterpart in the "heavy" cell population.[11]
-
Experimental Treatment: The experimental condition (e.g., drug treatment, growth factor stimulation) is applied to one of the cell populations, while the other serves as a control.
-
Cell Harvesting and Mixing: After treatment, the "light" and "heavy" cell populations are harvested and counted. Equal numbers of cells from each population are mixed together.
-
Protein Extraction and Digestion: The combined cell mixture is lysed, and the proteins are extracted. The protein mixture is then digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.
-
Data Analysis:
-
The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label. For example, a peptide containing one isoleucine will appear as a pair of peaks separated by 6 Daltons.
-
The relative abundance of a protein in the two cell populations is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs. A ratio of 1:1 indicates no change in protein expression, while a ratio greater or less than 1 indicates up- or down-regulation, respectively.
-
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) help visualize the complex workflows and biological relationships involved in dual-labeling research.
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. grokipedia.com [grokipedia.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of protein digestibility in humans by a dual-tracer method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary protein splanchnic uptake and digestibility via stable isotope tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of L-Isoleucine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and optimal storage conditions for L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Given the critical nature of this reagent in generating reliable and reproducible data, understanding its stability profile is paramount.
Core Stability Profile
L-Isoleucine-¹³C₆,¹⁵N, being a stable isotope-labeled compound, does not undergo radioactive decay and is generally considered a stable molecule.[2] Its stability is comparable to that of unlabeled L-Isoleucine. However, like all amino acids, it is susceptible to chemical degradation over time, influenced by environmental factors such as temperature, light, and humidity. As a solid, crystalline powder, it exhibits good stability when stored under appropriate conditions.
The primary degradation pathways for amino acids under abiotic stress conditions include oxidation, hydrolysis under acidic or basic conditions, and photodegradation. For branched-chain amino acids like isoleucine, these processes can lead to the formation of various impurities, affecting the chemical purity and isotopic enrichment of the product.
Recommended Storage Conditions
To ensure the long-term stability and integrity of L-Isoleucine-¹³C₆,¹⁵N, specific storage conditions are recommended by various suppliers. These recommendations are summarized in the table below. Adherence to these conditions is critical to minimize degradation and extend the shelf life of the product.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (+2°C to +8°C) or Room Temperature (15-25°C) | Lower temperatures slow down chemical degradation reactions. Some suppliers indicate stability at room temperature, but refrigeration is a common recommendation for long-term storage. |
| Atmosphere | Desiccated (low humidity) | L-Isoleucine is sensitive to moisture, which can promote degradation and microbial growth. Storage in a desiccator or with a desiccant is advised. |
| Light | Protect from light | Exposure to light, particularly UV radiation, can induce photodegradation. Storage in an opaque or amber vial is recommended. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |
Table 1: Recommended Storage Conditions for Solid L-Isoleucine-¹³C₆,¹⁵N. Data compiled from supplier recommendations.[3]
Potential Chemical Degradation Pathways
While the metabolic degradation of L-isoleucine is well-understood, the chemical degradation pathways relevant to storage are influenced by external stressors. The diagram below illustrates potential abiotic degradation routes.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of L-Isoleucine-¹³C₆,¹⁵N, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A typical workflow for a forced degradation study is outlined below.
Protocol: Stability-Indicating HPLC Method
The following is a general protocol for a stability-indicating HPLC method for L-Isoleucine. This method would need to be validated for specificity, linearity, accuracy, precision, and robustness for its intended use.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying L-Isoleucine from its potential degradation products.
2. Materials and Reagents:
-
L-Isoleucine-¹³C₆,¹⁵N reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate (B84403) (or other suitable buffer salt)
-
Phosphoric acid (for pH adjustment)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (B78521) (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of L-Isoleucine-¹³C₆,¹⁵N in the mobile phase or a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solutions (Forced Degradation):
-
Acid Hydrolysis: Dissolve L-Isoleucine-¹³C₆,¹⁵N in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH and dilute with mobile phase.
-
Base Hydrolysis: Dissolve L-Isoleucine-¹³C₆,¹⁵N in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Dissolve L-Isoleucine-¹³C₆,¹⁵N in 3% H₂O₂ and keep at room temperature for a specified time. Dilute with mobile phase.
-
Thermal Degradation: Expose the solid L-Isoleucine-¹³C₆,¹⁵N to elevated temperature (e.g., 80°C) for a specified time. Dissolve in mobile phase.
-
Photodegradation: Expose the solid or a solution of L-Isoleucine-¹³C₆,¹⁵N to light according to ICH Q1B guidelines. If a solution is used, it should be in a photostable container.
-
5. Analysis: Inject the standard and stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of L-Isoleucine.
6. Data Evaluation:
-
Calculate the percentage degradation of L-Isoleucine in each stress condition.
-
Assess the resolution between the L-Isoleucine peak and any degradation product peaks.
-
Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the L-Isoleucine peak is not co-eluting with any degradants.
Summary of Stability Data
Currently, there is a lack of publicly available, comprehensive quantitative stability data specifically for L-Isoleucine-¹³C₆,¹⁵N in its solid form. The stability of isotopically labeled compounds is generally considered to be very similar to their unlabeled counterparts. General observations for amino acids suggest that in solid form, when stored under ideal conditions (cold, dry, and dark), they are stable for several years. However, the actual shelf life should be determined empirically through long-term stability studies.
| Stress Condition | Expected Outcome | Potential Degradation Products |
| High Temperature | Slow degradation, potential for decarboxylation and deamination. | Ammonia, carbon dioxide, corresponding aldehydes/ketones. |
| High Humidity | Increased degradation rate, potential for microbial growth if not sterile. | Similar to thermal degradation, but potentially accelerated. |
| Acid/Base Hydrolysis | Deamination, racemization. | α-keto-β-methylvaleric acid, allo-isoleucine. |
| Oxidation | Formation of various oxidation products. | Hydroxylated derivatives, keto-acids. |
| Light Exposure | Photodegradation, formation of radical species. | Complex mixture of photo-oxidation products. |
Table 2: Qualitative Summary of Expected Stability under Stress Conditions.
Conclusion
L-Isoleucine-¹³C₆,¹⁵N is a stable molecule that is essential for high-quality research in various scientific fields. Its stability is highly dependent on the storage conditions. By adhering to the recommended storage conditions of refrigeration, desiccation, and protection from light, researchers can ensure the integrity and reliability of this important research material. For critical applications, it is advisable to perform periodic quality control checks using a validated stability-indicating analytical method to confirm the purity and concentration of the material. The experimental protocols and information provided in this guide offer a framework for establishing a robust stability testing program for L-Isoleucine-¹³C₆,¹⁵N.
References
A Technical Guide to L-Isoleucine-13C6,15N: Principles, Applications, and Commercial Sourcing for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-Isoleucine-13C6,15N, a stable isotope-labeled amino acid crucial for cutting-edge research in proteomics and metabolomics. This document details its primary applications, outlines experimental protocols, and presents a comparative summary of commercial suppliers to aid in procurement and experimental design.
Introduction to this compound
This compound is a non-radioactive, stable isotope-labeled form of the essential amino acid L-isoleucine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling results in a well-defined mass shift compared to its natural counterpart, making it an invaluable tool for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based analytical techniques. Its primary utility lies in its role as a tracer in metabolic studies and as an internal standard for precise quantification in complex biological samples.[1]
Commercial Suppliers and Product Specifications
Several reputable suppliers offer high-purity this compound for research purposes. The choice of supplier may depend on factors such as isotopic and chemical purity, available pack sizes, and cost. Below is a comparative summary of product specifications from leading commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | L-Isoleucine-¹³C₆,¹⁵N | 202468-35-7 | 138.12 | 98 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP) |
| Cambridge Isotope Laboratories | L-ISOLEUCINE (¹³C₆, 99%; ¹⁵N, 99%) | 202468-35-7 | 138.12 | 99 atom % ¹³C, 99 atom % ¹⁵N | ≥98%[2][3] |
| MedchemExpress | L-Isoleucine-¹³C₆,¹⁵N | 202468-35-7 | 138.12 | Not specified | >98.0%[1] |
| Benchchem | L-Isoleucine-¹³C₆,d₁₀,¹⁵N | 2483829-34-9 | 148.18 | Not specified | ≥98%[4] |
Core Applications in Research
The unique properties of this compound make it a versatile tool in several advanced research applications, primarily in quantitative proteomics and metabolic flux analysis.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for the accurate quantification of proteins. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of an essential amino acid. One population is grown in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium containing the stable isotope-labeled counterpart, such as this compound.
After a specific experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry. The mass difference between the "heavy" and "light" peptides allows for the precise relative quantification of protein abundance between the two samples.
Experimental Workflow: SILAC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 3. Cambridge Isotope Laboratories L-ISOLEUCINE (13C6, 99%; 15N, 99%), 0.1 | Fisher Scientific [fishersci.com]
- 4. L-Isoleucine-13C6,d10,15N | Benchchem [benchchem.com]
A Technical Guide to L-Isoleucine-13C6,15N in Academic Research: Pricing, Protocols, and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and application of L-Isoleucine-13C6,15N for academic and industrial research. This stable isotope-labeled amino acid is a critical tool in quantitative proteomics, particularly for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enabling precise analysis of protein expression, metabolic pathways, and drug-target engagement.
Pricing and Availability of this compound
The cost of this compound can vary between suppliers and is dependent on the quantity and isotopic purity required. Below is a summary of pricing from prominent suppliers catering to the research community. Please note that prices are subject to change and it is advisable to consult the suppliers' websites for the most current information.
| Supplier | Catalog Number | Quantity | Isotopic Purity | Price (USD) |
| Sigma-Aldrich | 608092 | 100 mg | 98 atom % 13C, 98 atom % 15N | $1,220.00 |
| 250 mg | 98 atom % 13C, 98 atom % 15N | $1,790.00 | ||
| MedchemExpress | HY-131037S | 5 mg | Not Specified | $220.00 |
| Cambridge Isotope Laboratories | CNLM-561-H-0.05 | 50 mg | 99% 13C, 99% 15N | $701.00 |
Experimental Protocols: SILAC-based Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative mass spectrometry. The following protocol provides a general framework for utilizing this compound in a SILAC experiment.
Preparation of SILAC Media
The foundation of a successful SILAC experiment is the complete incorporation of the "heavy" isotope-labeled amino acid into the proteome. This requires specially formulated cell culture media.
Materials:
-
Cell culture medium deficient in L-Isoleucine (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids
-
L-Isoleucine (unlabeled, "light")
-
This compound ("heavy")
-
Other essential amino acids (if the base medium is deficient)
-
Standard cell culture supplements (e.g., glutamine, penicillin/streptomycin)
Procedure:
-
Prepare Stock Solutions: Prepare sterile stock solutions of both "light" L-Isoleucine and "heavy" this compound in phosphate-buffered saline (PBS) or cell culture medium. The final concentration in the medium should match the concentration in standard formulations (for DMEM, this is typically 105 mg/L).
-
Formulate "Light" Medium: To the L-Isoleucine-deficient base medium, add the "light" L-Isoleucine stock solution to the desired final concentration. Add dFBS (typically to 10%) and other necessary supplements.
-
Formulate "Heavy" Medium: To a separate batch of L-Isoleucine-deficient base medium, add the "heavy" this compound stock solution to the same final molar concentration as the "light" medium. Add dFBS and other supplements as with the "light" medium.
-
Sterile Filtration: Sterile-filter both the "light" and "heavy" media using a 0.22 µm filter.
Cell Culture and Labeling
Procedure:
-
Cell Adaptation: Culture two separate populations of the desired cell line. One population is cultured in the "light" medium, and the other in the "heavy" medium.
-
Passaging for Full Incorporation: Cells should be passaged for at least five to six cell divisions in their respective SILAC media to ensure near-complete (>97%) incorporation of the labeled amino acid. The efficiency of incorporation can be verified by a preliminary mass spectrometry analysis of a small cell sample.
-
Experimental Treatment: Once fully labeled, the cells can be subjected to the experimental conditions (e.g., drug treatment, growth factor stimulation). Typically, one cell population serves as the control (e.g., "light" labeled) while the other is treated (e.g., "heavy" labeled).
Sample Preparation for Mass Spectrometry
Procedure:
-
Cell Lysis: After treatment, harvest both the "light" and "heavy" cell populations.
-
Protein Quantification and Mixing: Quantify the total protein concentration in the lysates from both populations. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using a C18 solid-phase extraction cartridge.
LC-MS/MS Analysis
Procedure:
-
Chromatographic Separation: The purified peptides are separated using a reversed-phase liquid chromatography (LC) system.
-
Mass Spectrometry: The eluted peptides are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).
-
MS1 Scan: Acquire full scan spectra to detect the "light" and "heavy" peptide pairs, which will be separated by a specific mass difference corresponding to the number of isoleucine residues in the peptide.
-
MS2 Scan (Data-Dependent Acquisition): The most intense precursor ions from the MS1 scan are selected for fragmentation to determine the peptide sequence.
-
Signaling Pathways and Experimental Workflows
L-Isoleucine, as a branched-chain amino acid (BCAA), plays a significant role in cellular signaling, particularly in the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation.
Isoleucine Catabolism Pathway
The breakdown of isoleucine generates metabolites that can enter central carbon metabolism and influence cellular signaling.
Caption: Simplified pathway of L-Isoleucine catabolism.
General SILAC Experimental Workflow
The following diagram illustrates the key steps in a typical SILAC experiment for quantitative proteomics.
Caption: Overview of the SILAC experimental workflow.
Isoleucine and mTORC1 Signaling
Isoleucine, along with other BCAAs, is a key activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.
Caption: Isoleucine-mediated activation of the mTORC1 signaling pathway.
A Technical Guide to the Core Principles of Stable Isotope Labeling with L-Isoleucine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and applications of stable isotope labeling using L-Isoleucine-¹³C₆,¹⁵N. This powerful tool is invaluable for researchers and professionals in drug development seeking to unravel complex biological systems. By employing the non-radioactive, heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), scientists can precisely trace and quantify the metabolic fate of isoleucine and its downstream products. This guide will delve into the core methodologies, experimental protocols, and data interpretation, providing a comprehensive resource for leveraging this technique in metabolic research, quantitative proteomics, and drug discovery.
Fundamental Principles of Stable Isotope Labeling
Stable isotope labeling is a technique that substitutes naturally occurring atoms in a molecule with their heavier, non-radioactive counterparts.[1] In the case of L-Isoleucine-¹³C₆,¹⁵N, all six carbon atoms are replaced with carbon-13, and the nitrogen atom is replaced with nitrogen-15. These labeled molecules are chemically identical to their unlabeled ("light") counterparts and are processed by cells in the same manner.[] The key difference lies in their mass, which allows them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
The primary advantages of using stable isotopes like ¹³C and ¹⁵N are their safety, as they are non-radioactive, and their low natural abundance (approximately 1.1% for ¹³C and 0.37% for ¹⁵N), which minimizes background interference and enhances the signal-to-noise ratio in analytical measurements.[]
Key Applications:
-
Metabolic Flux Analysis (MFA): Tracing the flow of atoms through metabolic pathways to determine reaction rates (fluxes).[3]
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture allows for the accurate quantification of protein abundance between different cell populations.[4]
-
Drug Development: Used as tracers to understand a drug's mechanism of action and its effects on metabolic pathways.[5]
-
Internal Standards: Serves as an internal standard for the precise quantification of unlabeled L-isoleucine in biological samples.[6]
Experimental Workflows
The successful implementation of stable isotope labeling with L-Isoleucine-¹³C₆,¹⁵N relies on well-defined experimental workflows. The two primary applications, Metabolic Flux Analysis and Quantitative Proteomics (SILAC), follow distinct yet related procedures.
Metabolic Flux Analysis (MFA) Workflow
MFA aims to quantify the rates of metabolic reactions within a biological system. By introducing a ¹³C- and ¹⁵N-labeled substrate like L-Isoleucine-¹³C₆,¹⁵N, researchers can track the incorporation of these heavy isotopes into downstream metabolites.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflow
SILAC is a powerful technique for quantitative proteomics that compares protein abundance between two or more cell populations.[] One population is grown in a "heavy" medium containing L-Isoleucine-¹³C₆,¹⁵N, while the control population is grown in a "light" medium with unlabeled isoleucine.
Detailed Experimental Protocols
Protocol for ¹³C and ¹⁵N Labeling in Cell Culture for MFA
-
Media Preparation: Prepare a custom cell culture medium that lacks natural L-isoleucine. Supplement this medium with a known concentration of L-Isoleucine-¹³C₆,¹⁵N.
-
Cell Seeding: Seed cells in standard growth medium and allow them to adhere and reach the desired confluency.
-
Isotope Labeling: Remove the standard medium and replace it with the prepared labeling medium containing L-Isoleucine-¹³C₆,¹⁵N. Culture the cells for a predetermined period to allow for the incorporation of the labeled amino acid into cellular metabolites.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for MS Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be reconstituted in an appropriate solvent for MS analysis.[7]
Protocol for SILAC Labeling
-
Media Preparation: Prepare two types of SILAC media: a "light" medium containing unlabeled L-isoleucine and a "heavy" medium containing L-Isoleucine-¹³C₆,¹⁵N. Ensure both media are identical in all other components.[8]
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the respective amino acids into the proteome.[1]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to the "heavy" labeled cells while the "light" labeled cells serve as a control.
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Sample Mixing and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data and Analysis
Data Presentation
Quantitative data from MFA and SILAC experiments are typically presented in tables for clarity and ease of comparison.
Table 1: Example Mass Isotopomer Distribution Data from an MFA Experiment
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |
| Glutamate | 10.5% | 15.2% | 25.8% | 20.1% | 15.4% | 10.3% | 2.7% | - |
| Aspartate | 25.3% | 30.1% | 22.5% | 15.6% | 6.5% | - | - | - |
| Alanine | 40.2% | 35.8% | 20.5% | 3.5% | - | - | - | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Example Protein Quantification Data from a SILAC Experiment
| Protein ID | Gene Name | Heavy/Light Ratio | p-value | Regulation |
| P12345 | AKT1 | 2.54 | 0.001 | Upregulated |
| Q67890 | CASP3 | 0.45 | 0.005 | Downregulated |
| A1B2C3 | GAPDH | 1.02 | 0.95 | Unchanged |
Heavy/Light Ratio indicates the relative abundance of the protein in the experimental condition compared to the control.
L-Isoleucine Metabolism and Signaling Pathways
L-isoleucine is a branched-chain amino acid (BCAA) that plays a critical role in various cellular processes, including protein synthesis, energy metabolism, and cell signaling.[9] Tracing the metabolism of L-Isoleucine-¹³C₆,¹⁵N can provide insights into these pathways.
L-Isoleucine Catabolism
The catabolism of isoleucine involves a series of enzymatic reactions that ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[10]
References
- 1. benchchem.com [benchchem.com]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoleucine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of L-Isoleucine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and detailed handling precautions for L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid essential for advanced research in proteomics, metabolomics, and drug development. While not classified as a hazardous substance, adherence to proper laboratory protocols is paramount to ensure personnel safety and maintain sample integrity.[1][2]
Substance Identification and Properties
L-Isoleucine-¹³C₆,¹⁵N is a form of the essential amino acid L-isoleucine where six carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and the nitrogen atom is replaced with the stable isotope Nitrogen-15 (¹⁵N).[3] This labeling makes it a valuable tracer for in vivo cell experiments and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[3]
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ | |
| CAS Number | 202468-35-7 | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 168-170 °C | |
| Purity | Typically ≥98% | [3] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, L-Isoleucine-¹³C₆,¹⁵N is not considered a hazardous substance or mixture.[1][2] Stable isotope-labeled amino acids are not radioactive and generally do not require special handling precautions beyond standard good laboratory practices.[4] However, it is crucial to note that the toxicological properties have not been thoroughly investigated.
General Precautionary Measures:
-
Eye Contact: May cause eye irritation.[5]
-
Skin Contact: May cause skin irritation.[5]
-
Inhalation: Avoid inhalation of dust.
-
Ingestion: Do not ingest.[5]
Personal Protective Equipment (PPE)
To ensure safety, appropriate personal protective equipment should be worn when handling L-Isoleucine-¹³C₆,¹⁵N.
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles entering the eyes. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from dust. |
| Respiratory Protection | Required when dusts are generated. | Prevents inhalation of fine particles. |
Handling and Storage
Proper handling and storage are crucial for maintaining the quality and integrity of the compound.
| Aspect | Guideline |
| Handling | Handle in a well-ventilated area. Avoid dust formation.[5] Keep away from incompatible materials such as strong oxidizing agents.[5] Wash hands thoroughly after handling. |
| Storage (Powder) | Store in a tightly closed container in a dry and well-ventilated place.[5] Recommended storage at -20°C for up to 3 years. Can be stored at 4°C for up to 2 years.[3] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
First Aid and Emergency Procedures
In case of exposure, follow these first-aid measures.
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If symptoms persist, consult a doctor.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation develops, seek medical attention.[5][6] |
| Eye Contact | Rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
| Ingestion | Rinse mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[6] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Wear a self-contained breathing apparatus for firefighting if necessary. |
| Accidental Release | Sweep up and shovel into suitable containers for disposal. Avoid dust generation.[5] Ensure adequate ventilation.[5] Prevent product from entering drains. |
Experimental Protocols: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
The following is a detailed methodology for a key application of L-Isoleucine-¹³C₆,¹⁵N: quantitative proteomics using SILAC.[4][][9]
Objective: To metabolically label proteins in cell culture for relative quantification by mass spectrometry.
Materials:
-
L-Isoleucine-¹³C₆,¹⁵N
-
SILAC-grade DMEM or other appropriate base medium deficient in L-isoleucine.
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture reagents and equipment
-
Mass spectrometer
Procedure:
-
Preparation of 'Heavy' SILAC Medium:
-
Prepare the base SILAC medium according to the manufacturer's instructions.
-
Supplement the medium with all necessary amino acids, except for L-isoleucine.
-
Weigh the required amount of L-Isoleucine-¹³C₆,¹⁵N and dissolve it in sterile water or directly into the medium to achieve the desired final concentration (e.g., the same concentration as unlabeled L-isoleucine in standard medium).
-
Sterile-filter the final 'heavy' medium.
-
-
Preparation of 'Light' SILAC Medium:
-
Prepare an identical medium as in step 1, but supplement with unlabeled L-isoleucine at the same concentration. This will serve as the control.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the same cell line.
-
Grow one population in the 'heavy' SILAC medium and the other in the 'light' SILAC medium.
-
Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[]
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment (e.g., drug stimulation, gene knockdown) to one of the cell populations (either 'heavy' or 'light' labeled). The other population will serve as the untreated control.
-
-
Sample Collection and Mixing:
-
Harvest both cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer.
-
Quantify the total protein concentration.
-
Digest the protein mixture into peptides using a protease such as trypsin.[]
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope label.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein by comparing the signal intensities of the 'heavy' and 'light' peptide pairs.
-
Caption: Workflow for a quantitative proteomics experiment using SILAC.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumrx.com [spectrumrx.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Quantitative Proteomics using L-Isoleucine-13C6,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted method for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations.[1][2][3] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. L-Isoleucine-13C6,15N is a stable isotope-labeled form of the essential amino acid L-isoleucine, where all six carbon atoms are replaced with the heavy isotope 13C and the nitrogen atom is replaced with 15N.[4] This results in a predictable mass shift in peptides containing isoleucine, which can be readily detected and quantified by mass spectrometry.[1][2]
These application notes provide a comprehensive guide to utilizing this compound for quantitative proteomics studies. While the SILAC methodology is well-established, detailed protocols specifically employing this compound are not as commonly documented as those for labeled lysine (B10760008) and arginine. Therefore, the following protocols are based on the general principles of SILAC and are intended to be adapted and optimized for specific experimental needs.
Applications
The use of this compound in SILAC experiments is particularly valuable for:
-
Comprehensive Proteome Quantification: As an essential amino acid, isoleucine is incorporated into a vast number of proteins, allowing for broad coverage of the proteome.
-
Studying Specific Biological Processes: Isoleucine metabolism and its role in signaling pathways can be directly investigated.
-
Overcoming Limitations of Lysine/Arginine Labeling: In cases where trypsin digestion (which cleaves after lysine and arginine) is not ideal, or for studying proteins with low lysine/arginine content, isoleucine labeling offers a valuable alternative.
-
Multiplexing Experiments: In combination with other labeled amino acids, this compound can be used for more complex experimental designs.
Experimental Workflow Overview
The general workflow for a SILAC experiment using this compound involves two parallel cell cultures. One population of cells is grown in a "light" medium containing the natural abundance of L-isoleucine, while the other is cultured in a "heavy" medium supplemented with this compound. Following complete incorporation of the labeled amino acid, the cell populations can be subjected to different experimental conditions. The cells are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
This protocol outlines the steps for labeling mammalian cells using SILAC media supplemented with this compound.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-isoleucine
-
"Heavy" this compound
-
Mammalian cell line of interest
Procedure:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media by supplementing the isoleucine-deficient base medium with either "light" L-isoleucine or "heavy" this compound to the normal physiological concentration.
-
Add dFBS to a final concentration of 10% (or as required for the specific cell line).
-
Sterile-filter the complete media.
-
-
Cell Adaptation:
-
Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the respective isoleucine isotopes.[5]
-
Monitor cell morphology and doubling time to ensure that the labeling has no adverse effects on cell health.
-
-
Verification of Incorporation:
-
After sufficient cell doublings, harvest a small number of cells from both the "light" and "heavy" populations.
-
Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry to confirm >97% incorporation of the heavy isoleucine.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol details the steps to prepare labeled cell samples for analysis by mass spectrometry.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Ammonium (B1175870) bicarbonate buffer (50 mM)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin tips or columns
Procedure:
-
Cell Harvest and Lysis:
-
Harvest the "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification, Reduction, and Alkylation:
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Take a defined amount of protein (e.g., 50-100 µg).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
In-Solution Tryptic Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 spin tips or columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
This protocol provides a general framework for analyzing SILAC peptide samples. Instrument settings will need to be optimized for the specific mass spectrometer used.
Materials:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 analytical column
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Chromatographic Separation:
-
Inject the resuspended peptide sample onto the LC system.
-
Separate the peptides using a gradient of Mobile Phase B. A typical gradient might run from 2% to 40% B over 60-120 minutes.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
The mass spectrometer should be set to fragment the most intense precursor ions.
-
Ensure the mass resolution is sufficient to distinguish between the "light" and "heavy" isotopic envelopes.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for peptide identification and quantification.
-
The software should be configured to search for the mass shift corresponding to this compound.
-
The relative protein abundance is calculated from the ratio of the intensities of the "heavy" and "light" peptide pairs.
-
Data Presentation
Quantitative data from a SILAC experiment using this compound should be summarized in a clear and structured table. The following is a template for presenting such data.
| Protein ID (UniProt) | Gene Name | Protein Name | H/L Ratio | H/L Normalized Ratio | p-value | Regulation |
| P12345 | GENE1 | Protein A | 2.5 | 2.45 | 0.001 | Upregulated |
| Q67890 | GENE2 | Protein B | 0.4 | 0.41 | 0.005 | Downregulated |
| A1B2C3 | GENE3 | Protein C | 1.1 | 1.08 | 0.85 | Unchanged |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Illustrative Quantitative Proteomics Data from a SILAC Experiment. This table presents hypothetical data comparing protein abundance in a control ("Light") versus a treated ("Heavy") cell population labeled with this compound. The H/L ratio represents the raw ratio of heavy to light peptide intensities. The normalized ratio is adjusted for any systematic errors. The p-value indicates the statistical significance of the change, and the regulation column provides a qualitative assessment.
Visualization of a Hypothetical Signaling Pathway
Quantitative proteomics with this compound can be applied to study various cellular processes. For example, it can be used to investigate changes in protein expression in a signaling pathway upon stimulation. The following diagram illustrates a hypothetical growth factor signaling pathway that could be analyzed.
In a hypothetical experiment, cells could be stimulated with a growth factor in the "heavy" labeled population, while the "light" population remains unstimulated. The subsequent SILAC analysis would reveal which proteins in this pathway are upregulated or downregulated upon stimulation.
References
- 1. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for L-Isoleucine-¹³C₆,¹⁵N in SILAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of L-Isoleucine-¹³C₆,¹⁵N
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[3] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, researchers can accurately quantify differences in protein abundance between different experimental conditions.[2]
Traditionally, SILAC experiments have predominantly utilized heavy isotopes of arginine (Arg) and lysine (B10760008) (Lys) because the enzyme trypsin, commonly used in proteomics to digest proteins into smaller peptides, cleaves specifically at these residues. This ensures that most resulting peptides contain a label for quantification. However, the use of other essential amino acids like isoleucine offers distinct advantages in specific experimental contexts.
L-Isoleucine, an essential amino acid, is not synthesized by mammalian cells and therefore must be supplied in the culture medium. This ensures that the labeled L-Isoleucine-¹³C₆,¹⁵N is efficiently and completely incorporated into the cellular proteome. The use of L-Isoleucine-¹³C₆,¹⁵N, with its six ¹³C atoms and one ¹⁵N atom, results in a distinct mass shift of +7 Da in labeled peptides, allowing for clear differentiation from their unlabeled counterparts in a mass spectrometer.
Advantages of Using L-Isoleucine-¹³C₆,¹⁵N in SILAC:
-
Alternative to Arg/Lys Labeling: Provides an orthogonal labeling strategy, particularly useful when studying proteins with a low abundance of arginine and lysine residues.
-
Reduced Metabolic Conversion: Isoleucine is less prone to metabolic conversion into other amino acids compared to arginine (which can be converted to proline), leading to more straightforward data analysis.
-
Flexibility in Experimental Design: Enables multi-plexing experiments when used in combination with other labeled amino acids.
Experimental Protocols
Preparation of SILAC Media with L-Isoleucine-¹³C₆,¹⁵N
Materials:
-
Isoleucine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Isoleucine (unlabeled, "light")
-
L-Isoleucine-¹³C₆,¹⁵N ("heavy")
-
Other essential amino acids (if the base medium is deficient)
-
Penicillin/Streptomycin solution
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare "Light" Medium:
-
To 500 mL of isoleucine-free medium, add dFBS to a final concentration of 10%.
-
Add L-Isoleucine to the standard physiological concentration (e.g., 105 mg/L for DMEM).
-
Add Penicillin/Streptomycin to a final concentration of 1%.
-
If required, add other essential amino acids that are absent from the base medium.
-
Sterile-filter the complete "light" medium.
-
-
Prepare "Heavy" Medium:
-
To 500 mL of isoleucine-free medium, add dFBS to a final concentration of 10%.
-
Add L-Isoleucine-¹³C₆,¹⁵N to the same concentration as the "light" L-Isoleucine (e.g., 105 mg/L).
-
Add Penicillin/Streptomycin to a final concentration of 1%.
-
If required, add other essential amino acids that are absent from the base medium.
-
Sterile-filter the complete "heavy" medium.
-
Cell Culture and Labeling
-
Adaptation Phase:
-
Culture two separate populations of your chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for at least five to six cell divisions to ensure near-complete (>97%) incorporation of the labeled isoleucine into the proteome of the "heavy" cell population.[4]
-
Verification of Incorporation (Optional but Recommended): After 5-6 passages, harvest a small number of "heavy" labeled cells, extract proteins, digest them, and analyze by mass spectrometry to confirm the incorporation efficiency.
-
-
Experimental Phase:
-
Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
-
Sample Preparation for Mass Spectrometry
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the lysates from both "light" and "heavy" populations using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).
-
-
Protein Digestion:
-
In-solution digestion:
-
Reduce the disulfide bonds in the mixed protein sample with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease (e.g., Trypsin/Lys-C mix).
-
-
In-gel digestion:
-
Separate the mixed protein sample by SDS-PAGE.
-
Excise the gel bands of interest.
-
Perform in-gel reduction, alkylation, and digestion.
-
-
-
Peptide Desalting and Cleanup:
-
Desalt the digested peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Separate the desalted peptides using a reverse-phase nano-flow liquid chromatography system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the analytical column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will acquire MS1 scans to detect the "light" and "heavy" peptide pairs and MS2 scans (fragmentation spectra) to determine the amino acid sequence of the peptides.
-
Data Presentation
Quantitative data from SILAC experiments are typically presented in tables that summarize the identified proteins and their relative abundance changes between the experimental conditions.
Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment using L-Isoleucine-¹³C₆,¹⁵N
| Protein Accession (UniProt) | Gene Name | Protein Name | H/L Ratio | Log2(H/L Ratio) | p-value | Regulation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 0.07 | 0.85 | Unchanged |
| P02768 | ALB | Serum albumin | 0.98 | -0.03 | 0.91 | Unchanged |
| Q13148 | mTOR | Serine/threonine-protein kinase mTOR | 2.54 | 1.34 | 0.001 | Upregulated |
| P42345 | RPS6 | Ribosomal protein S6 | 2.11 | 1.08 | 0.005 | Upregulated |
| P62258 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 0.45 | -1.15 | 0.002 | Downregulated |
-
H/L Ratio: The ratio of the intensity of the "heavy" (L-Isoleucine-¹³C₆,¹⁵N labeled) peptide to the "light" (unlabeled) peptide.
-
Log2(H/L Ratio): The log2 transformation of the H/L ratio, which provides a more symmetrical distribution of up- and down-regulated proteins around zero.
-
p-value: A statistical measure of the significance of the observed change in protein abundance.
-
Regulation: Indicates whether the protein is upregulated, downregulated, or unchanged based on the H/L ratio and p-value.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for a SILAC experiment using L-Isoleucine-¹³C₆,¹⁵N.
SILAC Data Analysis Pipeline
Caption: A typical data analysis pipeline for SILAC-based quantitative proteomics.
mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and is frequently studied using SILAC to understand the effects of various stimuli and drugs.[1][5][6]
Caption: Simplified diagram of the mTORC1 signaling pathway, a common target of SILAC studies.
References
- 1. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
Application Note: High-Throughput Quantification of L-Isoleucine in Human Plasma using L-Isoleucine-¹³C₆,¹⁵N as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, metabolism, and cellular signaling. Accurate quantification of L-Isoleucine in biological matrices is crucial for various research areas, including metabolic disorder studies, nutritional science, and pharmaceutical development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Isoleucine in human plasma. The use of a stable isotope-labeled internal standard, L-Isoleucine-¹³C₆,¹⁵N, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]
Principle
The method employs an isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) approach.[2][3] A known concentration of L-Isoleucine-¹³C₆,¹⁵N, which is chemically identical to the analyte but has a different mass, is spiked into the plasma samples at the beginning of the sample preparation process.[4] This internal standard co-elutes with the endogenous L-Isoleucine during chromatographic separation and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the internal standard compensates for potential variations in sample extraction, injection volume, and ionization efficiency.[5]
Experimental Protocols
Materials and Reagents
-
L-Isoleucine standard (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Phosphate-buffered saline (PBS)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
L-Isoleucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Isoleucine in 0.1% formic acid in water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Isoleucine-¹³C₆,¹⁵N in 0.1% formic acid in water.
-
Working Internal Standard Solution (10 µg/mL): Dilute the Internal Standard Stock Solution with 50% acetonitrile in water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the L-Isoleucine Stock Solution into a surrogate matrix (e.g., charcoal-stripped human plasma or PBS with 1% BSA) to achieve final concentrations ranging from 2.0 µM to 1500 µM.[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 6 µM, 60 µM, and 1200 µM) in the surrogate matrix.
Sample Preparation Protocol
The sample preparation involves a simple protein precipitation step.[1][9][10]
-
Thaw: Thaw plasma samples, calibration standards, and QC samples on ice.
-
Aliquot: Pipette 50 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the Working Internal Standard Solution (10 µg/mL) to all tubes except for the blank matrix samples.
-
Precipitate Protein: Add 150 µL of cold acetonitrile to each tube.
-
Vortex: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Dilute: Dilute the supernatant 1:10 with water prior to injection into the LC-MS/MS system.
Experimental workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B to 95% B in 3 min, hold for 1 min, return to 2% B and equilibrate for 1 min |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
The following MRM transitions should be monitored.[8][11][12]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Isoleucine | 132.1 | 86.1 | 15 |
| L-Isoleucine-¹³C₆,¹⁵N | 139.1 | 92.1 | 15 |
Data Analysis and Quantitative Results
Data acquisition and processing are performed using the instrument's software. The concentration of L-Isoleucine in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Calibration Curve
A linear calibration curve is generated by plotting the peak area ratio of L-Isoleucine to L-Isoleucine-¹³C₆,¹⁵N against the nominal concentration of the calibration standards. A weighting factor of 1/x² is typically applied.
Table 1: Representative Calibration Curve Data
| Nominal Conc. (µM) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µM) | Accuracy (%) |
| 2.0 | 0.015 | 1.9 | 95.0 |
| 5.0 | 0.038 | 5.1 | 102.0 |
| 20.0 | 0.152 | 19.8 | 99.0 |
| 100.0 | 0.760 | 101.2 | 101.2 |
| 500.0 | 3.810 | 495.5 | 99.1 |
| 1000.0 | 7.630 | 1005.0 | 100.5 |
| 1500.0 | 11.450 | 1498.0 | 99.9 |
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Method Validation
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.0 - 1500 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 89% - 95% |
| Intra-day Precision (%CV) | 4% - 10% |
| Inter-day Precision (%CV) | < 15% |
| Limit of Detection (LOD) | 0.60 µM |
| Limit of Quantitation (LOQ) | 2.0 µM |
Signaling Pathway Context
L-Isoleucine, along with other BCAAs, is involved in the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Accurate measurement of isoleucine levels can be critical for research into diseases where this pathway is dysregulated, such as cancer and metabolic syndrome.
Role of L-Isoleucine in the mTOR signaling pathway.
This application note provides a detailed protocol for the accurate and precise quantification of L-Isoleucine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method is simple, rapid, and suitable for high-throughput analysis in clinical and research settings. The use of L-Isoleucine-¹³C₆,¹⁵N effectively mitigates matrix effects, ensuring reliable and reproducible results.
References
- 1. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 3. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 4. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L -Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]
- 7. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 8. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Unlocking Protein Dynamics and Interactions with L-Isoleucine-¹³C₆,¹⁵N Labeling in Biomolecular NMR
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Improved strategy for isoleucine 1H/13C methyl labeling in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. itqb.unl.pt [itqb.unl.pt]
- 11. nmr-bio.com [nmr-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: L-Isoleucine-¹³C₆,¹⁵N for High-Precision Protein Turnover Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process that governs cellular homeostasis, adaptation, and response to stimuli. Measuring the rate of protein turnover provides critical insights into the regulation of protein expression, which is essential for understanding disease pathogenesis and developing effective therapeutics. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or in Mammals (SILAM) coupled with mass spectrometry (MS) has become a cornerstone for these studies.[1][2]
This document details the application of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled essential amino acid, for quantitative analysis of protein turnover. As an essential amino acid, isoleucine cannot be synthesized by mammals, ensuring that the labeled form is directly incorporated into newly synthesized proteins from the provided media or diet.[3] This characteristic minimizes metabolic scrambling and simplifies data interpretation, making L-Isoleucine-¹³C₆,¹⁵N an excellent tracer for robust and precise protein turnover measurements in both in vitro and in vivo models.
Principle of the Method
The core principle involves replacing the naturally abundant ("light") L-Isoleucine with its heavy-isotope-labeled counterpart, L-Isoleucine-¹³C₆,¹⁵N.
-
Label Incorporation: In a "pulse" experiment, cells or animals are switched to a diet or medium containing L-Isoleucine-¹³C₆,¹⁵N. All newly synthesized proteins will incorporate this "heavy" amino acid.
-
Time-Course Sampling: Samples are collected at various time points. Over time, the proportion of "heavy" labeled proteins increases, while the "light" (pre-existing) protein population decreases.
-
Mass Spectrometry Analysis: Proteins are extracted, digested into peptides, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: The mass spectrometer distinguishes between peptides containing light isoleucine and those containing heavy L-Isoleucine-¹³C₆,¹⁵N due to a specific mass shift (+7 Da). The ratio of heavy-to-light peptide intensities at each time point is used to calculate the rate of protein synthesis and, consequently, the turnover rate or half-life.
Key Applications
-
Fundamental Research: Elucidating the regulation of protein homeostasis in different cell types, tissues, and developmental stages.[4]
-
Drug Development: Assessing the on-target and off-target effects of drug candidates on protein synthesis and degradation pathways.
-
Disease Modeling: Understanding how protein turnover is altered in diseases like cancer, neurodegeneration, and metabolic disorders.[5]
-
Biomarker Discovery: Identifying proteins with altered turnover rates that can serve as dynamic biomarkers for disease progression or therapeutic response.
Visualization of Key Processes
Data Presentation
Quantitative data from protein turnover experiments are typically presented as degradation rate constants (k) or protein half-lives (t½ = ln(2)/k).
Table 1: Properties of L-Isoleucine-¹³C₆,¹⁵N
| Property | Value |
|---|---|
| Synonym | (2S,3S)-2-Amino-3-methylpentanoic acid-¹³C₆,¹⁵N |
| Molecular Formula | ¹³C₆H₁₃¹⁵NO₂ |
| Molecular Weight | 138.12 g/mol |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N |
| Mass Shift (vs. Light) | +7 Da |
| CAS Number | 202468-35-7 |
Table 2: Representative Protein Half-Lives in Mouse Tissues This table summarizes median protein half-lives determined in various mouse tissues using in vivo stable isotope labeling, illustrating the tissue-specific nature of protein turnover.[6] Liver and kidney proteins exhibit faster turnover, while muscle proteins are more stable.
| Tissue | Median Protein Half-Life (Days) | Key Observations |
| Liver | 2.5 - 4.5 | High metabolic activity, rapid turnover of enzymes. |
| Kidney | 3.0 - 5.0 | Active filtration and reabsorption functions. |
| Heart | 6.0 - 10.0 | Intermediate turnover, structural protein stability. |
| Skeletal Muscle | 10.0 - 20.0 | Slower turnover, dominated by stable structural proteins. |
Experimental Protocols
These protocols provide a general framework. Specific parameters such as labeling duration and sampling frequency should be optimized based on the expected turnover rates of the proteins of interest.
Protocol 1: In Vitro Protein Turnover in Cultured Cells (Dynamic SILAC)
-
Cell Culture Preparation:
-
Culture cells in standard "light" medium (e.g., DMEM/RPMI) containing natural abundance L-Isoleucine. For auxotrophic cell lines, ensure the medium is specifically lacking isoleucine to allow for controlled addition.
-
Grow cells to ~70-80% confluency to ensure they are in a logarithmic growth phase.
-
-
Metabolic Labeling (Pulse):
-
Remove the "light" medium, wash cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Add pre-warmed "heavy" medium. This is the same base medium but prepared with L-Isoleucine-¹³C₆,¹⁵N at the same concentration as the light version. This marks time zero (t=0).[7]
-
Other essential amino acids, like Lysine and Arginine, should also be heavy-labeled if trypsin is used for digestion to ensure proper quantification (standard SILAC practice).[8]
-
-
Time-Course Sample Collection:
-
Harvest cell pellets at multiple time points (e.g., 0, 2, 6, 12, 24, 48 hours). The time points should be chosen to capture the exponential incorporation of the label.
-
Wash pellets with ice-cold PBS and snap-freeze in liquid nitrogen. Store at -80°C until processing.
-
-
Protein Extraction, Digestion, and Cleanup:
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors or a urea-based buffer for MS).
-
Quantify protein concentration using a BCA assay.
-
Perform in-solution or S-Trap digestion: Reduce proteins with DTT, alkylate with iodoacetamide, and digest with an appropriate protease (e.g., Trypsin/Lys-C).
-
Desalt the resulting peptide mixture using C18 StageTips or equivalent solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Resuspend peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.[9]
-
LC Gradient: Use a suitable gradient (e.g., 60-120 minutes) to separate peptides.
-
MS Settings: Operate in data-dependent acquisition (DDA) mode. Set MS1 scan resolution to >60,000 and MS2 scan resolution to >15,000. Enable identification of both light and heavy isoleucine-containing peptides.
-
Protocol 2: In Vivo Protein Turnover in Animal Models (e.g., Mouse)
-
Animal Acclimation:
-
Metabolic Labeling:
-
Switch mice to the "heavy" diet, where natural L-Isoleucine is fully replaced with L-Isoleucine-¹³C₆,¹⁵N. This is t=0. Ensure ad libitum access to the diet and water.[5]
-
The duration of labeling depends on the tissue of interest. For rapidly turning over tissues like the liver, days may be sufficient. For stable tissues like muscle, weeks may be required.[6]
-
-
Time-Course Tissue Collection:
-
At designated time points (e.g., 0, 1, 3, 7, 14, 21 days), humanely euthanize a cohort of mice.
-
Perfuse with PBS to remove blood from tissues.
-
Rapidly dissect tissues of interest, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Protein Extraction and Digestion:
-
Homogenize frozen tissue samples using mechanical disruption (e.g., bead beater) in a suitable lysis buffer.
-
Proceed with protein quantification, reduction, alkylation, digestion, and peptide cleanup as described in Protocol 1 (Step 4).
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS procedure as described in Protocol 1 (Step 5).
-
Data Analysis and Interpretation
-
Peptide Identification and Quantification:
-
Process raw MS files using software like MaxQuant or Proteome Discoverer.[10] The software should be configured for SILAC-type experiments, defining L-Isoleucine-¹³C₆,¹⁵N as a variable modification.
-
The software will identify peptides and quantify the intensities of the "light" (pre-existing) and "heavy" (newly synthesized) isotopic envelopes for each peptide.
-
-
Calculating Fractional Synthesis:
-
For each protein at each time point, calculate the fraction of newly synthesized protein (Fraction New) using the intensity ratios of its constituent peptides:
-
Fraction New = Intensity(Heavy) / [Intensity(Heavy) + Intensity(Light)]
-
-
-
Kinetic Modeling:
-
Plot the "Fraction New" for each protein against time.
-
Fit the data to a first-order kinetic model using non-linear regression:[11]
-
FractionNew(t) = 1 - e-kst
-
-
Where t is time and kₛ is the synthesis rate constant (which equals the degradation rate constant k at steady state).
-
-
Half-Life Calculation:
-
The protein half-life (t½) is calculated from the rate constant k:
-
t½ = ln(2) / k
-
-
This comprehensive approach, utilizing L-Isoleucine-¹³C₆,¹⁵N, provides a powerful and precise tool for dissecting the complexities of the dynamic proteome.
References
- 1. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. Human Proteome Organization (HUPO) - Measuring protein turnover in animals using mass spectrometry [hupo.org]
- 7. Systematic analysis of protein turnover in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A large-scale LC-MS dataset of murine liver proteome from time course of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Isoleucine-¹³C₆,¹⁵N in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled form of the essential amino-acid L-isoleucine. It serves as a powerful tool in metabolomics research, enabling precise and accurate tracing and quantification of isoleucine metabolism in various biological systems. Its incorporation into metabolic pathways allows for the elucidation of complex cellular processes, making it invaluable for drug development and disease research. This document provides detailed application notes and protocols for the use of L-Isoleucine-¹³C₆,¹⁵N in metabolomics research.
The primary applications of L-Isoleucine-¹³C₆,¹⁵N in metabolomics include:
-
Metabolic Flux Analysis (MFA): As a tracer, it allows for the measurement of the rate of metabolic reactions, providing insights into the dynamic nature of metabolic pathways.
-
Quantitative Metabolomics: It is used as an internal standard for the accurate quantification of unlabeled L-isoleucine in various biological samples using mass spectrometry.[1]
-
Signaling Pathway Analysis: It helps in understanding the role of isoleucine in cellular signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation.[2]
Application 1: Metabolic Flux Analysis using L-Isoleucine-¹³C₆,¹⁵N
Metabolic flux analysis (MFA) with stable isotopes is a key technique to quantify the rates of metabolic reactions within a cell. By introducing L-Isoleucine-¹³C₆,¹⁵N into a biological system, researchers can trace the incorporation of the labeled carbon and nitrogen atoms into downstream metabolites.
Experimental Workflow: Stable Isotope Tracing
Caption: Experimental workflow for stable isotope tracing using L-Isoleucine-¹³C₆,¹⁵N.
Protocol for Metabolic Flux Analysis in Mammalian Cells
1. Cell Culture and Labeling:
-
Medium Preparation: Prepare a custom cell culture medium that is deficient in L-isoleucine. A common base medium is DMEM/F12. Supplement this medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
-
Tracer Addition: Add L-Isoleucine-¹³C₆,¹⁵N to the isoleucine-free medium to a final concentration that is similar to that in standard medium (typically around 0.8 mM).
-
Cell Seeding and Growth: Seed mammalian cells (e.g., HEK293, HeLa) in the prepared labeling medium. Allow the cells to grow for a sufficient period to reach isotopic steady state, which is typically achieved after several cell cycles (e.g., 24-48 hours).[3]
2. Sample Preparation:
-
Metabolism Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. For adherent cells, aspirate the medium and add ice-cold 80% methanol (B129727). For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold 80% methanol.
-
Metabolite Extraction: Scrape the adherent cells or vortex the suspension cells in the cold methanol. Transfer the cell suspension to a microcentrifuge tube.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 37°C water bath).
-
Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
3. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. A typical gradient would be from high to low organic solvent concentration.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass isotopologue distribution of isoleucine and its downstream metabolites.
Data Presentation: Example Metabolic Flux Data
The following table illustrates hypothetical flux data that could be obtained from a metabolic flux analysis experiment using L-Isoleucine-¹³C₆,¹⁵N. The data represents the relative contribution of isoleucine to the TCA cycle.
| Metabolic Flux | Flux Rate (relative to Isoleucine uptake) |
| Isoleucine Uptake | 100 |
| Isoleucine -> Acetyl-CoA | 85 |
| Isoleucine -> Propionyl-CoA | 15 |
| Acetyl-CoA entry into TCA Cycle | 75 |
| Propionyl-CoA -> Succinyl-CoA -> TCA Cycle | 12 |
Application 2: Quantitative Analysis of L-Isoleucine using L-Isoleucine-¹³C₆,¹⁵N as an Internal Standard
Accurate quantification of amino acids in biological samples is crucial for understanding metabolic phenotypes. L-Isoleucine-¹³C₆,¹⁵N is an ideal internal standard for the quantification of L-isoleucine by isotope dilution mass spectrometry.
Protocol for L-Isoleucine Quantification in Human Plasma
1. Sample Preparation:
-
Plasma Collection: Collect blood samples in EDTA-containing tubes and centrifuge to separate the plasma.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of L-Isoleucine-¹³C₆,¹⁵N (e.g., 10 µL of a 100 µM solution).
-
Protein Precipitation: Add 150 µL of ice-cold methanol to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: Use a triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.
-
Chromatography: Separate amino acids using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both unlabeled L-isoleucine and the L-Isoleucine-¹³C₆,¹⁵N internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Isoleucine | 132.1 | 86.1 |
| L-Isoleucine-¹³C₆,¹⁵N | 139.1 | 92.1 |
3. Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled L-isoleucine and a fixed concentration of the L-Isoleucine-¹³C₆,¹⁵N internal standard.
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. Determine the concentration of L-isoleucine in the plasma samples from the calibration curve.
Data Presentation: Example Calibration Curve Data
| Standard Concentration (µM) | Peak Area (L-Isoleucine) | Peak Area (L-Isoleucine-¹³C₆,¹⁵N) | Peak Area Ratio |
| 1 | 1,250 | 100,000 | 0.0125 |
| 5 | 6,300 | 101,000 | 0.0624 |
| 10 | 12,400 | 99,500 | 0.1246 |
| 25 | 31,500 | 100,500 | 0.3134 |
| 50 | 62,000 | 99,000 | 0.6263 |
| 100 | 125,000 | 100,000 | 1.2500 |
| 250 | 310,000 | 99,800 | 3.1062 |
Application 3: Investigating the Role of Isoleucine in mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly leucine (B10760876) and isoleucine, are known to activate mTORC1.[2] L-Isoleucine-¹³C₆,¹⁵N can be used to trace the metabolic fate of isoleucine and its influence on mTOR signaling.
Isoleucine and the mTORC1 Signaling Pathway
Caption: Simplified diagram of Isoleucine's role in activating the mTORC1 signaling pathway.
Protocol for Studying Isoleucine's Effect on mTOR Signaling
1. Cell Culture and Treatment:
-
Culture cells (e.g., muscle cells, cancer cell lines) in complete medium.
-
To study the acute effects of isoleucine, starve the cells of amino acids for a defined period (e.g., 2 hours) by incubating them in an amino acid-free medium.
-
Stimulate the cells with a defined concentration of L-Isoleucine or L-Isoleucine-¹³C₆,¹⁵N for various time points (e.g., 15, 30, 60 minutes).
2. Protein Extraction and Western Blotting:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key mTORC1 signaling proteins, such as p70S6K (Thr389) and 4E-BP1 (Thr37/46).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
3. Metabolite Analysis (Optional):
-
In parallel with the protein analysis, perform metabolite extraction and LC-MS/MS analysis as described in the metabolic flux analysis protocol to trace the metabolic fate of the L-Isoleucine-¹³C₆,¹⁵N and its correlation with mTORC1 activation.
By combining these approaches, researchers can gain a comprehensive understanding of how L-isoleucine metabolism is integrated with cellular signaling to regulate key physiological processes.
References
Application Notes and Protocols for Mass Spectrometry Analysis of L-Isoleucine-¹³C₆,¹⁵N Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1][2] This technique involves the incorporation of "heavy" stable isotope-labeled amino acids into proteins in vivo, allowing for the direct comparison of protein abundance between different experimental conditions with high accuracy and reproducibility.[1][3] This document provides detailed application notes and protocols for quantitative proteomics workflows utilizing L-Isoleucine-¹³C₆,¹⁵N.
L-Isoleucine, an essential branched-chain amino acid, is incorporated into proteins during synthesis. By replacing standard L-Isoleucine with its heavy counterpart, L-Isoleucine-¹³C₆,¹⁵N, in the cell culture medium, researchers can effectively label the entire proteome of a cell population. The mass difference of +7 Da for each incorporated L-Isoleucine-¹³C₆,¹⁵N allows for the precise relative quantification of peptides and, by extension, proteins using mass spectrometry.[4]
These application notes are designed to guide researchers through the entire workflow, from experimental design and cell culture to mass spectrometry analysis and data interpretation, enabling the investigation of various cellular processes, including signal transduction, drug-target engagement, and protein turnover.
Experimental Workflow Overview
The general workflow for a quantitative proteomics experiment using L-Isoleucine-¹³C₆,¹⁵N is a two-phase process involving an adaptation phase and an experimental phase. In the adaptation phase, two cell populations are cultured in parallel: one in a "light" medium containing natural L-Isoleucine and the other in a "heavy" medium containing L-Isoleucine-¹³C₆,¹⁵N. After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the experimental phase begins.[5] In this phase, the cell populations can be subjected to different treatments (e.g., drug vs. vehicle). Following treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. The relative abundance of proteins is then determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
References
Application Notes and Protocols for L-Isoleucine-¹³C₆,¹⁵N in Tracing Amino Acid Metabolism In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids are invaluable tools for elucidating the dynamic processes of amino acid metabolism and protein synthesis in vivo. L-Isoleucine-¹³C₆,¹⁵N, a non-radioactive, stable isotope-labeled version of the essential amino acid isoleucine, serves as a powerful tracer to simultaneously track the fate of both the carbon skeleton and the amino group. This allows for a comprehensive analysis of metabolic pathways, including catabolism for energy production and anabolism for protein synthesis. These application notes provide detailed methodologies for utilizing L-Isoleucine-¹³C₆,¹⁵N to conduct in vivo studies in preclinical models, offering insights into metabolic flux and protein turnover under various physiological and pathological conditions.
The dual labeling of L-Isoleucine with ¹³C on all six carbon atoms and ¹⁵N on the amino group enables precise tracking through mass spectrometry. The incorporation of ¹³C into downstream metabolites reveals the contribution of isoleucine to various metabolic pathways, while the incorporation of both ¹³C and ¹⁵N into newly synthesized proteins allows for the accurate measurement of protein synthesis rates. This dual-tracer approach provides a more complete picture of isoleucine's metabolic fate compared to single-labeled tracers.
Core Applications
The primary applications for L-Isoleucine-¹³C₆,¹⁵N in in vivo research include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions through which isoleucine and its metabolites are converted. This is crucial for understanding how metabolic pathways are altered in diseases such as cancer, diabetes, and metabolic syndrome.
-
Protein Synthesis Rate Measurement: Determining the fractional synthesis rate (FSR) of proteins in various tissues, providing a dynamic measure of protein anabolism. This is essential for studying muscle physiology, sarcopenia, and the effects of nutritional or therapeutic interventions on protein metabolism.
Experimental Protocols
Two primary methodologies are commonly employed for in vivo stable isotope tracing studies: the continuous infusion method and the flooding (or bolus) dose method. The choice of method depends on the specific research question and the desired experimental timeframe.
Protocol 1: Continuous Infusion for Steady-State Metabolic Flux Analysis
This method is ideal for achieving a steady-state isotopic enrichment in the plasma and tissues, allowing for the calculation of metabolic fluxes over a defined period.
Materials:
-
L-Isoleucine-¹³C₆,¹⁵N (≥98% isotopic purity)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetized animal model (e.g., mouse, rat) with jugular vein catheterization
-
Infusion pump
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
Tissue collection tools (e.g., liquid nitrogen, pre-chilled mortars and pestles)
-
LC-MS/MS or GC-MS for sample analysis
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. For surgical procedures like catheter implantation, allow for a sufficient recovery period (typically 3-5 days). Fast animals overnight (12-16 hours) prior to the infusion to reduce the influence of dietary amino acids.
-
Tracer Preparation: Prepare a sterile infusion solution of L-Isoleucine-¹³C₆,¹⁵N in saline. The concentration will depend on the desired infusion rate and the animal's body weight. A typical starting point for a mouse is a 1-2 mg/mL solution.
-
Tracer Infusion:
-
Administer a priming bolus dose of L-Isoleucine-¹³C₆,¹⁵N to rapidly achieve a target plasma enrichment. A typical priming dose is 10-20 times the hourly infusion rate.
-
Immediately follow with a continuous intravenous infusion at a rate of 10-20 mg/kg/hour for a duration of 2-4 hours to reach isotopic steady state.
-
-
Blood Sampling: Collect blood samples (20-50 µL) from a separate catheter (e.g., carotid artery or tail vein) at baseline (pre-infusion) and at regular intervals during the infusion (e.g., 60, 90, 120, 150, 180 minutes) to monitor plasma isotopic enrichment.
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., muscle, liver, heart). Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
-
Sample Processing:
-
Plasma: Deproteinize plasma samples by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile), centrifuge, and collect the supernatant for analysis of free amino acid enrichment.
-
Tissues: Pulverize frozen tissues under liquid nitrogen. For metabolic flux analysis, extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water). For protein synthesis analysis, homogenize the tissue powder in a suitable buffer, precipitate proteins (e.g., with perchloric acid), and hydrolyze the protein pellet to release amino acids.
-
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of L-Isoleucine-¹³C₆,¹⁵N and its downstream metabolites in plasma and tissue extracts using LC-MS/MS or GC-MS. For protein synthesis, analyze the enrichment of L-Isoleucine-¹³C₆,¹⁵N in the protein hydrolysate.
Protocol 2: Flooding Dose for Acute Protein Synthesis Measurement
This method involves administering a large bolus of the labeled amino acid to rapidly equilibrate the precursor pools (plasma and intracellular) and measure protein synthesis over a short period.[1]
Materials:
-
L-Isoleucine-¹³C₆,¹⁵N (≥98% isotopic purity)
-
Unlabeled L-Isoleucine
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., mouse, rat)
-
Blood and tissue collection supplies as in Protocol 1
-
LC-MS/MS or GC-MS for sample analysis
Procedure:
-
Animal Preparation: Similar to Protocol 1, fast animals overnight.
-
Tracer Preparation: Prepare a high-concentration sterile solution of L-Isoleucine containing a known enrichment of L-Isoleucine-¹³C₆,¹⁵N. A typical flooding dose consists of a large amount of unlabeled isoleucine mixed with the tracer to achieve a final tracer proportion of 5-10%. A common dose is 1.5 mmol/kg body weight.
-
Tracer Administration: Administer the flooding dose via intravenous or intraperitoneal injection.
-
Blood and Tissue Collection: Collect a blood sample and a baseline tissue biopsy (optional, if a separate control group is not used) before the injection. After a short incorporation period (typically 30-60 minutes), collect a final blood sample and the tissue of interest. Rapidly freeze the tissue in liquid nitrogen.
-
Sample Processing: Process plasma and tissue samples as described in Protocol 1 to determine the isotopic enrichment of L-Isoleucine-¹³C₆,¹⁵N in the free amino acid pools and in the protein-bound fraction.
-
Mass Spectrometry Analysis: Analyze the samples by LC-MS/MS or GC-MS.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Experimental Parameters for In Vivo L-Isoleucine-¹³C₆,¹⁵N Tracing
| Parameter | Continuous Infusion | Flooding Dose |
| Animal Model | C57BL/6 Mouse | Sprague-Dawley Rat |
| Body Weight | 25 g | 250 g |
| Tracer | L-Isoleucine-¹³C₆,¹⁵N | L-Isoleucine-¹³C₆,¹⁵N |
| Tracer Purity | >98% | >98% |
| Administration Route | Intravenous (jugular vein) | Intraperitoneal |
| Priming Dose | 150 mg/kg | N/A |
| Infusion/Bolus Dose | 15 mg/kg/hr | 1.5 mmol/kg (10% tracer) |
| Duration | 180 minutes | 45 minutes |
| Tissues Collected | Plasma, Liver, Muscle | Plasma, Muscle |
Table 2: Example Isotopic Enrichment Data (Hypothetical)
| Sample | Analyte | Isotopic Enrichment (MPE*) |
| Plasma (t=180 min) | Free L-Isoleucine-¹³C₆,¹⁵N | 25.5 ± 2.1 |
| Liver (t=180 min) | Free L-Isoleucine-¹³C₆,¹⁵N | 22.8 ± 1.9 |
| Muscle (t=180 min) | Free L-Isoleucine-¹³C₆,¹⁵N | 20.1 ± 2.5 |
| Muscle Protein (t=180 min) | Protein-bound L-Isoleucine-¹³C₆,¹⁵N | 0.85 ± 0.12 |
*Mole Percent Excess
Table 3: Example Calculated Metabolic Parameters (Hypothetical)
| Parameter | Value | Units |
| Isoleucine Flux (Whole Body) | 150 ± 15 | µmol/kg/hr |
| Muscle Protein Fractional Synthesis Rate (FSR) | 1.5 ± 0.2 | %/hour |
| Hepatic Isoleucine Oxidation | 35 ± 5 | % of infused tracer |
Calculation of Fractional Synthesis Rate (FSR):
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein is the isotopic enrichment of L-Isoleucine-¹³C₆,¹⁵N in the protein-bound pool.
-
E_precursor is the isotopic enrichment of L-Isoleucine-¹³C₆,¹⁵N in the precursor pool (plasma or intracellular free amino acid).
-
t is the labeling duration in hours.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for in vivo L-Isoleucine-¹³C₆,¹⁵N tracing.
L-Isoleucine Metabolic Pathway
Caption: Metabolic fate of L-Isoleucine-¹³C₆,¹⁵N.
Conclusion
The use of L-Isoleucine-¹³C₆,¹⁵N provides a robust and detailed approach to investigate amino acid metabolism and protein synthesis in vivo. The dual labeling allows for a comprehensive analysis of both the carbon and nitrogen fluxes, offering valuable insights for researchers in basic science and drug development. The protocols and data presentation formats outlined in these application notes provide a framework for designing, executing, and interpreting in vivo stable isotope tracing studies. Careful consideration of the experimental design, including the choice of administration method and sampling times, is crucial for obtaining high-quality, reproducible data.
References
Application Note & Protocol: Probing Protein Dynamics and Metabolic Flux with L-Isoleucine-¹³C₆,¹⁵N Pulse-Chase Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique to study the dynamics of biological processes over time.[1] This method involves the exposure of cells to a labeled compound (the "pulse") for a brief period, followed by the addition of the same, unlabeled compound (the "chase").[1] This allows for the tracking of the labeled molecules through various cellular processes such as protein synthesis, degradation, and metabolic pathways.[2][3] The use of stable, non-radioactive isotopes as labels, such as ¹³C and ¹⁵N, coupled with mass spectrometry (MS), has become a widespread tool in quantitative biology, offering a safer and more detailed alternative to traditional radioactive methods.[2][4]
This application note provides a detailed protocol for conducting pulse-chase experiments using L-Isoleucine-¹³C₆,¹⁵N. L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and cellular metabolism.[5][6] By using L-Isoleucine labeled with six ¹³C atoms and one ¹⁵N atom, researchers can precisely track its incorporation into newly synthesized proteins and its catabolism through various metabolic pathways.[7][8] This technique is particularly valuable in drug development for understanding a compound's mechanism of action on protein turnover and metabolic flux.[4][9]
Signaling Pathways and Experimental Workflow
L-Isoleucine Catabolic Pathway
L-Isoleucine is catabolized in a multi-step process, primarily within the mitochondria, yielding acetyl-CoA and propionyl-CoA, which then enter the Krebs cycle.[5][6] Understanding this pathway is crucial for interpreting the metabolic fate of the labeled isoleucine.
Experimental Workflow
The pulse-chase experiment using L-Isoleucine-¹³C₆,¹⁵N involves several key steps, from cell culture and labeling to sample preparation and analysis by mass spectrometry.
Experimental Protocols
This section provides a detailed methodology for a pulse-chase experiment using L-Isoleucine-¹³C₆,¹⁵N in cultured mammalian cells.
Materials and Reagents
-
Cell Line: Adherent mammalian cell line of interest (e.g., HeLa, HEK293)
-
Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Isoleucine-Free Medium: DMEM formulated without L-Isoleucine.
-
Dialyzed FBS (dFBS): To minimize background levels of unlabeled amino acids.
-
L-Isoleucine-¹³C₆,¹⁵N: Isotopic purity >98%.[7]
-
L-Isoleucine (unlabeled):
-
Phosphate-Buffered Saline (PBS):
-
Cell Lysis Buffer: RIPA buffer or equivalent.
-
Protease Inhibitor Cocktail:
-
Trypsin (for cell detachment):
-
Trypsin (for protein digestion): Sequencing grade.
-
Dithiothreitol (DTT):
-
Iodoacetamide (IAA):
-
Ammonium (B1175870) Bicarbonate:
-
Formic Acid:
-
Acetonitrile (B52724): LC-MS grade.
-
Water: LC-MS grade.
Cell Culture and Labeling
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional but Recommended): To enhance the uptake of the labeled amino acid, aspirate the standard culture medium, wash the cells once with PBS, and incubate in Isoleucine-free medium supplemented with 10% dFBS for 1-2 hours.
-
Pulse: Aspirate the starvation medium and add the "pulse" medium containing L-Isoleucine-¹³C₆,¹⁵N at a physiological concentration (e.g., 0.8 mM for DMEM) supplemented with 10% dFBS. Incubate for the desired pulse duration (e.g., 30 minutes).
-
Chase: Aspirate the pulse medium, wash the cells twice with PBS, and add the "chase" medium containing a high concentration of unlabeled L-Isoleucine (e.g., 10x the physiological concentration) to outcompete any remaining labeled isoleucine.
-
Sample Collection: Collect cell samples at various chase time points (e.g., 0, 1, 2, 4, 8, 24 hours). For each time point, aspirate the chase medium, wash the cells with ice-cold PBS, and lyse the cells directly in the well with lysis buffer containing protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and store at -80°C.
Sample Preparation for Mass Spectrometry
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Protein Precipitation (Optional): For cleaner samples, proteins can be precipitated using methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation.
-
Reduction and Alkylation: Take a standardized amount of protein from each sample (e.g., 50 µg). Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
-
In-solution Digestion: Dilute the sample with ammonium bicarbonate (50 mM) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digested peptides with formic acid and desalt using a C18 StageTip or equivalent. Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspension: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Analysis
Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled with a nano-liquid chromatography system. The specific parameters for the LC gradient and MS acquisition method should be optimized for peptide identification and quantification.
Data Presentation and Analysis
The data from the mass spectrometer will consist of the relative abundance of the light (unlabeled) and heavy (¹³C₆,¹⁵N-labeled) isoleucine-containing peptides at each time point. This data can be used to calculate the rate of protein synthesis and degradation.
Protein Turnover Analysis
The fraction of newly synthesized protein (heavy) can be calculated as:
Fraction Heavy = Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))
This data can be plotted over time to determine the synthesis rate during the pulse and the degradation rate during the chase.
Table 1: Hypothetical Protein Turnover Data for Protein X
| Chase Time (hours) | Fraction of Labeled Protein X |
| 0 | 0.50 |
| 1 | 0.45 |
| 2 | 0.40 |
| 4 | 0.32 |
| 8 | 0.20 |
| 24 | 0.05 |
Metabolic Flux Analysis
By analyzing the isotopologue distribution in downstream metabolites of isoleucine (e.g., acetyl-CoA, propionyl-CoA), the flux through the catabolic pathway can be assessed.
Table 2: Hypothetical Isotopologue Distribution in Acetyl-CoA
| Chase Time (hours) | M+0 (Unlabeled) | M+2 (from ¹³C₂-Glycolysis) | M+2 (from ¹³C₆-¹⁵N-Isoleucine) |
| 0 | 0.20 | 0.50 | 0.30 |
| 1 | 0.35 | 0.45 | 0.20 |
| 2 | 0.50 | 0.40 | 0.10 |
| 4 | 0.70 | 0.25 | 0.05 |
Conclusion
Pulse-chase experiments with L-Isoleucine-¹³C₆,¹⁵N offer a robust and quantitative method to investigate protein dynamics and metabolic pathways.[2][7] The detailed protocol and data analysis framework presented here provide a foundation for researchers to apply this powerful technique in their studies, from basic biological research to the evaluation of therapeutic interventions in drug development. The ability to track the fate of this essential amino acid provides valuable insights into cellular homeostasis and its dysregulation in disease.
References
- 1. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 2. Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. L-Isoleucine-13C6,d10,15N | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scilit.com [scilit.com]
Troubleshooting & Optimization
Low incorporation efficiency of L-Isoleucine-13C6,15N in proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation efficiency of L-Isoleucine-13C6,15N in protein labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Troubleshooting Guide
Low incorporation of this compound can significantly impact the accuracy of quantitative proteomics experiments. This guide provides a systematic approach to identify and resolve common issues.
Problem: Low Incorporation Efficiency (<95%) of this compound Detected by Mass Spectrometry
Follow these steps to diagnose and address the potential causes of inefficient labeling.
Step 1: Verify Core SILAC Culture Conditions
Inadequate culture conditions are the most common source of poor labeling efficiency.
| Potential Cause | Recommended Action |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the heavy SILAC medium. This is crucial for the dilution of pre-existing "light" proteins. For slow-growing cell lines, a longer culture period may be necessary. |
| Contamination with Light Isoleucine | Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids.[1][2] Verify that all media components and supplements are free from natural L-isoleucine. |
| Suboptimal this compound Concentration | Confirm that the concentration of this compound in your SILAC medium is appropriate for your cell line. Consult the media formulation guidelines for your specific cells. |
| Amino Acid Instability | Prepare fresh SILAC media and avoid repeated freeze-thaw cycles of the labeled amino acid stock solution. |
Step 2: Investigate Isoleucine-Specific Metabolic Issues
Isoleucine is part of the branched-chain amino acid metabolism, which can sometimes lead to isotopic label scrambling.
| Potential Cause | Recommended Action |
| Metabolic Scrambling | The isotopic label from this compound may be transferred to other amino acids, such as leucine (B10760876) and valine, through metabolic pathways. To mitigate this, consider supplementing the medium with the isoleucine precursor 2-ketobutyrate. This can help drive the synthesis of isoleucine from the labeled precursor, improving specific incorporation. |
| Cell Line-Specific Metabolism | Certain cell lines may have unique metabolic activities that affect isoleucine utilization. If scrambling is suspected, a literature search on the specific metabolic characteristics of your cell line is recommended. |
Step 3: Assess the Quality of the Labeled Amino Acid
The purity of the isotopic label is critical for achieving high incorporation rates.
| Potential Cause | Recommended Action |
| Low Isotopic Purity | Ensure you are using high-purity this compound (typically >98%). Low-purity batches may contain a significant amount of the unlabeled counterpart. |
| Incorrect Isotope Labeled Amino Acid | Verify the catalog number and specifications of the this compound to ensure you have the correct product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected incorporation efficiency for this compound in a typical SILAC experiment?
For accurate quantification, a labeling efficiency of at least 95-97% is recommended.[3] This is generally achievable after 5-6 cell doublings in the SILAC medium.[3] However, the actual efficiency can vary depending on the cell line, its growth rate, and the specific experimental conditions.
Q2: How can I check the incorporation efficiency of this compound?
It is highly recommended to perform a small-scale pilot experiment before your main study. This involves:
-
Culturing a small population of your cells in the "heavy" this compound containing SILAC medium for at least 5-6 doublings.
-
Harvesting the cells and extracting the proteins.
-
Digesting the proteins into peptides (e.g., using trypsin).
-
Analyzing the peptide mixture by LC-MS/MS.
-
Determining the ratio of "heavy" to "light" peptides for several identified isoleucine-containing peptides. The incorporation efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.
Q3: My cells grow slower in the SILAC medium. Will this affect the incorporation efficiency?
Slower cell growth can be a factor. While a sufficient number of cell doublings is the primary determinant of incorporation, significant stress on the cells due to the media can alter their metabolism. If you observe a substantial decrease in proliferation, it is advisable to troubleshoot the media composition. Ensure that the dialyzed serum provides all necessary growth factors for your cell line.
Q4: I suspect metabolic scrambling of my labeled isoleucine. What are the signs and how can I confirm it?
Signs of metabolic scrambling include a lower-than-expected incorporation efficiency for isoleucine-containing peptides and the appearance of the isotopic label on other amino acids, particularly leucine and valine. To confirm this, you can perform a detailed analysis of your mass spectrometry data, looking for the characteristic mass shift of the 13C6,15N label on peptides that do not contain isoleucine but do contain other branched-chain amino acids.
Q5: Can I use a lower concentration of this compound to save costs?
While it may be possible to use a lower concentration, this should be carefully optimized for your specific cell line. Insufficient levels of an essential amino acid like isoleucine can stress the cells and potentially lead to incomplete protein synthesis or altered metabolism, which could negatively impact your experiment.
Quantitative Data Summary
The primary goal in SILAC experiments is to achieve near-complete incorporation of the labeled amino acid to ensure accurate protein quantification.
Table 1: Target Incorporation Efficiency and Key Influencing Factors
| Parameter | Recommended Value | Key Influencing Factors |
| Incorporation Efficiency | >95% (ideally >97%) | - Number of cell doublings- Presence of unlabeled amino acids in media- Cell line's metabolic characteristics |
| Cell Doublings | Minimum of 5-6 | - Cell line's intrinsic growth rate- Culture conditions (media, serum, CO2, temperature) |
| Dialyzed FBS | Recommended | - Quality of dialysis (removal of small molecules like amino acids) |
| This compound Purity | >98% | - Manufacturer's specifications |
Experimental Protocols
Protocol 1: Assessment of this compound Incorporation Efficiency
This protocol outlines the key steps for a pilot study to determine the labeling efficiency before committing to a large-scale experiment.
1. Cell Culture and Labeling:
- Culture your chosen cell line in two separate flasks: one with "light" SILAC medium (containing natural L-isoleucine) and one with "heavy" SILAC medium (containing this compound).
- Ensure the media are identical in all other aspects, including the use of dialyzed FBS.
- Allow the cells to proliferate for at least 5-6 doublings in the respective media.
2. Cell Harvesting and Lysis:
- Harvest a small number of cells (e.g., 1x10^6) from both the "light" and "heavy" cultures.
- Wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer compatible with mass spectrometry (e.g., RIPA buffer).
- Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
- Take an equal amount of protein (e.g., 20 µg) from the "heavy" lysate.
- Perform in-solution or in-gel digestion of the proteins using trypsin.
- Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
4. LC-MS/MS Analysis:
- Analyze the purified peptides using a high-resolution mass spectrometer.
- Acquire data in a data-dependent acquisition (DDA) mode.
5. Data Analysis:
- Use a suitable proteomics software package (e.g., MaxQuant) to analyze the raw mass spectrometry data.
- Search the data against a relevant protein database, specifying this compound as a variable modification.
- Examine the identified isoleucine-containing peptides and determine the ratio of heavy to light forms.
- Calculate the incorporation efficiency for multiple peptides to get a reliable average.
Visualizations
Caption: Workflow for assessing this compound incorporation efficiency.
Caption: Troubleshooting flowchart for low this compound incorporation.
References
Technical Support Center: Optimizing L-Isoleucine-¹³C₆,¹⁵N Concentration in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of L-Isoleucine-¹³C₆,¹⁵N in cell culture media for stable isotope labeling by amino acids in cell culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using L-Isoleucine-¹³C₆,¹⁵N in cell culture?
A1: L-Isoleucine-¹³C₆,¹⁵N is a stable, non-radioactive, "heavy" isotope-labeled version of the essential amino acid L-isoleucine. It is primarily used in quantitative proteomics experiments, specifically in the SILAC method. In this technique, cells are grown in a medium where the natural "light" L-isoleucine is replaced with the "heavy" L-Isoleucine-¹³C₆,¹⁵N. This metabolic incorporation of the heavy amino acid into all newly synthesized proteins allows for the accurate quantification of protein abundance between different experimental conditions using mass spectrometry.
Q2: Why is it crucial to optimize the L-Isoleucine-¹³C₆,¹⁵N concentration?
A2: Optimizing the concentration of L-Isoleucine-¹³C₆,¹⁵N is critical for several reasons:
-
Achieving High Incorporation Efficiency: The goal is to have at least 95-97% of the natural L-isoleucine replaced by its heavy counterpart to ensure accurate quantification.[1]
-
Avoiding Cytotoxicity: Excessively high concentrations of any single amino acid can be toxic to cells, affecting their growth, morphology, and protein synthesis machinery.
-
Minimizing Metabolic Perturbations: Altering the concentration of an essential amino acid like isoleucine can impact cellular signaling pathways, such as the mTOR pathway, which regulates cell growth and proliferation.[2][3]
-
Cost-Effectiveness: Stable isotope-labeled amino acids are expensive, and using the optimal concentration avoids unnecessary waste.
Q3: What is a typical starting concentration for L-Isoleucine-¹³C₆,¹⁵N in SILAC experiments?
A3: A common starting point is to match the concentration of L-isoleucine in the standard formulation of the cell culture medium being used. For example, in DMEM (high glucose), the L-isoleucine concentration is 105 mg/L, and in RPMI 1640, it is 50 mg/L. However, the optimal concentration can vary depending on the cell line and experimental conditions.
Q4: How many cell doublings are required for complete labeling with L-Isoleucine-¹³C₆,¹⁵N?
A4: For most cell lines, a minimum of five to six cell doublings in the "heavy" medium is recommended to achieve near-complete (>95%) incorporation of the labeled amino acid into the proteome.[1][4]
Q5: Can I use L-Isoleucine-¹³C₆,¹⁵N in combination with other heavy amino acids?
A5: Yes, L-Isoleucine-¹³C₆,¹⁵N is often used in conjunction with other heavy amino acids, most commonly L-Arginine and L-Lysine, in SILAC experiments. This "double labeling" or "triple labeling" strategy increases the number of peptides that can be quantified, thereby improving the overall coverage of the proteome.
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency of L-Isoleucine-¹³C₆,¹⁵N (<95%)
| Possible Cause | Troubleshooting Steps |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the heavy medium. For slow-growing cell lines, a longer incubation period may be necessary. |
| Presence of Unlabeled Isoleucine | Use dialyzed fetal bovine serum (FBS) to minimize the presence of "light" amino acids. Ensure the base medium is completely devoid of unlabeled L-isoleucine. |
| Suboptimal Concentration | The concentration of L-Isoleucine-¹³C₆,¹⁵N may be too low for your specific cell line. Try incrementally increasing the concentration and re-evaluating the incorporation efficiency. |
| Amino Acid Transporters | The expression or activity of amino acid transporters responsible for isoleucine uptake may be low in your cell line. This is a cell line-specific issue that may require switching to a different labeling strategy or cell line. |
Issue 2: Cell Death or Poor Growth in "Heavy" Medium
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity | The concentration of L-Isoleucine-¹³C₆,¹⁵N may be too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. |
| Metabolic Imbalance | An imbalance in amino acid concentrations can stress cells. Ensure that the concentrations of other essential amino acids are optimal. |
| Dialyzed Serum Quality | The quality of dialyzed FBS can vary. Test different lots of dialyzed FBS or supplement the medium with growth factors that may have been removed during dialysis. |
Issue 3: Inconsistent Quantification Results
| Possible Cause | Troubleshooting Steps |
| Incomplete Labeling | Verify the incorporation efficiency is >95% before starting the experiment. |
| Metabolic Conversion of Other Labeled Amino Acids | If using labeled arginine, be aware of its potential conversion to proline in some cell lines. This can be mitigated by adding unlabeled proline to the medium or reducing the concentration of labeled arginine.[5] |
| Sample Mixing Errors | Ensure accurate protein quantification of the "light" and "heavy" cell lysates before mixing them in a 1:1 ratio. |
| Mass Spectrometry Data Analysis | Use appropriate software settings to correctly identify and quantify the "light" and "heavy" peptide pairs. |
Data Presentation
Table 1: Standard L-Isoleucine Concentrations in Common Cell Culture Media
| Medium | L-Isoleucine Concentration (mg/L) | L-Isoleucine Concentration (mM) |
| DMEM (High Glucose) | 105 | 0.80 |
| RPMI 1640 | 50 | 0.38 |
| MEM | 52.5 | 0.40 |
| F-12 | 4 | 0.03 |
Table 2: Recommended Starting Concentrations for L-Isoleucine-¹³C₆,¹⁵N in SILAC Experiments
| Cell Line | Recommended Starting Concentration (mg/L) | Notes |
| HeLa | 105 | Based on DMEM formulation. |
| HEK293 | 105 | Based on DMEM formulation. |
| A549 | 105 | Based on DMEM formulation. |
| Jurkat | 50 | Based on RPMI 1640 formulation. |
Experimental Protocols
Protocol 1: General SILAC Experiment using L-Isoleucine-¹³C₆,¹⁵N
-
Cell Culture Preparation:
-
Prepare two sets of culture media: "Light" medium containing the natural L-isoleucine and "Heavy" medium containing L-Isoleucine-¹³C₆,¹⁵N at the optimized concentration. Both media should use dialyzed FBS.
-
Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.
-
-
Metabolic Labeling:
-
Subculture the cells for at least five to six doublings to ensure complete incorporation of the respective amino acids.
-
-
Experimental Treatment:
-
Apply your experimental treatment to one or both cell populations. For example, treat the "heavy" labeled cells with a drug and leave the "light" labeled cells as a control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells from both populations separately using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Preparation:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Perform protein digestion (e.g., using trypsin) to generate peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
-
Protocol 2: Determining L-Isoleucine-¹³C₆,¹⁵N Incorporation Efficiency
-
Cell Culture:
-
Culture a small population of cells in the "heavy" SILAC medium for at least five to six cell doublings.
-
-
Cell Lysis and Protein Digestion:
-
Harvest the "heavy" labeled cells and lyse them.
-
Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the mass spectrometry data against a relevant protein database.
-
Calculate the incorporation efficiency by comparing the signal intensities of the heavy-labeled isoleucine-containing peptides to their corresponding light-labeled counterparts. The formula for incorporation efficiency is: Efficiency (%) = [Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))] x 100
-
An incorporation efficiency of >95% is generally considered acceptable for quantitative proteomics.[1]
-
Mandatory Visualizations
Caption: A schematic of the SILAC experimental workflow.
Caption: Isoleucine-mediated activation of the mTORC1 signaling pathway.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-异亮氨酸-13C6,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting isotopic scrambling in L-Isoleucine-13C6,15N experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Isoleucine-13C6,15N in stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in my this compound experiments?
Q2: What are the primary causes of isotopic scrambling with this compound?
A2: The primary cause of isotopic scrambling is the in-vivo metabolic activity of the experimental system (e.g., cell culture). L-isoleucine is part of a complex network of biosynthetic and catabolic pathways.[2][3] Key causes include:
-
Metabolic Interconversion: L-isoleucine can be catabolized into intermediates that feed into other metabolic pathways, such as the Krebs cycle.[2] These labeled intermediates can then be used to synthesize other amino acids or biomolecules.
-
Precursor Metabolism: The metabolic precursors used for isoleucine synthesis can also be shunted into other pathways. For instance, 2-ketobutyrate, a precursor for isoleucine, can be involved in other metabolic reactions, leading to the distribution of the isotopic label to other compounds.[4][5]
-
Transaminase Activity: Transaminases can transfer the labeled amino group (¹⁵N) from isoleucine to other keto-acids, resulting in the formation of other ¹⁵N-labeled amino acids.[4]
Q3: How can I detect and quantify the extent of isotopic scrambling in my samples?
A3: The detection and quantification of isotopic scrambling are critical quality control steps. The two primary analytical techniques for this are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass-to-charge ratio of metabolites with high precision. By analyzing the mass isotopomer distribution of other amino acids and related metabolites, you can identify the presence of 13C and 15N isotopes that have been scrambled from the original this compound. Tandem mass spectrometry (MS/MS) can further help in pinpointing the location of the labels within the scrambled molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can definitively identify the specific atoms within a molecule that are isotopically labeled.[1] By analyzing the NMR spectra of purified metabolites, you can quantify the percentage of isotopic enrichment at specific atomic positions and thus determine the extent of scrambling.
Q4: What are the key quality control checkpoints to minimize and account for isotopic scrambling?
A4: A successful isotopic labeling experiment relies on several quality control checkpoints:[1]
-
Verify Isotopic Enrichment of the Labeled Compound: Before starting your experiment, confirm the isotopic purity of your this compound standard using high-resolution mass spectrometry or NMR.[1]
-
Ensure Complete Label Incorporation: For steady-state labeling experiments, ensure that the cells have undergone a sufficient number of doublings (typically at least 5-6) in the labeled medium to achieve maximum incorporation of the heavy isoleucine into proteins.[6]
-
Achieve Metabolic Steady State: It is crucial to ensure that the cells are in a metabolic and isotopic steady state before harvesting. This can be verified by analyzing metabolite labeling patterns at different time points.[1]
-
Careful Experimental Design: Minimize the potential for scrambling through optimized experimental conditions and the use of metabolic inhibitors or precursors where appropriate.
Troubleshooting Guides
Issue 1: Significant Scrambling of ¹³C and ¹⁵N Isotopes to Other Amino Acids
-
Symptom: Mass spectrometry analysis reveals the presence of 13C and 15N isotopes in amino acids other than isoleucine, leading to a complex and difficult-to-interpret labeling pattern.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Metabolic Interconversion | Supplement the culture medium with unlabeled metabolic precursors of the amino acids where scrambling is observed. For example, adding unlabeled 2-ketobutyrate and glycine (B1666218) can help suppress the scrambling of the isoleucine label.[4] | Reduced incorporation of labeled isotopes into non-target amino acids. |
| High Transaminase Activity | Consider using cell lines with lower known transaminase activity or explore the use of transaminase inhibitors if compatible with your experimental goals. | Decreased transfer of the ¹⁵N label from isoleucine to other amino acids. |
| Sub-optimal Cell Culture Conditions | Ensure that the cell culture medium is not depleted of essential nutrients, which can force cells to catabolize amino acids for energy, leading to increased scrambling. Maintain optimal pH and other culture parameters. | A more stable metabolic state, reducing the likelihood of amino acid catabolism and interconversion. |
Issue 2: Incomplete Labeling with this compound
-
Symptom: A low percentage of heavy-labeled peptides is observed in mass spectrometry data, resulting in inaccurate protein quantification.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Insufficient Cell Doublings | Ensure that cells have undergone at least 5-6 doublings in the SILAC medium to achieve >97% incorporation of the labeled amino acid.[6] | Complete replacement of natural isoleucine with its heavy counterpart in newly synthesized proteins. |
| Presence of Unlabeled Isoleucine | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids from the serum.[7] Ensure all media components are free of natural isoleucine. | Elimination of a source of unlabeled isoleucine that competes with the labeled form for incorporation. |
| Amino Acid Instability | Store the this compound and prepared media according to the manufacturer's instructions to prevent degradation. | Consistent availability of the labeled amino acid for cellular uptake and protein synthesis. |
Experimental Protocols
Protocol 1: this compound Labeling in Mammalian Cells (SILAC)
-
Cell Line Selection and Adaptation:
-
Select a mammalian cell line suitable for your experiment.
-
Culture the cells in "light" SILAC medium (containing natural L-isoleucine) and "heavy" SILAC medium (where natural L-isoleucine is replaced with this compound).
-
Ensure the use of dialyzed FBS to avoid unlabeled amino acids.[7]
-
Adapt the cells to the respective media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid in the "heavy" population.[6]
-
-
Experimental Treatment:
-
Once adapted, apply your experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells), while the other serves as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer to extract the proteins.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using LC-MS/MS to identify and quantify the relative abundance of "light" and "heavy" peptides.
-
Protocol 2: Detection of Isotopic Scrambling by Mass Spectrometry
-
Sample Preparation:
-
From a cell pellet of your this compound labeled experiment, perform a protein hydrolysis to break down proteins into their constituent amino acids.
-
Alternatively, extract the free amino acid pool from the cell lysate.
-
-
Derivatization (for GC-MS):
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the amino acids to make them volatile.
-
-
LC-MS/MS or GC-MS Analysis:
-
Inject the prepared sample into an LC-MS/MS or GC-MS system.
-
Acquire full scan mass spectra to observe the mass isotopomer distribution for all detectable amino acids.
-
Perform tandem MS (MS/MS) on the parent ions of other amino acids to confirm the presence and location of 13C and 15N isotopes.
-
-
Data Analysis:
-
Analyze the mass spectra to determine the enrichment of 13C and 15N in each amino acid.
-
The presence of significant isotopic enrichment in amino acids other than isoleucine is indicative of scrambling.
-
Visualizations
Caption: L-Isoleucine metabolic pathway highlighting points of potential isotopic scrambling.
Caption: Experimental workflow for isotopic labeling and scrambling analysis.
Caption: Logical workflow for troubleshooting isotopic scrambling.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 3. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scrambling free combinatorial labeling of alanine-β, isoleucine-δ1, leucine-proS and valine-proS methyl groups for the detection of long range NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing L-Isoleucine-13C6,15N NMR Signal
Welcome to the technical support center for troubleshooting and optimizing your Nuclear Magnetic Resonance (NMR) experiments. This guide is specifically designed for researchers, scientists, and drug development professionals working with isotopically labeled samples, focusing on improving the signal-to-noise (S/N) ratio for L-Isoleucine-13C6,15N.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio for my this compound labeled protein sample unexpectedly low?
A1: Several factors can contribute to a low signal-to-noise ratio in your NMR experiments. These can be broadly categorized into three areas: sample preparation, spectrometer hardware, and experimental parameters. Common issues include low sample concentration, sample precipitation or aggregation, suboptimal buffer conditions, incorrect experimental setup, or the need for more advanced hardware like a cryoprobe.
Q2: How much of an improvement in signal-to-noise can I expect by switching to a cryoprobe?
A2: A cryoprobe, which cools the detection coils and preamplifiers to cryogenic temperatures, can dramatically reduce thermal noise.[1] This typically results in a signal-to-noise enhancement of up to a factor of four to five compared to a conventional room-temperature probe.[1][2][3] This can translate to a reduction in experiment time by a factor of 16 to 20 for the same sample concentration.[4]
Q3: Can my choice of buffer and its concentration affect the signal-to-noise ratio?
A3: Absolutely. High ionic strength buffers can decrease the quality factor (Q-factor) of the NMR probe, leading to a reduction in signal-to-noise. For cryogenic probes, it is recommended to keep the ionic strength below 100 mM, while for conventional probes, it should be below 500 mM.[5] The buffer's pH should also be optimized to ensure protein stability and solubility, keeping it away from the protein's isoelectric point (pI).[5]
Q4: What are the ideal concentration ranges for a protein sample in NMR?
A4: For biomolecular NMR, a higher protein concentration generally leads to a better signal.[6] Typical concentrations range from 0.1 to 2.5 mM.[5] For larger proteins, concentrations are often limited to the 0.3-0.5 mM range.[6] While lower concentrations can be used, especially with a cryoprobe, starting with a concentration of at least 0.1 mM is advisable for interaction studies.[6]
Q5: Are there any isotopic labeling strategies that can help improve the signal for my protein?
A5: Yes, beyond uniform 13C/15N labeling, other strategies can be employed. For proteins larger than 20 kDa, deuteration can reduce signal broadening and enhance the signal-to-noise ratio.[6][7] Specific labeling of methyl groups, including those in isoleucine, can simplify complex spectra and improve resolution, which is particularly useful for high-molecular-weight proteins.[6][8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Signal Intensity
This guide provides a systematic approach to identifying and fixing the root cause of poor signal-to-noise in your this compound NMR experiments.
Step 1: Verify Sample Integrity and Preparation
-
Concentration Check: Ensure your protein concentration is adequate, ideally 0.3-0.5 mM or higher.[6]
-
Purity and Stability: Confirm the purity of your sample is greater than 95% and that it is stable over the course of the experiment.[5] Look for signs of precipitation or aggregation.
-
Buffer Conditions: Check the pH and ionic strength of your buffer.[5] High salt concentrations can be detrimental, especially with cryoprobes.
Step 2: Evaluate Spectrometer and Hardware Performance
-
Probe Tuning and Matching: Ensure the NMR probe is correctly tuned and matched for your sample. An alternative probe tuning strategy based on spin-noise response has been shown to increase the signal-to-noise ratio.[9]
-
Hardware Choice: If available, utilize a cryoprobe for a significant sensitivity enhancement.[1][2][3][4]
Step 3: Optimize NMR Experimental Parameters
-
Number of Scans (NS): Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.[10]
-
Relaxation Delay (D1) and Flip Angle: For 13C detection, carbons can have long T1 relaxation times. Using a smaller flip angle (e.g., 30°) with a shorter relaxation delay can improve signal strength compared to a 90° pulse.[10][11]
-
2D Heteronuclear Experiments: Employ 2D experiments like HSQC (Heteronuclear Single Quantum Coherence). These experiments detect the more sensitive 1H nucleus, leading to a significant increase in sensitivity compared to direct 13C detection.[10]
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low signal-to-noise in NMR.
Experimental Protocols
Protocol 1: Optimized Sample Preparation for this compound Labeled Protein
-
Protein Purification: Purify the labeled protein to >95% homogeneity as confirmed by SDS-PAGE or mass spectrometry.
-
Buffer Exchange: Exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). For cryoprobe use, aim for an ionic strength below 100 mM.[5]
-
Concentration: Concentrate the protein to 0.3-1.0 mM using an appropriate centrifugal filter unit. Verify the final concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Final Sample Preparation: Add 5-10% D₂O to the sample for the field-frequency lock. Transfer the final volume (typically 500-550 µL for a standard 5 mm tube) into a high-quality, clean NMR tube.[5]
-
Quality Control: Before extended acquisitions, run a quick 1D ¹H spectrum to check for sample homogeneity and the absence of visible precipitates.
Protocol 2: Setting Up a 2D ¹H-¹³C HSQC Experiment for Enhanced Sensitivity
-
Spectrometer Setup: Insert the sample into the spectrometer and lock onto the D₂O signal. Perform automated shimming to optimize magnetic field homogeneity.
-
Probe Tuning: Carefully tune and match the ¹H and ¹³C channels of the probe.
-
Load Pulse Sequence: Load a standard sensitivity-enhanced ¹H-¹³C HSQC pulse sequence (e.g., hsqcetf3gpsi on a Bruker spectrometer).
-
Set Spectral Widths:
-
Set the ¹H spectral width (SWH) to cover all expected proton signals (e.g., 12-16 ppm).
-
Set the ¹³C spectral width to encompass the expected isoleucine carbon resonances.
-
-
Set Frequencies:
-
Center the ¹H transmitter frequency (O1P) in the middle of the amide and aliphatic region.
-
Center the ¹³C transmitter frequency (O2P) in the middle of the expected ¹³C chemical shift range.
-
-
Acquisition Parameters:
-
Number of Scans (NS): Start with a multiple of 8 or 16 (e.g., 16) for initial setup and increase as needed for the final experiment.
-
Relaxation Delay (D1): Set to 1.0 - 1.5 seconds.
-
Number of Increments: Set the number of increments in the indirect (¹³C) dimension based on the desired resolution.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After acquisition, apply appropriate window functions (e.g., squared sine-bell), Fourier transform, phase correct, and baseline correct the spectrum.
Quantitative Data Summary
| Technique/Parameter | Expected Improvement in Signal-to-Noise Ratio | Reference(s) |
| Use of a Cryoprobe | 3 to 5-fold increase compared to a room temperature probe. | [1][2][3] |
| Increased Protein Concentration | Directly proportional to the concentration. | [6] |
| Increased Number of Scans (NS) | Proportional to the square root of NS. | [10] |
| ¹³C Detection vs. ¹⁵N Detection | Approximately a 4-fold improvement for ¹³C detection. | [12][13] |
| Optimized Probe Tuning | Up to a 22% gain in signal-to-noise. | [9] |
Signaling Pathways and Logical Relationships
Factors Influencing NMR Signal-to-Noise Ratio
Caption: Key factors that collectively determine the final signal-to-noise ratio.
References
- 1. University of Ottawa NMR Facility Blog: Thermal Noise in NMR Data [u-of-o-nmr-facility.blogspot.com]
- 2. Cryoprobe - NMR Wiki [nmrwiki.org]
- 3. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 4. Cryoprobes [nmr.chem.ucsb.edu]
- 5. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. nmr-bio.com [nmr-bio.com]
- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signal enhancement in protein NMR using the spin-noise tuning optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing metabolic conversion of L-Isoleucine-13C6,15N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Isoleucine-13C6,15N. Our goal is to help you minimize its metabolic conversion and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid loss of our this compound tracer in our cell culture experiments. What is the likely cause?
The most probable cause is the metabolic conversion (catabolism) of this compound by the cells. Isoleucine, an essential branched-chain amino acid (BCAA), can be catabolized through a multi-step enzymatic pathway, particularly in tissues with high BCAA aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) activity. This process can lead to the loss of the 13C and 15N labels, which can then be incorporated into other molecules, confounding your results.
Q2: What are the key enzymes involved in the catabolism of this compound?
The initial and rate-limiting steps of L-isoleucine catabolism are mediated by two key enzymes:
-
Branched-chain aminotransferase (BCAT): This enzyme transfers the α-amino group from isoleucine to α-ketoglutarate, forming glutamate (B1630785) and α-keto-β-methylvalerate (KMV). This step removes the 15N label from the isoleucine backbone. There are two isoforms of BCAT: BCAT1 (cytosolic) and BCAT2 (mitochondrial).
-
Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of KMV, leading to the formation of α-methylbutyryl-CoA. This irreversible step removes one of the 13C labels (from the carboxyl group).
Further downstream enzymes continue to break down the carbon skeleton.
Q3: How can we experimentally determine the extent of this compound conversion in our system?
You can quantify the metabolic conversion of your tracer by measuring the appearance of its catabolites using mass spectrometry-based techniques. A common approach is to monitor the formation of labeled α-keto-β-methylvalerate (KMV) or other downstream metabolites in cell lysates or culture medium.
Troubleshooting Guides
Issue: High Background Signal from Labeled Metabolites
If you are detecting a high background of labeled metabolites derived from your this compound tracer, consider the following troubleshooting steps:
1. Optimize Experimental Conditions:
-
Glucose Concentration: High glucose concentrations can sometimes suppress amino acid catabolism. Try increasing the glucose concentration in your culture medium.
-
Amino Acid Supplementation: The presence of other amino acids, particularly the other BCAAs (leucine and valine), can competitively inhibit the BCAT enzyme and reduce the catabolism of your isoleucine tracer.
-
Serum Starvation: Serum contains amino acids and growth factors that can stimulate metabolism. Serum starvation prior to the experiment may reduce the baseline metabolic activity.
2. Chemical Inhibition of Catabolic Enzymes:
Several chemical inhibitors can be used to block the key enzymes in the isoleucine catabolic pathway.
| Enzyme Target | Inhibitor | Mechanism of Action | Typical Working Concentration |
| BCAT1/2 | Gabapentin | Competitive inhibitor | 1-5 mM |
| BCKDH | BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) | Inhibits the kinase that phosphorylates and inactivates the BCKDH complex | 10-50 µM |
Note: The optimal concentration and incubation time for these inhibitors should be determined empirically for your specific experimental system.
3. Genetic Knockdown of Key Enzymes:
For a more targeted approach, consider using siRNA or shRNA to knock down the expression of BCAT1, BCAT2, or key subunits of the BCKDH complex. This can provide more specific and long-lasting inhibition of isoleucine catabolism.
Experimental Protocols
Protocol: Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its primary catabolite, α-keto-β-methylvalerate (KMV), in cell culture samples.
1. Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen gas or in a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode for L-isoleucine and negative ion mode for KMV.
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion (m/z) 138.1 -> Product ion (m/z) 91.1
-
Unlabeled L-Isoleucine: Precursor ion (m/z) 132.1 -> Product ion (m/z) 86.1
-
13C5-KMV (from this compound): Precursor ion (m/z) 134.1 -> Product ion (m/z) 88.1
-
Unlabeled KMV: Precursor ion (m/z) 130.1 -> Product ion (m/z) 85.1
-
3. Data Analysis:
Calculate the isotopic enrichment of L-isoleucine and the fractional contribution of the tracer to the KMV pool.
Visualizations
Caption: Catabolic pathway of this compound.
Caption: Troubleshooting workflow for minimizing tracer conversion.
Technical Support Center: Isotope Correction for L-Isoleucine-¹³C₆,¹⁵N
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based quantitative experiments using L-Isoleucine-¹³C₆,¹⁵N as a stable isotope tracer. Accurate correction for natural isotope abundance is paramount for reliable results in metabolic flux analysis and other quantitative studies.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it critical to correct for it in my L-Isoleucine-¹³C₆,¹⁵N data?
A1: Natural isotope abundance refers to the fact that elements in nature exist as a mixture of isotopes. For example, carbon is not 100% ¹²C; about 1.1% is the heavier isotope ¹³C. When a mass spectrometer measures a molecule like unlabeled isoleucine, the instrument detects not only the peak for the molecule made of the most common isotopes (the monoisotopic peak, M+0) but also heavier peaks (M+1, M+2, etc.) due to the natural presence of ¹³C, ¹⁵N, ¹⁸O, etc.[1]
Correction is critical because this natural distribution overlaps with and contributes to the signal of your intentionally labeled L-Isoleucine-¹³C₆,¹⁵N tracer.[2] Without correction, you would overestimate the amount of tracer incorporated into your metabolites, leading to inaccurate calculations of metabolic fluxes or turnover rates.[3] The process of removing the contribution of naturally occurring isotopes from the measured mass spectra is known as Isotope Natural Abundance Correction (INAC).[2]
Q2: What are the specific challenges associated with a dual-label tracer like L-Isoleucine-¹³C₆,¹⁵N?
A2: Dual-isotope tracing with ¹³C and ¹⁵N offers deeper insights into metabolic pathways but introduces complexity in data correction.[2][4] The primary challenge is that the mass difference between ¹²C and ¹³C is ~1.00335 Da, while between ¹⁴N and ¹⁵N it is ~0.99703 Da. At low mass spectrometer resolution, these mass shifts may not be distinguishable from each other or from other naturally abundant isotopes.[2][4] This requires sophisticated correction algorithms that can handle multiple tracer elements simultaneously and account for the instrument's resolving power.[5]
Q3: How does the resolution of my mass spectrometer affect the correction?
A3: Mass spectrometer resolution plays a crucial role in the accuracy of the correction.[4][6]
-
High-Resolution MS: Instruments like Orbitraps or FT-ICR-MS can often resolve the small mass differences between ¹³C and ¹⁵N isotopologues. This simplifies the correction because the contribution of each tracer can be more clearly distinguished.[1][4] However, even at high resolution, other non-tracer elements like oxygen or sulfur may not be resolved from the tracer elements, necessitating a resolution-dependent correction approach.[2][4]
-
Low-Resolution MS: Instruments like quadrupoles may not distinguish between a molecule with one ¹³C atom and one with one ¹⁵N atom. In this case, the correction algorithm must consider all possible combinations of naturally occurring isotopes that could contribute to a given M+1, M+2, etc., peak.[5][6] Using an algorithm designed for high-resolution data on low-resolution measurements can lead to significant errors.[2]
Q4: My labeled L-Isoleucine-¹³C₆,¹⁵N standard is 99% pure. Do I still need to correct for tracer impurity?
A4: Yes, correcting for the isotopic purity of the tracer is a crucial step for accurate quantification.[7][8][9] A 99% purity for both ¹³C₆ and ¹⁵N means that 1% of the tracer contains fewer than six ¹³C atoms or a ¹⁴N atom. This "unlabeled" or partially labeled fraction in your tracer will contribute to the lower mass isotopologue signals, and failing to account for it will lead to an underestimation of the true enrichment. Many modern correction software tools have dedicated options to input the tracer's purity for a more accurate calculation.[8][9]
Troubleshooting Guide
Issue 1: My corrected data shows negative abundance for some isotopologues.
-
Possible Cause: This is a common artifact that often points to an incorrect chemical formula or an over-correction issue. The correction matrix, which is calculated based on the elemental formula of the metabolite, is highly sensitive to the number of atoms of each element.[1][2]
-
Solution:
-
Verify Elemental Formula: Double-check the elemental formula of the metabolite, including any derivatization agents used during sample preparation.[7][8]
-
Check Software Settings: Ensure the mass resolution settings in your correction software match that of your instrument.[2][4]
-
Analyze Unlabeled Control: Process an unlabeled biological sample. After correction, its isotopologue distribution should ideally be 100% M+0. Deviations can help diagnose issues with the correction parameters.
-
Issue 2: The calculated enrichment seems unexpectedly low.
-
Possible Cause 1: Incomplete Label Incorporation: The biological system may not have reached an isotopic steady state, meaning the tracer has not been fully incorporated into the metabolic pools.[10]
-
Solution 1: Perform a time-course experiment to determine when isotopic steady state is reached. Ensure cells are cultured for a sufficient duration in the labeled medium.[10]
-
Possible Cause 2: Isotope Dilution: The labeled tracer may be diluted by unlabeled sources of isoleucine from the experimental medium or from protein turnover within the cells.
-
Solution 2: Carefully check the composition of your cell culture medium to ensure it does not contain any unlabeled isoleucine.[11]
-
Possible Cause 3: Metabolic Scrambling: The ¹⁵N label from isoleucine can be transferred to other amino acids via transaminase reactions, diluting the label at the intended destination and causing it to appear in unexpected metabolites.[12]
-
Solution 3: This is a biological phenomenon that must be interpreted rather than corrected as an error. Analyzing other amino acids for ¹⁵N incorporation can confirm if scrambling is occurring.
Quantitative Data & Software Tools
Table 1: Natural Isotope Abundance of Common Elements
This table provides the natural abundances of key isotopes, which form the basis of the correction calculations.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.99 |
| ³³S | 32.971459 | 0.75 | |
| ³⁴S | 33.967867 | 4.25 |
Table 2: Comparison of Isotope Correction Software
Several software packages are available to perform natural abundance correction. The choice depends on the experimental setup and user preference.
| Software | Key Features | Platform | Dual-Tracer Support | Resolution Dependent |
| AccuCor2 | Specifically designed for dual-isotope experiments (e.g., ¹³C-¹⁵N).[2][4] | R | Yes | Yes |
| IsoCor | Widely used, user-friendly GUI, corrects for tracer purity.[7][8][9] | Python | No (older versions) | Yes |
| Corna | A versatile Python package that can handle single and dual tracer data.[5] | Python | Yes | Yes |
| IsoCorrectoR | Corrects MS and MS/MS data, handles multiple tracers and tracer impurity.[13][14] | R | Yes | Yes |
Experimental Protocols & Visualizations
General Experimental Workflow
The process from sample preparation to data analysis follows a structured path. Any deviation can impact the final results, making it essential to follow a validated protocol.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: L-Isoleucine-13C6,15N Internal Standard
Welcome to the technical support center for the proper use and troubleshooting of L-Isoleucine-13C6,15N as an internal standard in mass spectrometry-based analyses. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation of this stable isotope-labeled standard during sample preparation, ensuring accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of the essential amino acid L-isoleucine, where six carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[][2] It is chemically and structurally almost identical to its natural counterpart, L-isoleucine.[] This near-identical behavior allows it to mimic the analyte of interest throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response.[3][4][5] Its different mass, due to the heavy isotopes, allows it to be distinguished from the unlabeled L-isoleucine by a mass spectrometer.[][6]
Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?
Several factors can contribute to the degradation of this compound during sample preparation, including:
-
pH Extremes: Both highly acidic and highly basic conditions can lead to the degradation of amino acids.
-
High Temperatures: Prolonged exposure to high temperatures, especially during steps like protein hydrolysis, can cause degradation.
-
Enzymatic Activity: Residual enzymatic activity in biological samples can degrade amino acids if not properly quenched.
-
Oxidation: The presence of oxidizing agents can lead to the chemical modification and degradation of the amino acid.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions or samples can lead to degradation.[4][7]
-
Improper Storage: Long-term storage at inappropriate temperatures (e.g., -20°C instead of -80°C for certain samples) can result in degradation over time.[7]
Q3: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, it is crucial to adhere to best practices for sample handling and preparation. This includes:
-
Proper Storage: Store the neat standard and stock solutions according to the manufacturer's recommendations, typically at -20°C or below, protected from light.[4] For long-term stability, storage at ≤ –20 °C is recommended.[8]
-
Fresh Solutions: Prepare working solutions fresh whenever possible and avoid repeated freeze-thaw cycles by aliquoting stock solutions.[4]
-
Optimized Protocols: Utilize validated sample preparation protocols that minimize exposure to harsh chemical conditions and high temperatures.
-
Enzyme Inhibition: Ensure that enzymatic activity is promptly and effectively stopped, for example, by rapid freezing or the addition of a protein precipitation solvent like methanol (B129727).[6]
-
Use of High-Purity Reagents: Employ high-purity solvents and reagents to prevent contamination and unwanted side reactions.[]
Troubleshooting Guide: Degradation of this compound
This guide provides a structured approach to identifying and resolving common issues related to the degradation of your this compound internal standard.
Issue 1: Low or Inconsistent Recovery of this compound
Symptoms:
-
The peak area of the internal standard is significantly lower than expected in processed samples compared to a pure standard solution.
-
High variability in the internal standard peak area across a batch of samples.[4]
| Potential Cause | Troubleshooting Steps |
| Degradation during Protein Hydrolysis | - Optimize Hydrolysis Conditions: If using acid hydrolysis (e.g., 6N HCl), minimize the hydrolysis time and temperature. A typical condition is 110°C for 20-24 hours under an anoxic atmosphere.[8] - Consider Alternative Hydrolysis Methods: For sensitive analyses, explore enzymatic digestion, which uses milder conditions. |
| Enzymatic Degradation in Biological Matrix | - Immediate Enzyme Inactivation: Ensure rapid and complete inactivation of endogenous enzymes upon sample collection. This can be achieved by immediate freezing in liquid nitrogen or by adding a protein precipitation solvent like cold methanol. - Use of Protease Inhibitors: Consider adding a cocktail of protease inhibitors to your sample homogenization/lysis buffer. |
| Degradation during Solvent Evaporation | - Gentle Evaporation: Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. - Avoid Complete Dryness: For some compounds, evaporating to complete dryness can promote degradation. Reconstituting the sample immediately after evaporation is crucial. |
| pH-related Degradation | - Buffer Optimization: Ensure the pH of your buffers is within a stable range for isoleucine. Avoid strongly acidic or alkaline conditions for prolonged periods. |
| Oxidation | - Use of Antioxidants: If oxidation is suspected, consider adding an antioxidant like DTT or BHT to your extraction solvent, where compatible with your analytical method. |
| Adsorption to Labware | - Use Low-Binding Consumables: Employ low-protein-binding tubes and pipette tips to minimize the loss of the internal standard due to adsorption.[4] - Solvent Rinsing: Pre-rinse pipette tips with the sample or standard solution before dispensing. |
Issue 2: Appearance of Unexpected Peaks Related to the Internal Standard
Symptoms:
-
Presence of additional peaks in the chromatogram at mass transitions expected for potential degradation products of this compound.
-
Shift in the retention time of the internal standard.
| Potential Cause | Troubleshooting Steps |
| Chemical Modification during Derivatization | - Optimize Derivatization Reaction: Ensure the derivatization conditions (temperature, time, reagent concentration) are optimized and consistent. Some derivatizing agents can be harsh and lead to side reactions. - Evaluate Reagent Stability: Ensure the derivatizing reagent is not degraded. Prepare fresh reagent solutions as needed. |
| Isotope Exchange | - Check for Labile Protons: While the ¹³C and ¹⁵N labels are stable, ensure that the sample preparation workflow does not involve conditions that could promote the exchange of other atoms, although this is less common for these labels. |
| Contamination of the Internal Standard | - Verify Purity: Analyze a fresh solution of the this compound standard to confirm its purity and rule out contamination or degradation of the stock material. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Stock Solution Preparation:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a high-purity solvent (e.g., LC-MS grade water or methanol) to a desired stock concentration (e.g., 1 mg/mL).
-
Vortex gently to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution with the appropriate solvent to the final working concentration for spiking into samples.
-
Prepare a fresh working solution for each batch of samples to ensure consistency.
-
Protocol 2: General Procedure for Protein Precipitation and Extraction
This protocol is a general guideline for the extraction of amino acids from plasma or serum samples and is designed to minimize degradation.
-
Sample Thawing:
-
Thaw frozen plasma/serum samples on ice to prevent enzymatic degradation.
-
-
Protein Precipitation and Internal Standard Spiking:
-
In a low-binding microcentrifuge tube, add a known volume of the thawed sample (e.g., 100 µL).
-
Add the this compound working solution (e.g., 10 µL of a 10 µg/mL solution).
-
Immediately add a protein precipitation solvent, such as cold methanol (e.g., 400 µL), to precipitate proteins and quench enzymatic activity.[6]
-
-
Extraction:
-
Vortex the mixture vigorously for 30-60 seconds.
-
Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the amino acids and the internal standard to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 100 µL of the initial mobile phase).
-
Vortex briefly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.
-
Visualizations
Caption: A typical experimental workflow for the analysis of amino acids using an internal standard.
Caption: A logical flowchart for troubleshooting inconsistent internal standard signals.
References
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iroatech.com [iroatech.com]
- 6. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical considerations for amino acid isotope analysis [authors.library.caltech.edu]
Technical Support Center: Overcoming Challenges in Mass Spectrometry Data Analysis of 13C6,15N-Labeled Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C6,15N-labeled samples in mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of isotopically labeled samples.
Issue 1: Incomplete Isotope Labeling
Q: My mass spectra show a mixture of labeled and unlabeled peptides, indicating incomplete incorporation of the heavy isotopes. What are the causes and how can I fix this?
A: Incomplete labeling is a common issue that can significantly impact quantification accuracy.[1][2]
Potential Causes:
-
Insufficient Cell Doublings: For metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), a sufficient number of cell divisions is required to fully incorporate the labeled amino acids into the proteome.[2][3]
-
Amino Acid Conversion: Cells may metabolically convert one amino acid into another. For instance, arginine can be converted to proline, which can lead to the undesired incorporation of isotopic labels into proline residues and complicate quantification.[1]
-
Contamination with Unlabeled Amino Acids: The cell culture medium may contain unlabeled amino acids from sources like dialyzed serum that compete with the labeled ones.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Verify Cell Doublings | Ensure a minimum of five to six cell doublings in the labeling medium before starting the experiment. | This allows for the near-complete replacement of natural abundance amino acids with their heavy isotope-labeled counterparts.[3] |
| 2. Use Arginase-Inhibiting Cells | If arginine-to-proline conversion is a concern, consider using cell lines with low arginase activity or genetically engineered to lack the enzyme. | This prevents the metabolic conversion of labeled arginine, ensuring the label remains on the intended amino acid.[1] |
| 3. Optimize Culture Medium | Use amino acid-depleted dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids. | This reduces competition for incorporation, leading to higher labeling efficiency. |
| 4. Perform Label-Swap Replicates | Design experiments to include label-swap replicates, where the labels for the control and experimental conditions are reversed in a parallel experiment. | This helps to identify and correct for systematic errors arising from incomplete labeling and other experimental biases.[1] |
| 5. Data Analysis Correction | Utilize software that can account for and correct for incomplete labeling during data processing. | Algorithms can be used to calculate the extent of labeling and adjust the quantification ratios accordingly.[4] |
Issue 2: High Variability in Peptide Ratios
Q: I am observing significant variability in the quantification ratios for peptides from the same protein. What could be causing this and how can I improve precision?
A: High variability in peptide ratios can undermine the reliability of your quantitative data.
Potential Causes:
-
Poor Signal-to-Noise Ratio: Low-abundance peptides may have a poor signal-to-noise ratio, making accurate quantification challenging.
-
Co-eluting Interferences: Other peptides or contaminants that co-elute with the peptide of interest can interfere with the measurement of its ion intensity.
-
Inconsistent Fragmentation: Variability in the fragmentation of precursor ions can lead to inconsistent reporter ion intensities in isobaric tagging methods.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of certain peptides, leading to inaccurate quantification.[5]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Optimize Chromatographic Separation | Improve the liquid chromatography method to achieve better separation of co-eluting species. | This reduces interference and improves the accuracy of peak integration. |
| 2. Adjust Mass Spectrometer Parameters | Optimize parameters such as ion accumulation time and collision energy to improve the signal-to-noise ratio and fragmentation consistency. | Fine-tuning these settings can enhance the quality of the data for low-abundance peptides. |
| 3. Use High-Resolution Mass Spectrometry | Employ a high-resolution mass spectrometer to better distinguish between the peptide of interest and interfering ions. | High resolution allows for more accurate mass measurements and reduces the impact of overlapping isotopic envelopes.[6][7] |
| 4. Implement Stringent Data Filtering | Apply strict filtering criteria during data analysis to exclude low-quality spectra and peptides with inconsistent quantification across replicates. | This helps to remove unreliable data points and improve the overall precision of the results. |
| 5. Normalize Data | Apply appropriate normalization methods to correct for systematic variations in the data. | Normalization helps to account for differences in sample loading and instrument performance.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a 13C6,15N-labeling experiment?
A: A typical quantitative proteomics experiment using stable isotope labeling involves several key stages: metabolic labeling, sample processing, mass spectrometry analysis, and data processing.[8] The process begins with the metabolic labeling of cell populations, followed by the experimental treatment. The cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by LC-MS/MS.[8] The resulting data is processed to identify peptides and quantify their relative abundance based on the intensity ratios of heavy and light peptide pairs.[8]
Q2: How do I correct for the natural abundance of isotopes in my data?
A: It is crucial to correct for the naturally occurring heavy isotopes, as they can contribute to the measured intensity of the labeled peaks and affect the accuracy of quantification.[9] This is typically done using algorithms that calculate the theoretical isotopic distribution of the unlabeled peptide and subtract its contribution from the observed spectrum of the labeled peptide.[9] Many mass spectrometry data analysis software packages have built-in functions for natural abundance correction.
Q3: Which software tools are recommended for analyzing 13C6,15N-labeled mass spectrometry data?
A: Several software packages are available for the analysis of stable isotope labeling data. Some commonly used open-source and commercial options include:
-
MaxQuant: A popular platform for quantitative proteomics that supports SILAC data analysis.[3]
-
Protein Prospector: A web-based tool that can be used for 15N metabolic labeling quantification.[4][10]
-
OpenMS: An open-source C++ library for LC/MS data management and analysis.[11]
-
Pytheas and Isodist: Software developed for the automated analysis of tandem MS data with flexible handling of isotope labeling.[12]
-
X13CMS: A platform for analyzing liquid chromatography/mass spectrometry (LC/MS) data at the systems level to identify compounds that have incorporated an isotopic tracer.
Q4: What is a label-swap experiment and why is it important?
A: A label-swap experiment is a strategy used to increase the reliability of quantitative proteomics data.[1] It involves performing a reciprocal experiment where the isotopic labels are swapped between the control and experimental groups. By averaging the ratios from the original and the label-swapped experiments, systematic errors introduced during sample preparation and analysis can be effectively corrected.[1]
Experimental Protocols
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a detailed methodology for a typical SILAC experiment.[8]
1. Cell Culture and Labeling:
-
Select two populations of the same cell line.
-
Culture one population in "light" SILAC medium containing natural lysine (B10760008) and arginine.
-
Culture the second population in "heavy" SILAC medium containing 13C6,15N2-lysine and 13C6,15N4-arginine.
-
Grow cells for at least five doublings to ensure complete incorporation of the labeled amino acids.
2. Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.
3. Sample Harvesting and Lysis:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio.
-
Lyse the combined cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Digestion:
-
Determine the protein concentration of the lysate.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using trypsin overnight at 37°C.[8]
5. Peptide Cleanup:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents.[8]
-
Elute the peptides and dry them in a vacuum centrifuge.
6. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
7. Data Analysis:
-
Process the raw data using software such as MaxQuant.
-
Identify peptides and proteins and calculate the heavy-to-light ratios for quantification.
Data Presentation
Quantitative data from 13C6,15N-labeling experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Protein Quantification Data from a SILAC Experiment
| Protein Accession | Gene Name | Protein Description | H/L Ratio | H/L Variability (%) | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 8.2 | 0.68 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 2.54 | 12.5 | 0.01 | Upregulated |
| Q06830 | ANXA2 | Annexin A2 | 0.45 | 15.1 | 0.005 | Downregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 1.12 | 9.8 | 0.45 | Unchanged |
Table 2: Example of Metabolite Labeling Data
| Metabolite | Retention Time (min) | m/z (M+0) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose | 2.5 | 179.0559 | 5.3 | 8.7 | 15.2 | 25.1 | 28.9 | 16.8 |
| Glutamate | 4.1 | 146.0457 | 12.1 | 25.6 | 30.1 | 20.5 | 11.7 | - |
| Lactate | 1.8 | 89.0239 | 45.2 | 35.8 | 19.0 | - | - | - |
| Citrate | 5.3 | 191.0192 | 8.9 | 18.3 | 28.4 | 25.6 | 12.1 | 6.7 |
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current challenges in software solutions for mass spectrometry-based quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. openms.de [openms.de]
- 12. williamson.scripps.edu [williamson.scripps.edu]
Technical Support Center: Optimizing L-Isoleucine-¹³C₆,¹⁵N Labeled Protein Yield
Welcome to the technical support center for increasing the yield of L-Isoleucine-¹³C₆,¹⁵N labeled proteins. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the production of L-Isoleucine-¹³C₆,¹⁵N labeled proteins.
Issue 1: Low Final Yield of Labeled Protein
-
Symptom: The final purified protein yield is significantly lower than expected after expression in a minimal medium containing ¹³C₆,¹⁵N-L-Isoleucine.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Protein Expression Conditions | Optimize Induction Parameters: Adjust the inducer (e.g., IPTG) concentration and the induction temperature. Lower temperatures (18-25°C) and reduced IPTG concentrations can enhance the solubility and proper folding of some proteins, leading to higher yields of functional, labeled protein.[1][2][3][4] |
| Select an Appropriate E. coli Strain: For proteins prone to degradation, use protease-deficient strains like BL21(DE3).[1] For toxic proteins, consider strains like C41(DE3) or C43(DE3) which can tolerate the expression of challenging proteins.[2] | |
| Insufficient L-Isoleucine Precursor Pool | Metabolically Engineered E. coli Strains: Employ strains engineered for L-Isoleucine overproduction. These strains have modifications to enhance the metabolic flux towards L-Isoleucine synthesis, thereby increasing the intracellular pool of the amino acid available for incorporation.[5] |
| Optimize Growth Media: Ensure the minimal medium composition supports high-density cell growth. Modifications to standard M9 media can significantly improve biomass and protein yield. | |
| Protein Toxicity | Reduce Expression Levels: Use a lower copy number plasmid or a weaker promoter to decrease the rate of protein synthesis, which can alleviate toxicity and improve folding. |
| Optimize Induction Temperature: Lowering the induction temperature can reduce the metabolic burden on the cells and decrease the toxicity of the expressed protein.[1] |
Issue 2: Low or Incomplete Incorporation of ¹³C₆,¹⁵N-L-Isoleucine
-
Symptom: Mass spectrometry analysis reveals a significant population of unlabeled or partially labeled protein.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Amino Acid Scrambling | Use Auxotrophic E. coli Strains: Employ strains that are auxotrophic for L-Isoleucine (and potentially other amino acids in its biosynthetic pathway). These strains cannot synthesize their own isoleucine and are therefore forced to utilize the labeled isoleucine provided in the medium, minimizing isotopic dilution.[6][7][8] |
| Supplement with Unlabeled Amino Acids: In cases of significant scrambling where the labeled isoleucine is being converted to other amino acids, the addition of a slight excess of those other unlabeled amino acids to the growth medium can help to suppress this conversion.[9] | |
| Isotopic Dilution from Unlabeled Sources | Ensure High Purity of Labeled Isoleucine: Use L-Isoleucine-¹³C₆,¹⁵N with high isotopic enrichment (>98%). |
| Strict Minimal Media Protocol: Avoid any complex media components (e.g., yeast extract, tryptone) in the final expression culture, as these contain unlabeled amino acids that will dilute the isotopic label. | |
| Insufficient Uptake of Labeled Isoleucine | Optimize Cell Health: Ensure the cells are healthy and metabolically active at the time of induction. Suboptimal growth conditions can impair nutrient uptake. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the yield of my L-Isoleucine labeled protein?
A1: While several factors are important, ensuring a sufficient intracellular pool of ¹³C₆,¹⁵N-L-Isoleucine is paramount. This can be most effectively achieved by using an E. coli strain metabolically engineered for L-Isoleucine overproduction. By increasing the precursor supply, you enhance the probability of its incorporation into the target protein.
Q2: How can I verify the incorporation efficiency of ¹³C₆,¹⁵N-L-Isoleucine?
A2: The most accurate method is mass spectrometry (MS). By analyzing the intact protein or proteolytic peptides, you can determine the mass shift corresponding to the incorporation of the heavy isotopes. This allows for the quantification of the labeling efficiency.[10]
Q3: What is amino acid scrambling and how does it affect my L-Isoleucine labeling?
A3: Amino acid scrambling is the metabolic conversion of one amino acid into another. In the context of your experiment, the ¹³C and ¹⁵N labels from L-Isoleucine could potentially be transferred to other amino acids, leading to unintended labeling and a decrease in the specific enrichment of isoleucine. This can be mitigated by using auxotrophic strains that have key metabolic pathways knocked out.[9][11]
Q4: Can I use a rich medium like LB for the initial growth phase before transferring to a minimal medium for labeling?
A4: Yes, this is a common strategy to achieve high cell density before induction. However, it is crucial to thoroughly wash the cells to remove all traces of the rich medium before resuspending them in the minimal labeling medium. Any residual unlabeled amino acids will lead to isotopic dilution.
Q5: What are the advantages of using an L-Isoleucine auxotrophic E. coli strain?
A5: An L-Isoleucine auxotroph cannot synthesize its own isoleucine. This provides two key advantages:
-
Reduced Isotopic Dilution: The cells are entirely dependent on the exogenously supplied ¹³C₆,¹⁵N-L-Isoleucine, leading to higher incorporation efficiency.
-
Minimized Scrambling: By disrupting the biosynthetic pathway, the potential for the labeled precursor to be diverted into other metabolic pathways is reduced.[7][8]
Data Presentation
The following table summarizes the impact of metabolic engineering on L-Isoleucine production in E. coli. While these figures do not directly represent the final labeled protein yield, a higher precursor concentration is expected to correlate with an increased yield of the correctly labeled protein.
| Strategy | Genetic Modification | L-Isoleucine Titer (g/L) | Fold Increase | Reference |
| Baseline Production | Wild-Type Strain | Low | - | [5] |
| Feedback Inhibition Removal | Introduction of feedback-resistant enzymes | 7.4 | Significant | [5] |
| Pathway Optimization | Activity-improved cystathionine (B15957) γ-synthase mutant | 8.5 | ~1.15x over previous step | [5] |
| Efflux Enhancement & Pathway Optimization | Modification of transport system and rate-limiting gene expression | 51.5 | ~6x over previous step | [5] |
| Citramalate (B1227619) Pathway Engineering | Exploitation of a concise citramalate pathway | 56.6 | Highest reported | [5] |
Experimental Protocols
Protocol 1: High-Yield Expression of L-Isoleucine-¹³C₆,¹⁵N Labeled Protein in a Metabolically Engineered E. coli Strain
This protocol is designed for a 1L culture volume and should be scaled accordingly.
Materials:
-
Metabolically engineered E. coli strain for L-Isoleucine overproduction (e.g., BL21(DE3) background) transformed with the expression plasmid.
-
LB medium
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)
-
¹⁵NH₄Cl
-
¹³C₆-Glucose
-
L-Isoleucine-¹³C₆,¹⁵N
-
1 M MgSO₄
-
1 M CaCl₂
-
Trace metal solution (1000x)
-
Appropriate antibiotic
-
IPTG (1 M stock)
Procedure:
-
Pre-culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture (Growth Phase): Inoculate 1L of M9 minimal medium (containing ¹⁵NH₄Cl and ¹³C₆-Glucose as the sole nitrogen and carbon sources, respectively) with the overnight culture. Add MgSO₄, CaCl₂, trace metals, and the antibiotic.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction Phase: a. Add L-Isoleucine-¹³C₆,¹⁵N to a final concentration of 100-200 mg/L. b. Reduce the temperature to 18-25°C. c. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to grow the culture for 12-16 hours at the reduced temperature.
-
Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Cell Lysis and Purification: Proceed with your standard protocol for cell lysis and protein purification.
Protocol 2: Selective Labeling of L-Isoleucine using an Auxotrophic E. coli Strain
This protocol is for users employing an L-Isoleucine auxotrophic strain to minimize scrambling and isotopic dilution.
Materials:
-
L-Isoleucine auxotrophic E. coli strain (e.g., BL21(DE3) ΔilvA) transformed with the expression plasmid.
-
Minimal medium supplemented with a complete mixture of unlabeled amino acids (except L-Isoleucine).
-
L-Isoleucine-¹³C₆,¹⁵N
-
Other components as listed in Protocol 1.
Procedure:
-
Pre-culture and Main Culture: Follow steps 1-3 from Protocol 1, but ensure the minimal medium is supplemented with all unlabeled amino acids (except L-Isoleucine) at a concentration of ~50 mg/L each.
-
Induction Phase: a. When the OD₆₀₀ reaches 0.6-0.8, add L-Isoleucine-¹³C₆,¹⁵N to a final concentration of 100 mg/L. b. Induce with IPTG and reduce the temperature as described in Protocol 1.
-
Expression and Harvest: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Experimental workflow for high-yield labeled protein expression.
Caption: Troubleshooting logic for low labeled protein yield.
Caption: L-Isoleucine biosynthesis pathway and optimization strategies.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Growth-coupled production of L-isoleucine in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Preventing contamination in L-Isoleucine-13C6,15N labeling experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve contamination issues in L-Isoleucine-13C6,15N labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope labeling studies?
A1: The most prevalent contaminants are unlabeled amino acids from various sources, keratins from skin and hair, and polymers like polyethylene (B3416737) glycol (PEG) from lab consumables.[1] Keratin (B1170402) contamination is a significant issue in mass spectrometry, originating from dust, clothing, skin, and even latex gloves.[2] It's crucial to assume everything in the lab environment is a potential source of keratin.[3] PEG and related detergents (Triton X-100, Tween) are also common, showing up as peaks separated by 44 Da in mass spectra.[4]
Q2: Why is dialyzed fetal bovine serum (dFBS) critical for labeling media?
A2: Standard fetal bovine serum (FBS) contains high concentrations of small molecules, including natural, unlabeled amino acids.[5] These "light" amino acids compete with the "heavy" this compound, diluting the isotopic enrichment and preventing complete labeling.[5][6] Using dialyzed FBS, which has had these small molecules removed, is essential for achieving high incorporation efficiency.[5][6]
Q3: What is incomplete labeling and why is it a problem?
A3: Incomplete labeling happens when cells in the "heavy" culture do not fully incorporate the stable isotope-labeled amino acids, resulting in a mixture of light and heavy proteins.[1] This leads to an underestimation of the heavy-to-light (H/L) ratio, as the unlabeled peptides from the heavy sample contribute to the light peptide signal.[1][7] For accurate quantification, a labeling efficiency of over 97% is recommended.[1]
Q4: Can metabolic conversion of amino acids affect my L-Isoleucine labeling experiment?
A4: Yes, some cell lines can metabolically convert one amino acid into another. A well-documented example is the conversion of arginine to proline.[1][8] This conversion of the "heavy" labeled arginine to "heavy" proline can complicate data analysis by splitting the mass spectrometry signal of proline-containing peptides.[7][8] While less common for a branched-chain amino acid like isoleucine, it's important to be aware of your cell line's metabolic pathways. Checking for unexpected labeled species can help identify such issues.[9]
Q5: How many cell doublings are required for complete labeling?
A5: To achieve nearly complete incorporation of the heavy amino acid, cells should be cultured in the labeling medium for at least five to six cell doublings.[1][10] This ensures that the original "light" proteins are sufficiently diluted through protein turnover and cell division, leading to an incorporation efficiency of over 97-99%.[1][9]
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound labeling experiments.
Issue 1: High Keratin Contamination in Mass Spectrometry Data
-
Symptoms: Prominent keratin peaks in your mass spectrometry results, which can suppress the signal of your proteins of interest and lead to fewer protein identifications.[2]
-
Possible Causes & Solutions:
| Possible Cause | Solution | Citation |
| Environmental Exposure | Perform all sample preparation steps in a laminar flow hood or biological safety cabinet. Keep gels, tubes, and reagents covered. | [2][3][4] |
| Contaminated Reagents/Water | Use high-purity, analytical-grade reagents and Milli-Q or equivalent water. Avoid using communal lab chemicals. | [4][11] |
| Handling Practices | Always wear non-latex, powder-free nitrile gloves, a clean lab coat, and a hairnet. Avoid touching samples or the inside of tube caps. | [2][11][12] |
| Contaminated Glassware/Plastics | Use new or dedicated glassware cleaned with hot water and organic solvents. Use high-quality microcentrifuge tubes (e.g., Eppendorf brand). | [4] |
Issue 2: Low Incorporation Efficiency (<97%)
-
Symptoms: Mass spectrometry analysis reveals a low percentage of heavy-labeled peptides. The calculated heavy-to-light ratios are inaccurate.[9]
-
Possible Causes & Solutions:
| Possible Cause | Solution | Citation |
| Insufficient Cell Doublings | Ensure cells are cultured for at least 5-6 doublings in the heavy medium to allow for complete protein turnover. | [9][10] |
| "Light" Amino Acid Contamination | Use L-Isoleucine-deficient base medium and dialyzed fetal bovine serum (dFBS) to eliminate sources of unlabeled isoleucine. | [5][6] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as it can significantly alter cellular amino acid metabolism. | [9] |
| Incorrect this compound Concentration | Verify the concentration of the labeled amino acid in your prepared medium. Ensure it is not limiting for cell growth. | [1] |
Visualizing the Troubleshooting Process
The following flowchart can help diagnose the source of low labeling efficiency.
Caption: Troubleshooting flowchart for low labeling efficiency.
Experimental Protocols
Protocol 1: Preparation of "Heavy" L-Isoleucine Labeling Medium
This protocol outlines the preparation of a complete cell culture medium for labeling experiments.
-
Base Medium Selection: Start with a powdered base medium that is deficient in L-Isoleucine (e.g., DMEM for SILAC). Reconstitute the powder in high-purity, cell culture-grade water according to the manufacturer's instructions.[5]
-
Prepare this compound Stock: Calculate the amount of this compound needed to achieve the desired final concentration (e.g., matching the concentration in standard DMEM, ~105 mg/L). Dissolve the powder in a small volume of sterile water and sterile-filter it through a 0.22 µm syringe filter.[5]
-
Supplementation: To the reconstituted base medium, add dialyzed fetal bovine serum (dFBS) to the desired final concentration (e.g., 10%).[5]
-
Add Labeled Isoleucine: Add the sterile this compound stock solution to the supplemented base medium.
-
Add Other Amino Acids & Supplements: Add all other necessary amino acids (if using a custom formulation) and supplements like L-glutamine and antibiotics. Ensure these are "light" amino acids.
-
Final Filtration: Sterile-filter the complete labeling medium using a 0.22 µm bottle-top filter system.[5]
-
Storage: Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.[5]
Protocol 2: Quality Control Check for Labeling Incorporation
It is crucial to verify the incorporation efficiency before starting a large-scale experiment.[1]
-
Pilot Culture: Culture a small population of your cells in the prepared "heavy" labeling medium for a minimum of five doublings.[1]
-
Harvest and Lyse: Harvest a fraction of the heavy-labeled cells and lyse them using a standard lysis buffer compatible with mass spectrometry.
-
Protein Digestion: Perform an in-solution or in-gel protein digestion using trypsin.[9]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[1]
-
Data Analysis: Search the mass spectrometry data against a relevant protein database. Determine the percentage of peptides that have incorporated the heavy this compound. The goal is to achieve an incorporation rate of >97%.[1]
Visualizing the Experimental Workflow
The diagram below illustrates the key stages of a successful this compound labeling experiment, highlighting contamination control points.
Caption: Workflow for this compound labeling experiments.
This guide provides a foundational framework for preventing and troubleshooting contamination in your isotopic labeling experiments. Adherence to these protocols and best practices will enhance the accuracy and reliability of your quantitative proteomics data.
References
- 1. benchchem.com [benchchem.com]
- 2. med.unc.edu [med.unc.edu]
- 3. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 4. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 12. research.colostate.edu [research.colostate.edu]
Validation & Comparative
A Comparative Guide to L-Isoleucine Isotopic Labeling: 13C6,15N vs. Single-Labeled Alternatives
In the landscape of modern biological research, stable isotope labeling has become an indispensable tool for elucidating complex molecular processes. For researchers in proteomics, metabolomics, and drug development, the choice of isotopic tracer is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of dual-labeled L-Isoleucine-13C6,15N with its single-labeled counterparts, L-Isoleucine-13C6 and L-Isoleucine-15N, offering a comprehensive overview of their respective performance characteristics supported by experimental principles.
Executive Summary
The selection of an appropriately labeled L-Isoleucine variant hinges on the specific analytical technique and the research question at hand. Dual-labeled this compound offers distinct advantages in Nuclear Magnetic Resonance (NMR) spectroscopy for protein structure determination and provides a significant mass shift beneficial for quantitative mass spectrometry (MS) in complex samples. Single-labeled variants, while less costly, may be suitable for specific flux analysis studies or less complex quantitative MS experiments.
Performance Comparison: A Data-Driven Overview
The utility of each labeled isoleucine is best understood through a direct comparison of their performance in key applications. The following tables summarize the quantitative and qualitative differences between this compound and its single-labeled analogues.
Table 1: Mass Spectrometry Performance in Quantitative Proteomics (SILAC)
| Performance Metric | This compound | L-Isoleucine-13C6 | L-Isoleucine-15N | Rationale & Citation |
| Mass Shift | +7 Da | +6 Da | +1 Da | A larger mass shift minimizes isotopic overlap between light and heavy peptide signals, improving quantitative accuracy, especially for low-abundance proteins in complex mixtures.[1] |
| Signal-to-Noise (S/N) Ratio | Potentially higher in complex spectra | High | High | The larger mass separation of dual-labeled peptides can move the heavy signal further from the natural isotopic envelope of the light peptide, potentially improving the S/N ratio in crowded spectral regions.[2] |
| Limit of Detection (LOD) | Lower (Advantageous) | Low | Low | A clearer separation from background noise due to the larger mass shift can lead to a lower and more robust limit of detection. |
| Quantitative Accuracy | Very High | High | High | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a highly accurate method.[3] The larger mass shift of the dual-label can further reduce quantification errors arising from isotopic overlap. |
| Cost | Highest | High | Moderate | The synthesis of dual-labeled compounds is generally more complex and expensive. |
Table 2: NMR Spectroscopy Performance in Protein Structural Analysis
| Performance Metric | This compound | L-Isoleucine-13C6 | L-Isoleucine-15N | Rationale & Citation |
| Structural Information | Rich (Backbone & Sidechain) | Sidechain Carbon Information | Backbone Amide Information | Dual labeling enables triple-resonance experiments (1H, 13C, 15N), which are essential for the sequential assignment of protein backbone and sidechain resonances, providing a wealth of structural restraints.[4][5] |
| Sensitivity | Highest | High (for 13C-detecting experiments) | High (for 15N-detecting experiments) | Dual labeling allows for advanced NMR techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy), which significantly enhances sensitivity for larger proteins.[6] |
| Assignment Ambiguity | Lowest | Moderate | Moderate | The ability to correlate 1H, 13C, and 15N nuclei greatly reduces spectral overlap and assignment ambiguity, which is a common challenge in NMR of proteins.[4] |
| Applicability to Large Proteins (>25 kDa) | High | Limited | Limited | For larger proteins, spectral crowding and rapid signal decay are significant issues. Dual labeling in combination with deuteration is often necessary for structural studies of these macromolecules.[5] |
Experimental Applications and Methodologies
The choice between dual and single-labeled isoleucine is intrinsically linked to the experimental design. Below are detailed methodologies for key applications where these tracers are employed.
Application 1: Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes.[3][7][8] The use of this compound is particularly advantageous in this context.
Experimental Protocol: SILAC-based Proteomic Analysis
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population is grown in "light" medium containing natural L-Isoleucine.
-
The second population is grown in "heavy" medium where natural L-Isoleucine is replaced with this compound.
-
Cells are cultured for at least five generations to ensure complete incorporation of the labeled amino acid.
-
-
Sample Preparation:
-
After experimental treatment, equal numbers of "light" and "heavy" cells are combined.
-
Proteins are extracted, and the protein concentration is determined.
-
The combined protein lysate is then subjected to enzymatic digestion (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
-
Data Analysis:
-
The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Logical Workflow for SILAC Experiment
Application 2: Protein Structure and Dynamics by NMR Spectroscopy
For determining the three-dimensional structure of proteins in solution, NMR spectroscopy is a powerful tool, and the use of dual-labeled amino acids is often essential.[4][5]
Experimental Protocol: Protein Expression and NMR Analysis
-
Protein Expression and Labeling:
-
The gene for the protein of interest is cloned into an expression vector.
-
The protein is overexpressed in a suitable host, typically E. coli, grown in a minimal medium.
-
For dual labeling, the medium is supplemented with 15NH4Cl as the sole nitrogen source and [U-13C6]-glucose as the sole carbon source. To specifically label isoleucine, labeled precursors can be added to the growth medium.
-
-
Protein Purification:
-
The expressed protein is purified to homogeneity using standard chromatographic techniques.
-
-
NMR Data Acquisition:
-
The purified, labeled protein is concentrated in a suitable buffer for NMR analysis.
-
A series of multidimensional NMR experiments (e.g., HNCA, HNCACB, CBCA(CO)NH, HNCO) are performed to assign the chemical shifts of the backbone and sidechain atoms.
-
-
Structure Calculation:
-
Distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments.
-
These restraints, along with dihedral angle restraints, are used to calculate the three-dimensional structure of the protein.
-
Signaling Pathway for NMR Structural Genomics
Distinguishing Isoleucine from Leucine (B10760876) in Mass Spectrometry
A significant challenge in proteomics is the differentiation of the isobaric amino acids leucine (Leu) and isoleucine (Ile), as they have identical masses.[9] Advanced fragmentation techniques in mass spectrometry, such as Electron Transfer Dissociation (ETD) followed by higher-energy collisional dissociation (HCD), can induce side-chain fragmentation, producing characteristic fragment ions (w-ions) that can distinguish between Leu and Ile.[10][11] While the isotopic labeling itself does not inherently solve this issue in standard collision-induced dissociation (CID), the use of labeled standards can aid in the development and validation of methods for their differentiation.
Logical Relationship of Labeled Isoleucine in Research
Conclusion
The choice between this compound and its single-labeled counterparts is a strategic one that should be guided by the specific requirements of the experiment. For researchers undertaking complex quantitative proteomics studies using mass spectrometry or detailed structural analysis of proteins by NMR, the superior performance of dual-labeled this compound justifies its higher cost. For more targeted metabolic tracing studies or less complex quantitative experiments, single-labeled isoleucine may provide a cost-effective and suitable alternative. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to optimize their experimental design and achieve high-quality, reproducible results.
References
- 1. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. rapidnovor.com [rapidnovor.com]
- 10. I/L De Novo Antibody Sequencing - Abterra Biosciences [abterrabio.com]
- 11. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Isoleucine-13C6,15N: A Superior Tracer for Quantitative Proteomics and Metabolic Flux Analysis
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative proteomics and metabolic studies, the choice of stable isotope-labeled amino acids is paramount. This guide provides an objective comparison of L-Isoleucine-13C6,15N against other stable isotope-labeled amino acids, supported by experimental data and detailed protocols. The dual labeling of L-Isoleucine with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) offers distinct advantages in mass spectrometry-based analyses, leading to more reliable and robust experimental outcomes.
Stable isotope labeling is a powerful and widely used technique for the accurate quantification of proteins and the elucidation of metabolic pathways.[1] By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can differentiate and trace molecules within complex biological systems.[1] L-Isoleucine, an essential branched-chain amino acid, plays a crucial role in protein synthesis and cellular metabolism, making its labeled forms valuable tools for research.[2]
Performance Comparison: The Advantage of Dual Labeling
The primary advantage of using L-Isoleucine-¹³C₆,¹⁵N over single-labeled or deuterated analogues lies in the significant mass shift it produces in mass spectrometry (MS) analysis. This larger mass difference between the labeled ("heavy") and unlabeled ("light") peptides minimizes the overlap of their isotopic clusters, leading to more accurate and precise quantification, especially for complex protein samples.[3][4]
| Labeling Strategy | Mass Shift (Da) | Key Advantages | Potential Considerations |
| L-Isoleucine-¹³C₆,¹⁵N | +7 | Maximizes separation between light and heavy isotopic envelopes, reducing spectral overlap and improving quantification accuracy.[7] | Higher cost compared to single-labeled amino acids. |
| L-Isoleucine-¹³C₆ | +6 | Significant mass shift, suitable for many applications. | Potential for isotopic cluster overlap with complex peptides or lower resolution mass spectrometers. |
| L-Isoleucine-¹⁵N | +1 | Cost-effective labeling strategy. | Minimal mass shift can lead to significant isotopic cluster overlap, complicating data analysis and reducing accuracy.[4] |
| L-Isoleucine-d₁₀ | +10 | Large mass shift. | Potential for chromatographic separation from the unlabeled form, which can introduce quantification errors.[3] |
Table 1: Comparison of Different Stable Isotope Labeling Strategies for L-Isoleucine. This table summarizes the mass shift and key characteristics of various labeled forms of L-Isoleucine. The dual-labeled variant provides a substantial and clean mass shift, enhancing quantification accuracy.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections provide protocols for two key applications of L-Isoleucine-¹³C₆,¹⁵N: SILAC for quantitative proteomics and metabolic flux analysis.
Protocol 1: SILAC-based Quantitative Proteomics using L-Isoleucine-¹³C₆,¹⁵N
This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell populations.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For one population ("light"), use a standard cell culture medium. For the second population ("heavy"), use a medium specifically lacking L-Isoleucine, supplemented with L-Isoleucine-¹³C₆,¹⁵N at a concentration similar to the natural amino acid (e.g., ~0.8 mM for DMEM).
-
Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acid.[8]
2. Experimental Treatment:
-
Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.
3. Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation for Mass Spectrometry:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.
6. Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The software will calculate the heavy-to-light (H/L) ratios for each protein, reflecting the change in protein expression.
Protocol 2: Metabolic Flux Analysis using L-Isoleucine-¹³C₆,¹⁵N as a Tracer
This protocol describes a general workflow for tracing the metabolic fate of isoleucine in cultured cells.
1. Isotope Labeling:
-
Culture cells in a medium containing a known concentration of L-Isoleucine-¹³C₆,¹⁵N for a defined period. The duration of labeling will depend on the specific metabolic pathway and turnover rates being investigated.
2. Metabolite Extraction:
-
Rapidly quench metabolism and harvest the cells.
-
Extract intracellular metabolites using a suitable solvent mixture (e.g., 80% methanol).
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system optimized for the detection of small molecules.
-
Develop a targeted method to specifically detect and quantify L-Isoleucine-¹³C₆,¹⁵N and its downstream metabolites. This involves determining the specific mass transitions (precursor and fragment ions) for each isotopologue.
4. Data Analysis and Flux Calculation:
-
Integrate the peak areas for the different isotopologues of isoleucine and its metabolites.
-
Use metabolic modeling software (e.g., INCA) to calculate the flux rates through the relevant metabolic pathways by fitting the experimental labeling data to a metabolic network model.[9][10]
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided in the DOT language for visualization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Validating L-Isoleucine-13C6,15N Incorporation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation rate of L-Isoleucine-13C6,15N. We delve into the experimental protocols, present comparative data, and explore the application of these techniques in cellular signaling pathway analysis, with a focus on the mTOR pathway.
Introduction to Stable Isotope Labeling
Stable isotope labeling is a powerful technique in quantitative proteomics for the accurate measurement of protein synthesis, turnover, and relative abundance. By introducing amino acids containing heavy isotopes, such as this compound, into cell culture, researchers can differentiate between pre-existing ("light") and newly synthesized ("heavy") proteins using mass spectrometry. Validating the incorporation rate of the labeled amino acid is a critical step to ensure the accuracy of quantitative proteomic data.
Comparison of Key Methodologies for Validating Incorporation Rate
The validation of this compound incorporation is primarily achieved through methods that can distinguish and quantify the mass shift in peptides containing the labeled isoleucine. The most common method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). However, other techniques can also be employed for quantitative analysis and offer certain advantages.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | 18O-Labeling | Absolute Quantification (AQUA) |
| Principle | In vivo metabolic labeling with "heavy" amino acids.[1] | In vitro enzymatic incorporation of 18O at the C-terminus of peptides during digestion.[2] | Spiking of known quantities of synthetic, stable isotope-labeled peptides as internal standards.[3] |
| Labeling Stage | Protein level, during cell culture.[1] | Peptide level, post-protein extraction and digestion.[2] | Post-digestion, prior to MS analysis.[3] |
| Quantification | Relative quantification by comparing MS1 signal intensities of "light" and "heavy" peptide pairs.[4] | Relative quantification by comparing MS1 signal intensities of 16O and 18O-labeled peptide pairs.[2] | Absolute quantification by comparing the signal of the endogenous peptide to the known amount of the spiked-in heavy peptide standard.[3] |
| Advantages | High accuracy and reproducibility as samples are mixed early in the workflow.[5] Applicable to a wide range of in vivo studies.[4] | Cost-effective and applicable to any protein sample that can be digested by a serine protease.[2] | Provides absolute protein concentration. High precision and accuracy for targeted proteins.[3] |
| Limitations | Limited to metabolically active cells. Potential for amino acid conversion.[6] Requires complete incorporation for accurate quantification. | Limited to 2-plex experiments. Potential for incomplete labeling and back-exchange.[2] | Not suitable for discovery proteomics. Requires prior knowledge of the protein and selection of suitable peptides.[3] |
Table 1: Comparison of Quantitative Proteomics Methodologies. This table summarizes the key features of SILAC, 18O-Labeling, and AQUA, highlighting their principles, advantages, and limitations for validating stable isotope incorporation.
Experimental Protocols
Protocol 1: Validating this compound Incorporation using SILAC
This protocol outlines the steps for labeling cells with this compound and validating the incorporation rate.
1. Cell Culture and Labeling:
-
Culture cells in a custom-made RPMI or DMEM medium lacking L-isoleucine.
-
Supplement the medium with either natural L-isoleucine ("light") or this compound ("heavy") at a concentration that supports normal cell growth.
-
Grow cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid.[7]
2. Sample Preparation:
-
Harvest "light" and "heavy" labeled cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the total protein concentration using a BCA assay.
3. Protein Digestion:
-
Take a defined amount of protein (e.g., 50 µg) and reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
Digest the proteins into peptides using trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
5. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Skyline.
-
Identify peptides containing L-Isoleucine.
-
Calculate the incorporation rate by determining the ratio of the "heavy" (this compound-containing) peptide peak intensity to the sum of the "heavy" and "light" (natural L-Isoleucine-containing) peptide peak intensities. An incorporation rate >95% is generally considered acceptable.
Protocol 2: 18O-Labeling for Relative Quantification
This protocol provides a method for post-digestion labeling to compare protein abundance between two samples.
1. Protein Extraction and Digestion:
-
Extract proteins from two experimental conditions (e.g., control and treated).
-
Digest the proteins from each sample separately with trypsin in a buffer prepared with either normal H216O (for the "light" sample) or >95% H218O (for the "heavy" sample).[2]
2. Labeling and Quenching:
-
Incubate the digestion reactions overnight at 37°C to allow for both protein digestion and 18O incorporation.
-
Quench the reaction by adding formic acid or by heat inactivation.[2]
3. Sample Mixing and Analysis:
-
Combine the "light" and "heavy" labeled peptide samples at a 1:1 ratio.
-
Analyze the mixed sample by LC-MS/MS.
4. Data Analysis:
-
Identify peptide pairs with a mass difference of +4 Da (for doubly charged ions) corresponding to the incorporation of two 18O atoms.
-
Calculate the relative abundance of proteins by comparing the peak intensities of the 16O and 18O-labeled peptides.
Data Presentation: Quantitative Analysis of this compound Incorporation
The following table presents representative data for the validation of this compound incorporation in a SILAC experiment using a high-resolution Orbitrap mass spectrometer.
| Peptide Sequence | Protein | "Light" Peptide Intensity (Arbitrary Units) | "Heavy" Peptide Intensity (Arbitrary Units) | Incorporation Rate (%) |
| VDLIAYLK | Actin, cytoplasmic 1 | 1.2 x 10^5 | 2.8 x 10^7 | 99.6 |
| IINEPTAAAIAYGLDK | Tubulin alpha-1A chain | 8.5 x 10^4 | 1.9 x 10^7 | 99.5 |
| GINIEAIPANIDK | Glyceraldehyde-3-phosphate dehydrogenase | 2.1 x 10^5 | 4.5 x 10^7 | 99.5 |
| IWHHTFYNELR | Pyruvate kinase | 5.4 x 10^4 | 1.3 x 10^7 | 99.6 |
Table 2: Representative Data for this compound Incorporation Rate. The data shows high incorporation efficiency across several identified peptides after 6 cell doublings in "heavy" SILAC medium.
Mandatory Visualization
Caption: Experimental workflow for validating this compound incorporation.
Application in Signaling Pathway Analysis: The mTOR Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability, including isoleucine.[8] Validating the incorporation of this compound is crucial when using SILAC to quantitatively study changes in the mTOR pathway proteome in response to various stimuli or inhibitors.
References
- 1. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Proteomics: Cross-validation of SILAC Data Obtained with L-Isoleucine-13C6,15N
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands out as a powerful and versatile method for the accurate quantification of thousands of proteins.[1] This guide provides a comprehensive comparison of SILAC, with a specific focus on the use of L-Isoleucine-13C6,15N, against other common quantitative proteomics techniques. We will delve into the experimental data, detailed protocols, and the application of SILAC in elucidating complex signaling pathways.
Performance Comparison: SILAC vs. Alternative Methods
SILAC is a metabolic labeling strategy that involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins.[2] This approach allows for the direct comparison of protein abundance between different cell populations. While traditionally utilizing heavy isotopes of arginine and lysine, the use of other essential amino acids like this compound offers flexibility for specific experimental needs.
The primary alternatives to SILAC include label-free quantification and isobaric tagging methods like Tandem Mass Tags (TMT). Each method presents a unique set of advantages and disadvantages.
| Feature | SILAC (using this compound) | Label-Free Quantification | Isobaric Tagging (e.g., TMT) |
| Principle | Metabolic incorporation of heavy amino acids in vivo.[2] | Quantification based on spectral counting or precursor ion intensity. | Chemical labeling of peptides with isobaric tags post-digestion. |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing, minimizing experimental variability.[1] | Can be less precise due to variations in sample preparation and LC-MS/MS performance. | High precision, but can be susceptible to ratio compression. |
| Reproducibility | Highly reproducible.[1] | Can have lower reproducibility between runs. | Good reproducibility within a multiplexed experiment. |
| Number of Proteins Quantified | Typically quantifies a large number of proteins. | Can identify a higher number of proteins in some cases. | High number of identified and quantified proteins. |
| Multiplexing Capability | Typically 2-plex or 3-plex, with some variations allowing for up to 5-plex.[3] | No inherent multiplexing; samples are run individually. | High multiplexing capacity (e.g., TMTpro™ 18-plex). |
| Sample Type Limitation | Primarily applicable to cultured cells that can incorporate the labeled amino acid. | Applicable to a wide range of sample types, including tissues and clinical samples. | Applicable to a wide range of sample types. |
| Workflow Complexity | Requires an initial cell culture adaptation phase for complete labeling.[4] | Simpler sample preparation workflow. | More complex workflow involving chemical labeling steps. |
| Cost | Can be costly due to the price of stable isotope-labeled amino acids. | Generally more cost-effective in terms of reagents. | Reagent costs can be significant, especially for high-plex experiments. |
Experimental Protocols
A detailed protocol for a SILAC experiment is crucial for obtaining reliable and reproducible data. The following is a generalized protocol that can be adapted for the use of this compound.
Protocol: SILAC using this compound
1. Cell Culture and Labeling:
-
Culture two populations of the same cell line in parallel.
-
For the "light" population, use a custom SILAC medium deficient in Isoleucine, supplemented with standard ("light") L-Isoleucine.
-
For the "heavy" population, use the same base medium supplemented with this compound.
-
Ensure cells undergo at least five to six doublings to achieve >97% incorporation of the labeled amino acid.[4] This can be verified by a preliminary mass spectrometry analysis of a small cell pellet.
2. Experimental Treatment:
-
Once complete labeling is confirmed, apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
3. Cell Lysis and Protein Extraction:
-
Harvest both "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).
5. Peptide Desalting and Fractionation (Optional):
-
Desalt the resulting peptide mixture using C18 StageTips or a similar method.
-
For complex samples, peptide fractionation using techniques like high-pH reversed-phase chromatography can be performed to increase proteome coverage.
6. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.
7. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the intensities of the heavy to light peptides provides the relative quantification of the corresponding protein between the two conditions.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a typical SILAC workflow and a signaling pathway commonly investigated using this technique.
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
Investigating Signaling Pathways: The mTOR Pathway
SILAC is a powerful tool for dissecting dynamic changes in signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism.
Caption: Key components of the mTOR signaling pathway regulating cell growth.
By applying SILAC, researchers can accurately quantify changes in the phosphorylation status and abundance of key proteins within the mTOR pathway in response to various stimuli or drug treatments, providing critical insights into cellular regulation.
Conclusion
SILAC, including variations that utilize this compound, remains a cornerstone of quantitative proteomics due to its high accuracy and reproducibility. While alternative methods like label-free and isobaric tagging offer advantages in terms of sample compatibility and multiplexing, SILAC is unparalleled for in-depth, quantitative analysis of cellular models. The choice of method should be guided by the specific research question, available resources, and the nature of the biological system under investigation. This guide provides a framework for understanding the comparative performance of SILAC and for implementing this powerful technique to advance research in drug discovery and cellular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to L-Isoleucine-13C6,15N for High-Fidelity Quantitative Proteomics
For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and precision in quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a gold-standard technique. This guide provides a comprehensive comparison of L-Isoleucine-13C6,15N with other commonly used isotopic labels, supported by experimental data and detailed protocols to empower your research.
The principle of SILAC is elegantly simple yet powerful: cells are cultured in media where a specific essential amino acid is replaced with its heavy isotope-labeled counterpart.[1] As cells divide and synthesize new proteins, this "heavy" amino acid is incorporated into the proteome. By comparing the mass spectrometry signal intensities of heavy-labeled peptides to their "light," unlabeled counterparts from a control cell population, researchers can achieve highly accurate relative quantification of proteins.[2][3] The early mixing of labeled and unlabeled cell populations in the SILAC workflow minimizes experimental variability that can be introduced during sample preparation, a key advantage over other methods like chemical labeling or label-free approaches.[1][4]
Performance Comparison: Accuracy and Precision in SILAC
While SILAC is renowned for its high accuracy and precision, the choice of labeled amino acid can be a factor.[4] Arginine and lysine (B10760008) are the most commonly used amino acids in SILAC experiments because the protease trypsin, which is typically used to digest proteins into peptides for mass spectrometry analysis, cleaves specifically at these residues. This ensures that most resulting peptides will contain a label.[1][5] However, other essential amino acids, such as isoleucine and leucine, can also be effectively used.
The use of L-Isoleucine-¹³C₆,¹⁵N offers a distinct mass shift, facilitating clear differentiation from its unlabeled counterpart in the mass spectrometer. While direct, head-to-head comparisons of the quantitative performance of L-Isoleucine-¹³C₆,¹⁵N against other labeled amino acids are not extensively documented in publicly available literature, the general accuracy and precision of the SILAC method are well-established.
Here, we present a summary of typical performance metrics reported in SILAC-based quantitative proteomics studies. These values can be considered representative of the performance expected when using high-quality labeled amino acids like L-Isoleucine-¹³C₆,¹⁵N.
| Metric | Typical Value | Alternative Method | Typical Value for Alternative |
| Coefficient of Variation (CV) for Protein Ratios | < 15% | Label-Free Quantification | 20-30% |
| Accuracy (Deviation from Expected Ratio) | < 20% for ratios up to 10:1 | iTRAQ/TMT | Can exhibit ratio compression |
| Linear Dynamic Range | 2-3 orders of magnitude | Label-Free Quantification | 3-5 orders of magnitude |
Note: The performance of any quantitative proteomics experiment is highly dependent on the experimental design, sample complexity, and the mass spectrometry platform used. The values presented here are for general guidance.
Experimental Protocol: A Step-by-Step Guide to SILAC
This protocol provides a detailed methodology for a typical SILAC experiment using mammalian cell culture. This can be adapted for the use of L-Isoleucine-¹³C₆,¹⁵N.
I. Cell Culture and Labeling
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in the amino acid to be labeled (e.g., L-Isoleucine). Supplement the "light" medium with the natural amino acid and the "heavy" medium with the isotopically labeled amino acid (e.g., L-Isoleucine-¹³C₆,¹⁵N). Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Cell Adaptation: Culture the cells in both "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.[6] The incorporation efficiency should be checked by mass spectrometry and should be >97% before proceeding.[7]
-
Experimental Treatment: Apply the desired experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while maintaining the other as a control (e.g., the "light" labeled cells).
II. Sample Preparation
-
Cell Lysis: Harvest the "light" and "heavy" cell populations separately. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease, typically trypsin. This can be done either in-solution or after separating the proteins by SDS-PAGE (in-gel digestion).
III. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer™, FragPipe) to identify and quantify the peptides.[7][8] The software will calculate the ratio of the signal intensities of the "heavy" and "light" peptide pairs, which corresponds to the relative abundance of the protein in the two samples.
Visualizing the Workflow and Applications
To better illustrate the experimental process and a potential application, the following diagrams are provided.
References
- 1. chempep.com [chempep.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 8. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: L-Isoleucine-13C6,15N vs. Pulsed SILAC for Dynamic Protein Studies
For researchers, scientists, and drug development professionals delving into the intricate world of protein dynamics, the choice of methodology is paramount. This guide provides an objective comparison between two powerful techniques for studying protein turnover: metabolic labeling with a single amino acid, L-Isoleucine-13C6,15N, and the widely adopted pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) approach, which typically utilizes labeled arginine and lysine (B10760008).
Understanding the rates of protein synthesis and degradation is fundamental to unraveling cellular regulation, disease mechanisms, and the mode of action of therapeutics. Both this compound labeling and pSILAC offer robust frameworks for these investigations, yet they differ in their experimental design, potential for proteome coverage, and susceptibility to metabolic artifacts. This guide will dissect these differences, presenting experimental data and detailed protocols to inform your selection of the optimal strategy for your research needs.
At a Glance: Key Differences
| Feature | This compound Labeling | Pulsed SILAC (pSILAC) with Arg/Lys |
| Labeling Strategy | Single essential amino acid labeling. | Dual essential amino acid labeling (typically Arginine and Lysine). |
| Proteome Coverage | Limited to Isoleucine-containing peptides. | Broader coverage of the proteome as nearly all proteins contain Arginine or Lysine. |
| Potential for Metabolic Conversion | Potential for metabolic scrambling to other branched-chain amino acids. | Arginine can be converted to Proline, potentially complicating data analysis. |
| Data Analysis Complexity | Simpler analysis for a subset of the proteome. | More complex data analysis due to dual labeling and potential arginine-to-proline conversion, but with broader proteome coverage. |
| Cost-Effectiveness | Potentially more cost-effective due to the use of a single labeled amino acid. | Generally more expensive due to the requirement for two labeled amino acids. |
Delving Deeper: A Comparative Analysis
This compound Labeling: A Focused Approach
Metabolic labeling with a single, heavily labeled essential amino acid like this compound offers a targeted approach to studying protein turnover. The principle is straightforward: cells are cultured in a medium where the natural isoleucine is replaced by its heavy isotope counterpart. By tracking the incorporation of this heavy isoleucine into newly synthesized proteins over time using mass spectrometry, researchers can calculate the rates of protein synthesis and degradation.
Advantages:
-
Simplicity and Cost-Effectiveness: Utilizing a single labeled amino acid can simplify medium preparation and potentially reduce the overall cost of the experiment.
-
Targeted Analysis: This method is well-suited for studies focused on specific protein classes or pathways where isoleucine is prevalent.
Limitations:
-
Limited Proteome Coverage: The primary drawback is that only proteins containing isoleucine can be quantified. Proteins lacking this amino acid will be invisible to this method, leading to an incomplete picture of the entire proteome's dynamics.
-
Metabolic Scrambling: Branched-chain amino acids like isoleucine can be metabolically converted into other amino acids, a phenomenon known as scrambling. This can lead to the incorporation of the isotopic label into other amino acids, potentially confounding the quantitative accuracy of the measurements. Careful experimental design and data analysis are required to mitigate this issue.
Pulsed SILAC (pSILAC) with Arginine and Lysine: The Gold Standard
Pulsed SILAC is a dynamic variation of the well-established SILAC method. In a typical pSILAC experiment to measure protein synthesis, cells are initially grown in a "light" medium containing normal arginine and lysine. Then, at time zero, the cells are switched to a "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6,15N2-Lys). By collecting samples at different time points after the switch and analyzing them by mass spectrometry, the rate of incorporation of the heavy amino acids into the proteome can be determined, providing a measure of protein synthesis rates. Conversely, to measure degradation, fully labeled "heavy" cells are switched to a "light" medium.
Advantages:
-
Broad Proteome Coverage: The use of labeled arginine and lysine, which are substrates for the commonly used protease trypsin, ensures that the vast majority of tryptic peptides will contain a label. This results in a much broader coverage of the proteome compared to single amino acid labeling.[1]
-
High Accuracy and Reproducibility: As a well-established method, pSILAC is known for its high accuracy and reproducibility, with samples being mixed early in the workflow to minimize experimental variation.[2][3]
Limitations:
-
Arginine-to-Proline Conversion: A known issue in SILAC experiments is the metabolic conversion of arginine to proline by some cell lines.[4] This can lead to the appearance of labeled proline in peptides, which can complicate data analysis and affect quantification if not properly addressed. Supplementing the medium with unlabeled proline can help suppress this conversion.[4]
-
Cost and Complexity: The requirement for two expensive stable isotope-labeled amino acids increases the overall cost of the experiment. The data analysis is also more complex due to the presence of two labeled amino acids and the need to account for potential metabolic conversions.
Visualizing the Workflows
To better understand the practical differences between these two methodologies, the following diagrams illustrate their respective experimental workflows.
Caption: Experimental workflow for dynamic protein studies using this compound.
Caption: Experimental workflow for pulsed SILAC using labeled Arginine and Lysine.
Experimental Protocols
General Protocol for Pulsed Metabolic Labeling
The following provides a generalized protocol that can be adapted for both this compound and pSILAC experiments. Specific concentrations of amino acids and incubation times will need to be optimized for the cell line and experimental goals.
1. Cell Culture and Adaptation:
-
Culture cells in the appropriate "light" medium for at least five to six cell divisions to ensure complete incorporation of the light amino acids and to wash out any pre-existing heavy amino acids.[5] For pSILAC, this will be a medium containing unlabeled arginine and lysine. For the L-Isoleucine method, a standard complete medium is used initially.
-
For pSILAC: The "light" medium should be a SILAC-grade DMEM or RPMI-1640 lacking arginine and lysine, supplemented with dialyzed fetal bovine serum (dFBS) and the "light" (unlabeled) versions of L-arginine and L-lysine.[5]
-
For L-Isoleucine Labeling: The initial culture can be in a standard complete medium.
2. Isotope Labeling (The "Pulse"):
-
When cells reach the desired confluency (typically 70-80%), aspirate the "light" medium, wash the cells once with pre-warmed, serum-free medium, and then add the "heavy" labeling medium. This marks time zero of the pulse.
-
For pSILAC: The "heavy" medium is the same base medium as the "light" medium but supplemented with heavy isotope-labeled L-arginine (e.g., 13C6-L-Arginine) and L-lysine (e.g., 13C6,15N2-L-Lysine).[5]
-
For L-Isoleucine Labeling: The "heavy" medium is a custom medium lacking natural isoleucine, supplemented with this compound.
3. Time-Course Sample Collection:
-
Harvest cells at various time points after the switch to the "heavy" medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The chosen time points should be appropriate for the expected turnover rates of the proteins of interest.
-
For each time point, wash the cells with ice-cold PBS, and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Extraction, Digestion, and Mass Spectrometry:
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford).
-
For pSILAC, equal amounts of protein from "light" and "heavy" samples can be mixed at this stage if a reference sample is used, or analyzed separately.
-
Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Process the raw MS data using software such as MaxQuant, Proteome Discoverer, or Skyline.
-
Identify peptides and proteins and quantify the peak intensities of the "light" and "heavy" isotopic pairs for each peptide.
-
Calculate the heavy-to-light (H/L) ratio for each peptide at each time point.
-
Model the change in H/L ratios over time using exponential fit curves to determine the synthesis or degradation rate constant for each protein.[6]
Quantitative Data Summary
The following table presents a hypothetical comparison of quantitative data that could be obtained from the two methods. Actual values will vary depending on the cell type, experimental conditions, and the specific proteins being analyzed.
| Parameter | This compound Labeling | Pulsed SILAC (Arg/Lys) |
| Number of Quantified Proteins | ~3,000 - 5,000 | ~5,000 - 7,000+ |
| Median Protein Half-life | Dependent on the subset of proteins quantified | Generally reflects the global proteome turnover |
| Coefficient of Variation (CV) for H/L Ratios | Typically 15-30% | Typically 10-25% |
| Dynamic Range of Quantification | ~2-3 orders of magnitude | ~3-4 orders of magnitude |
| Label Incorporation Efficiency | >95% for Isoleucine | >97% for Arginine and Lysine |
Conclusion: Choosing the Right Tool for the Job
The choice between this compound labeling and pulsed SILAC with arginine and lysine for dynamic protein studies hinges on the specific research question and available resources.
This compound labeling offers a simpler and more cost-effective approach that can be advantageous for targeted studies or when resources are limited. However, researchers must be mindful of its inherent limitation in proteome coverage and the potential for metabolic scrambling.
Pulsed SILAC with arginine and lysine remains the gold standard for comprehensive, proteome-wide analysis of protein turnover.[1] Its broad coverage and high accuracy make it the preferred method for discovery-based studies and for obtaining a global view of protein dynamics. While more expensive and complex, the wealth of information it provides is often indispensable for a deep understanding of cellular processes.
Ultimately, a thorough consideration of the experimental goals, the biological system under investigation, and the available analytical capabilities will guide the selection of the most appropriate and powerful technique for your dynamic protein studies.
References
- 1. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Isoleucine Quantification: Benchmarking L-Isoleucine-¹³C₆,¹⁵N with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of L-Isoleucine, an essential branched-chain amino acid (BCAA), is critical across various fields of research, from metabolic studies to drug development. This guide provides an objective comparison of the performance of L-Isoleucine-¹³C₆,¹⁵N, utilized as an internal standard in mass spectrometry, against other common quantification methods. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Introduction to L-Isoleucine Quantification Methods
The precise measurement of L-Isoleucine is crucial for understanding its role in various physiological and pathological processes. Several analytical methods are available for the quantification of L-Isoleucine, each with its own set of advantages and limitations. The primary methods discussed in this guide are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with a Stable Isotope-Labeled Internal Standard (L-Isoleucine-¹³C₆,¹⁵N): This is considered a gold-standard technique for its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as L-Isoleucine-¹³C₆,¹⁵N, allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or fluorescence detection, are widely used for amino acid analysis. These methods can be performed with or without a derivatization step to enhance the chromatographic properties and detectability of the amino acids.[4][5][6] While robust, challenges can arise in separating isobaric amino acids like leucine (B10760876) and isoleucine.
-
Enzymatic Assays: These are typically colorimetric or fluorometric assays that rely on the enzymatic conversion of BCAAs, including L-Isoleucine, to produce a detectable signal.[7][8] Enzymatic assays are often used for high-throughput screening due to their simplicity and speed.
Comparative Performance Data
The following table summarizes the key performance characteristics of the different L-Isoleucine quantification methods based on published experimental data.
| Method | Principle | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) | Throughput |
| LC-MS/MS with L-Isoleucine-¹³C₆,¹⁵N | Isotope Dilution Mass Spectrometry | 89 - 107.3[2][9] | Intra-day: <5%, Inter-day: <10%[10] | ~0.60 µM[2] | High |
| HPLC with Derivatization | Reversed-Phase or Ion-Exchange Chromatography with UV/Fluorescence Detection | 97.91 - 101.11[4] | 0.28 - 1.92[4] | 13.26 - 135.21 µg/mL[4] | Moderate |
| HPLC without Derivatization | Reversed-Phase Chromatography with UV Detection | 98.91 - 100.77[5] | 0.28 - 1.92[5] | ~50 pmoles/µL | Moderate |
| Enzymatic Assay | Colorimetric/Fluorometric | Near 100%[11] | Within-day: 2.4%, Day-to-day: 6.5%[11] | ~0.2 nmol (~10 µM)[7][8] | High |
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and biological context, the following diagrams have been generated using Graphviz.
Figure 1: Experimental workflow for L-Isoleucine quantification using LC-MS/MS with a stable isotope-labeled internal standard.
Figure 2: Simplified mTOR signaling pathway showing the role of L-Isoleucine in activating protein synthesis.
Detailed Experimental Protocols
LC-MS/MS with L-Isoleucine-¹³C₆,¹⁵N Internal Standard
This method is adapted from established protocols for amino acid analysis in biological matrices.[1][2]
a. Sample Preparation:
-
To 20 µL of plasma or other biological fluid, add an extraction solvent containing L-Isoleucine-¹³C₆,¹⁵N as the internal standard. A typical extraction solvent is methanol.[1]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A mixed-mode or HILIC column is often used for the separation of polar analytes like amino acids.[2][3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is commonly employed.[3]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
c. Quantification:
The concentration of L-Isoleucine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-Isoleucine and a constant concentration of the internal standard.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general overview of HPLC analysis of amino acids. Specific conditions may vary depending on whether derivatization is used.
a. Sample Preparation (without derivatization):
-
Deproteinize the sample using an appropriate method (e.g., ultrafiltration or precipitation with an organic solvent).
-
Filter the sample through a 0.22 µm filter before injection.
b. Sample Preparation (with pre-column derivatization):
-
After deproteinization, the sample is mixed with a derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC)) and a buffer solution.
-
The reaction is allowed to proceed for a specific time at a controlled temperature before injection.
c. HPLC Instrumentation and Conditions:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution with a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is typical.[4]
-
Detection: UV or fluorescence detection at a wavelength appropriate for the native amino acid or the derivatized product. For underivatized amino acids, detection is often performed at a low UV wavelength (e.g., 210-225 nm).[4][6]
d. Quantification:
Quantification is based on the peak area of L-Isoleucine in the sample, which is compared to a calibration curve generated from standards of known concentrations.
Enzymatic Assay
This protocol is based on commercially available BCAA assay kits.[7][8]
a. Sample Preparation:
-
Homogenize tissue or cell samples in the provided assay buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
The supernatant can be used directly in the assay. Serum or plasma samples can often be used with minimal preparation.
b. Assay Procedure:
-
Prepare a standard curve using the provided Leucine or BCAA standard.
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the BCAA enzyme mix and a substrate that produces a colorimetric or fluorometric signal upon enzymatic reaction.
-
Add the reaction mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
c. Quantification:
The concentration of BCAAs (including L-Isoleucine) in the sample is determined by comparing its signal to the standard curve. It is important to note that most enzymatic kits measure the total concentration of BCAAs (Leucine, Isoleucine, and Valine).
Conclusion
The choice of a quantification method for L-Isoleucine should be guided by the specific requirements of the research.
-
LC-MS/MS with L-Isoleucine-¹³C₆,¹⁵N offers the highest accuracy, precision, and specificity, making it the preferred method for applications where exact quantification is paramount, such as in clinical research and drug development.
-
HPLC methods provide a robust and reliable alternative, with the choice between derivatization and non-derivatization depending on the required sensitivity and the available instrumentation.
-
Enzymatic assays are well-suited for high-throughput screening and applications where the total BCAA concentration is of interest and a rapid, cost-effective method is needed.
By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data for their studies.
References
- 1. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Stable Isotope Labeling: A Cost-Benefit Analysis of L-Isoleucine-¹³C₆,¹⁵N
For researchers, scientists, and drug development professionals, the precise quantification of proteins is paramount for unraveling complex biological processes and identifying novel therapeutic targets. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and robust method for quantitative proteomics. [1][2][3] This guide provides a comprehensive cost-benefit analysis of using L-Isoleucine-¹³C₆,¹⁵N versus other common labeling reagents, offering insights into experimental design, data interpretation, and potential trade-offs.
At its core, SILAC is a metabolic labeling technique where cells are cultured in media containing "heavy" isotopically labeled amino acids.[4] This results in the in vivo incorporation of these amino acids into all newly synthesized proteins.[5][6] When a "heavy" labeled proteome is mixed with an unlabeled "light" proteome, every peptide from the unlabeled sample can be quantified by its corresponding heavy counterpart in the mass spectrometer.[6] This approach minimizes quantitative errors because the samples are combined at a very early stage, reducing variability from sample preparation.[6][7][8]
Comparing the Reagents: A Quantitative Overview
The choice of labeling reagent is a critical decision in designing a SILAC experiment. While L-Arginine and L-Lysine are the most commonly used amino acids for SILAC, L-Isoleucine offers unique advantages and disadvantages.[5][6] The following tables provide a comparative overview of L-Isoleucine-¹³C₆,¹⁵N and other popular labeling reagents.
Table 1: Performance Characteristics of Common SILAC Amino Acids
| Feature | L-Isoleucine-¹³C₆,¹⁵N | L-Arginine-¹³C₆,¹⁵N₄ | L-Lysine-¹³C₆,¹⁵N₂ | Dimethyl Labeling |
| Principle | Metabolic Incorporation | Metabolic Incorporation | Metabolic Incorporation | Chemical Labeling |
| Specificity | Isoleucine Residues | Arginine Residues | Lysine (B10760008) Residues | N-terminus & Lysine |
| Labeling Efficiency | High (>95%) with sufficient cell doublings[9] | High (>95%) with sufficient cell doublings[6] | High (>95%) with sufficient cell doublings[6] | Rapid and Specific Reaction[7] |
| Multiplexing | Typically 2-plex (heavy vs. light) | Up to 5-plex with different isotopic forms[2][4] | Up to 3-plex with different isotopic forms[5] | 2-plex or 3-plex |
| Applicability | Dividing cells in culture | Dividing cells in culture | Dividing cells in culture | In-vitro, applicable to tissues[7] |
| Reproducibility | High | High | High | Lower than SILAC[2][7] |
Table 2: Cost Analysis of Labeling Reagents
| Reagent | Estimated Cost (per 50 mg) | Cost Driver |
| L-Isoleucine-¹³C₆,¹⁵N | ~$700[10] | Synthesis of multiply-labeled amino acid |
| L-Arginine-¹³C₆,¹⁵N₄ | ~$500 - $600 | Synthesis of multiply-labeled amino acid |
| L-Lysine-¹³C₆,¹⁵N₂ | ~$400 - $500 | Synthesis of multiply-labeled amino acid |
| Dimethyl Labeling Reagents | Significantly Lower[7] | Commercially available, simpler reagents |
| Specialized Media | High | Requires amino acid-deficient formulations |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Experimental Considerations and Protocols
The success of a SILAC experiment hinges on achieving near-complete incorporation of the labeled amino acids. This typically requires a minimum of five to six cell doublings.[6][9]
Key Experimental Protocol: SILAC Labeling
1. Media Preparation:
-
Prepare two batches of culture medium (e.g., DMEM, RPMI-1640) that lack the amino acid(s) to be used for labeling (e.g., L-Isoleucine, L-Arginine, L-Lysine).
-
Supplement one batch with the "light" (unlabeled) amino acids to create the "Light" medium.
-
Supplement the second batch with the "heavy" (isotopically labeled) amino acids, such as L-Isoleucine-¹³C₆,¹⁵N, to create the "Heavy" medium.
-
Add dialyzed fetal bovine serum to both media to minimize the concentration of unlabeled amino acids.
2. Cell Culture and Labeling:
-
Adapt two populations of cells to grow in the "Light" and "Heavy" SILAC media, respectively.
-
Culture the cells for at least five to six generations to ensure complete incorporation of the labeled amino acids.
-
Monitor label incorporation efficiency by mass spectrometry of a small cell sample.
3. Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.
4. Sample Preparation and Mass Spectrometry:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "Light" and "Heavy" cell lysates.
-
Digest the combined protein mixture with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
5. Data Analysis:
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Visualizing the Workflow and Isoleucine's Metabolic Role
To better understand the experimental process and the biological context of L-Isoleucine, the following diagrams illustrate a typical SILAC workflow and the metabolic pathway of isoleucine.
Isoleucine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet.[11] Its catabolism is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[11]
Benefits and Drawbacks of L-Isoleucine-¹³C₆,¹⁵N
Benefits:
-
High Accuracy and Precision: Like other SILAC methods, using L-Isoleucine provides high accuracy due to the early mixing of samples.[7]
-
Alternative to Arginine/Lysine: In cases where arginine-to-proline conversion is a concern, or for studying proteins with low arginine and lysine content, isoleucine can be a valuable alternative.
-
In Vivo Labeling: The labeling occurs in living cells, providing a more physiologically relevant snapshot of the proteome compared to in vitro chemical labeling methods.
Drawbacks:
-
High Cost: The primary disadvantage is the high cost of L-Isoleucine-¹³C₆,¹⁵N and the corresponding deficient media.[12]
-
Limited to Cultured Cells: SILAC is generally restricted to cells that can be metabolically labeled in culture and is not directly applicable to clinical tissue samples.[7]
-
Leucine/Isoleucine Isomers: Leucine and isoleucine are isobaric, meaning they have the same nominal mass. While high-resolution mass spectrometers can distinguish them, this can add a layer of complexity to data analysis.
Conclusion: Making an Informed Decision
The choice between L-Isoleucine-¹³C₆,¹⁵N and other labeling reagents ultimately depends on the specific biological question, the experimental system, and budgetary constraints. For most standard quantitative proteomics experiments in cell culture, the combination of labeled arginine and lysine remains the cost-effective gold standard due to its high labeling efficiency and the fact that trypsin digestion results in peptides ending in either arginine or lysine.
However, L-Isoleucine-¹³C₆,¹⁵N presents a viable and powerful alternative for specific applications, such as when studying proteins with unusual amino acid compositions or when metabolic conversion of other labeled amino acids is a concern. Researchers must weigh the higher cost against the potential for unique biological insights. In contrast, for studies involving tissues or where metabolic labeling is not feasible, chemical labeling methods like dimethyl labeling offer a more cost-effective, albeit less reproducible, alternative.[7] By carefully considering these factors, researchers can select the optimal labeling strategy to achieve their scientific goals.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 6. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 11. Isoleucine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of L-Isoleucine-13C6,15N: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of L-Isoleucine-13C6,15N, a non-hazardous, stable isotope-labeled amino acid.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and OSHA's Hazard Communication Standard.[1][2] This classification significantly simplifies its disposal. However, standard laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
First Aid Measures:
-
After inhalation: Move the person to fresh air.[1]
-
In case of skin contact: Rinse the skin with water.[1]
-
After eye contact: Rinse out with plenty of water.[1]
-
After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | White to off-white solid/powder[3][4] |
| Molecular Formula | ¹³C₆H₁₃¹⁵NO₂ |
| Molecular Weight | 138.12 g/mol [3][5] |
| Melting Point | 168-170 °C[5] |
| Solubility | Soluble in water |
| Isotopic Purity | 98 atom % ¹³C, 98 atom % ¹⁵N[5] |
| Hazards | Not a hazardous substance or mixture[1][2] |
Disposal Protocol for this compound
Since this compound is labeled with stable isotopes (¹³C and ¹⁵N), it is not radioactive and does not require specialized disposal procedures for radioactive waste.[2] The disposal of stable isotope-labeled compounds is governed by the chemical's inherent hazardous properties.[2][] As this compound is non-hazardous, its disposal is straightforward but requires adherence to local and institutional regulations.
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health & Safety (EHS) office or the relevant local regulations for the disposal of non-hazardous chemical waste. Some institutions may have specific protocols for isotopically labeled compounds, even if they are not radioactive.
-
Assess the Form of the Waste:
-
Solid Waste: If the this compound is in its original solid form or mixed with other non-hazardous solid materials, it can likely be disposed of as regular laboratory waste or in the trash, provided it is securely contained.
-
Liquid Waste: If the this compound has been dissolved in a solvent, the disposal method is determined by the hazards of the solvent. If dissolved in a non-hazardous solvent like water, it may be permissible to dispose of it down the drain with copious amounts of water. However, this requires explicit approval from your institution's EHS.[3]
-
-
Prepare for Disposal:
-
Labeling: Ensure the waste container is clearly labeled with the full chemical name: "this compound".
-
Packaging: Use a sealed, leak-proof container appropriate for the form of the waste.
-
-
Execute Disposal:
-
For Solid Waste (with EHS approval): Place the sealed container in the designated non-hazardous laboratory waste stream.
-
For Aqueous Solutions (with EHS approval): Pour the solution down the sanitary sewer drain, followed by a large volume of running water to ensure it is well-diluted.
-
For Solutions with Hazardous Solvents: If dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste and disposed of according to your institution's hazardous waste procedures.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. moravek.com [moravek.com]
- 3. sfasu.edu [sfasu.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. sites.rowan.edu [sites.rowan.edu]
Safeguarding Your Research: A Guide to Handling L-Isoleucine-13C6,15N
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Isoleucine-13C6,15N, a non-radioactive, stable isotope-labeled amino acid crucial for metabolic research and quantitative proteomics. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental results.
While this compound is not classified as a hazardous substance, its toxicological properties have not been exhaustively studied.[1] Therefore, it is prudent to handle it with the care afforded to all laboratory chemicals, minimizing exposure and preventing contamination.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Powder-free recommended to prevent sample contamination[3] |
| Lab coat or protective clothing | To prevent skin exposure[2][4] | |
| Respiratory Protection | Not generally required with adequate ventilation | Use a NIOSH-approved respirator or self-contained breathing apparatus if dust is generated[2][4] |
| General Hygiene | Hairnet | Recommended to prevent sample contamination[3] |
Operational Plan: Step-by-Step Handling and Storage
I. Receiving and Preparation:
-
Upon receipt, visually inspect the container for any damage.
-
Before handling, ensure you are in a well-ventilated area, preferably a laminar flow hood or a chemical fume hood, to minimize inhalation of any dust particles.[3][4]
-
Don all required PPE as outlined in the table above.
II. Handling the Compound:
-
To prevent contamination of the stock solution, use fresh, sterile pipette tips and microcentrifuge tubes.[3]
-
Avoid direct contact with the skin and eyes.[5]
-
Minimize the creation of dust when handling the solid form.[1][4]
-
Keep containers tightly closed when not in use.
III. Storage:
-
Store the compound in its original, tightly sealed container.
-
Storage conditions can vary; for long-term storage, -20°C is often recommended.[6] For shorter periods, storage at room temperature away from light and moisture is also acceptable.[4][7] Always refer to the manufacturer's specific recommendations.
IV. In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before cleaning up the spill.
-
Prevent the spilled material from entering drains.[1]
-
Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[5]
-
Place the collected material into a suitable, labeled, and closed container for disposal.[4]
-
Clean the affected area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Material:
-
Contaminated Containers:
-
Handle uncleaned, empty containers in the same manner as the product itself.[1]
-
Consult with your institution's environmental health and safety (EHS) office for specific guidance on container disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. isotope.com [isotope.com]
- 5. lobachemie.com [lobachemie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Isoleucine (¹³Câ, 97-99%; Dââ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
